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  • Product: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol
  • CAS: 1431329-82-6

Core Science & Biosynthesis

Foundational

Strategic Deployment of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS 1431329-82-6) in Advanced Medicinal Chemistry

Executive Summary In the modern landscape of rational drug design, the precise decoration of aromatic scaffolds is paramount to achieving target selectivity and optimal pharmacokinetic (PK) profiles. 4-Methoxy-3-methyl-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design, the precise decoration of aromatic scaffolds is paramount to achieving target selectivity and optimal pharmacokinetic (PK) profiles. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) has emerged as a highly specialized, multi-functional building block[1]. By integrating a trifluoromethyl group, an electron-donating methoxy group, and a sterically active methyl group onto a single benzylic framework, this compound offers researchers a sophisticated precursor for synthesizing next-generation active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, physicochemical properties, and a self-validating synthetic protocol for its integration into drug discovery workflows.

Structural Rationale & Pharmacokinetic Impact

The architecture of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

The Trifluoromethyl (-CF₃) Motif

The incorporation of a -CF₃ group at the meta-position is a privileged strategy to modulate drug behavior. Due to the high electronegativity of fluorine and the strong, inert nature of the C-F bond, the -CF₃ group acts as a robust metabolic shield. It effectively blocks cytochrome P450-mediated oxidative metabolism at vulnerable aromatic sites, thereby extending the biological half-life of the resulting drug[2]. Furthermore, the large hydrophobic domain of the -CF₃ group significantly enhances the overall lipophilicity of the molecule, which facilitates passive membrane diffusion and improves blood-brain barrier (BBB) penetrance for CNS-targeted therapeutics[2][3].

Electronic Balancing via Methoxy (-OCH₃) and Methyl (-CH₃) Groups

While the -CF₃ group is strongly electron-withdrawing, the para-methoxy group acts as an electron-donating moiety via resonance. This push-pull electronic system fine-tunes the electron density of the aromatic ring, which is critical for optimizing π-π stacking or cation-π interactions within a target receptor's binding pocket. The adjacent methyl group provides necessary steric hindrance, restricting the rotational freedom of the methoxy group and locking it into a favorable bioactive conformation.

The Benzylic Alcohol (-CH₂OH) Handle

The primary alcohol serves as the synthetic anchor. It can be readily converted into a leaving group (e.g., mesylate, bromide) for nucleophilic substitution, oxidized to an aldehyde or carboxylic acid, or utilized directly in Mitsunobu etherifications to append the scaffold onto complex macrocycles or heterocyclic cores.

Pharmacokinetics API API containing CAS 1431329-82-6 Motif Lipophilicity Enhanced Lipophilicity (-CF3) API->Lipophilicity Stability Metabolic Stability (CYP450 Shielding) API->Stability Membrane Membrane Permeability (BBB Crossing) Lipophilicity->Membrane HalfLife Extended in vivo Half-Life Stability->HalfLife Efficacy Sustained Therapeutic Efficacy Membrane->Efficacy HalfLife->Efficacy

Fig 1. Logical relationship between the functional groups of the scaffold and downstream pharmacokinetic benefits.

Quantitative Data: Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and downstream formulation requirements[1].

PropertyValue / Description
Chemical Name 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol
CAS Registry Number 1431329-82-6
Molecular Formula C₁₀H₁₁F₃O₂
Molecular Weight 220.19 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 5 (Fluorine atoms + Oxygen atoms)
Topological Polar Surface Area (tPSA) ~29.46 Ų
Rotatable Bonds 2

Self-Validating Synthetic Protocol: Chemoselective Reduction

To ensure high scientific integrity and reproducibility, the following protocol details the chemoselective reduction of the corresponding benzaldehyde precursor to yield 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol. This workflow is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) to eliminate downstream failures.

Objective:

Quantitative conversion of 4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde to the target benzyl alcohol without defluorination or ether cleavage.

Step-by-Step Methodology:
  • Initiation & Solvation (Causality: Thermal Control)

    • Action: Dissolve 1.0 equivalent of the precursor benzaldehyde in anhydrous Methanol (MeOH) at a concentration of 0.2 M under an inert Argon atmosphere.

    • Rationale: Methanol serves as both the solvent and a proton source for the intermediate alkoxyborate complex. The inert atmosphere prevents oxidative degradation of the aldehyde.

    • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath. Causality: The -CF₃ group makes the aromatic ring highly electron-deficient, increasing the electrophilicity of the aldehyde. Lowering the temperature prevents exothermic runaway and suppresses potential side reactions (e.g., pinacol coupling).

  • Reagent Addition

    • Action: Add 1.2 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes.

    • Rationale: NaBH₄ is a mild, chemoselective reducing agent that will cleanly reduce the aldehyde to the primary alcohol without affecting the aromatic ring or the -CF₃ moiety.

  • In-Process Control (IPC) - The Self-Validation Check

    • Action: After 1 hour of stirring at room temperature, withdraw a 50 µL aliquot, quench with 1 N HCl, extract into ethyl acetate, and analyze via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

    • Validation Gate: The reaction must not proceed to workup until the IPC confirms >99% consumption of the starting aldehyde. If unreacted starting material remains, add an additional 0.2 eq of NaBH₄ and stir for 30 minutes.

  • Quenching & Isolation

    • Action: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess borohydride. Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Rationale: NH₄Cl provides a mild, buffered quench that prevents acid-catalyzed ether cleavage of the methoxy group.

  • Purification & Final Validation

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

    • Validation: Confirm product identity and purity via ¹H-NMR (look for the distinct benzylic -CH₂- singlet around 4.6 ppm) and ¹⁹F-NMR (singlet around -61 ppm confirming the intact -CF₃ group).

Synthesis SM Precursor Benzaldehyde Step1 NaBH4 / MeOH 0°C to RT SM->Step1 IPC IPC Validation Gate (HPLC: >99% Conversion) Step1->IPC Workup NH4Cl Quench & DCM Extraction IPC->Workup Product CAS: 1431329-82-6 (Target Alcohol) Workup->Product

Fig 2. Self-validating synthetic workflow ensuring quantitative conversion and purity.

Applications in Advanced Drug Development

Once synthesized, CAS 1431329-82-6 acts as a critical intermediate. In the development of kinase inhibitors or G-protein coupled receptor (GPCR) modulators, the benzylic alcohol is typically converted to a benzyl halide. This halide is then utilized in cross-coupling reactions or direct alkylations to append the 4-methoxy-3-methyl-5-(trifluoromethyl)phenyl moiety onto a core pharmacophore (e.g., a pyrimidine or quinoline core)[4].

The resulting APIs benefit directly from the steric shielding and electronic properties imparted by this specific substitution pattern, often demonstrating superior metabolic stability in human liver microsome (HLM) assays compared to their non-fluorinated analogs[2].

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]

  • Impacts of Trifluoromethyl Group on the Pharmacokinetics of the Metabolically Stable SV2A PET imaging Probe Source: Journal of Nuclear Medicine URL:[Link]

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Subtitle: A deep dive into molecular weight dynamics, structural implications, and integration protocols for drug development. Executive Summary As a Senior Application Scientist, I frequently evaluate chemical building...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A deep dive into molecular weight dynamics, structural implications, and integration protocols for drug development.

Executive Summary

As a Senior Application Scientist, I frequently evaluate chemical building blocks that serve as critical inflection points in rational drug design. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) is one such highly specialized scaffold. With a precise molecular weight of 220.19 g/mol , this fluorinated intermediate is heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) Sigma-Aldrich[1].

This whitepaper dissects the causality behind its structural properties, provides self-validating analytical protocols for its characterization, and explores its pharmacokinetic utility in modern medicinal chemistry.

Part 1: Structural Deconstruction and Molecular Weight Analysis

The molecular formula of this compound is C₁₀H₁₁F₃O₂ NextSDS[2]. Understanding the exact mass contributions of its substituents is paramount for predicting its behavior in both synthetic and biological systems.

Summing the exact atomic masses of its functional groups (Benzyl core, Methoxy, Methyl, Trifluoromethyl, and Hydroxyl) yields an exact monoisotopic mass of 220.0711 Da and a standard molar mass of 220.19 g/mol Echemi[3].

Table 1: Quantitative Physicochemical Profile

PropertyValueCausality / Impact in Drug Design
Molecular Weight 220.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Exact Mass 220.0711 DaCritical target value for High-Resolution Mass Spectrometry validation.
Formula C₁₀H₁₁F₃O₂Balances lipophilicity (F) with hydrophilicity (O).
H-Bond Donors 1Facilitates target binding via the benzylic hydroxyl group.
H-Bond Acceptors 5Enhances aqueous solubility and receptor interaction potential.
CAS Number 1431329-82-6Unique registry identifier for procurement and regulatory compliance.
Part 2: Mechanistic Impact of the 220.19 Da Scaffold

Why does this specific molecular weight and substitution pattern matter to a drug development professional?

  • Rule of 3 Compliance: In Fragment-Based Drug Discovery (FBDD), compounds with a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors are prioritized. At 220.19 Da, this molecule fits perfectly within the "Rule of 3," providing an ideal, low-steric-hindrance starting point for hit-to-lead optimization NIH PMC[4].

  • The Trifluoromethyl (-CF₃) Effect: Adding 69 Da via the -CF₃ group is a deliberate synthetic choice. The strong electron-withdrawing nature of fluorine increases the lipophilicity of the scaffold, enhancing membrane permeability while simultaneously shielding adjacent positions on the benzene ring from cytochrome P450-mediated oxidative metabolism.

  • Electronic Push-Pull Dynamics: The combination of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing -CF₃ group creates a unique electronic environment. This tunes the pKa of the benzylic alcohol, optimizing its reactivity as a nucleophile or electrophile in downstream coupling reactions.

Structural_Impact Core 4-Methoxy-3-methyl-5-(trifluoromethyl) benzyl alcohol (MW: 220.19 g/mol) CF3 -CF3 Group (MW + 69 Da) Core->CF3 OH -OH Group (MW + 17 Da) Core->OH OMe -OCH3 Group (MW + 31 Da) Core->OMe Prop1 Increases Lipophilicity & Metabolic Stability CF3->Prop1 Prop2 Hydrogen Bond Donor & Synthetic Handle OH->Prop2 Prop3 Electron Donating & Steric Tuning OMe->Prop3

Figure 1: Mechanistic impact of functional group additions on overall mass and pharmacokinetics.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, any laboratory utilizing this compound must validate its identity and purity. Below are field-proven protocols designed with built-in causality and self-validation mechanisms.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

Objective: Confirm the exact mass (220.0711 Da) to ensure no des-methyl (MW -14) or des-fluoro (MW -18) impurities are present.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid promotes ionization, while the organic/aqueous blend ensures optimal desolvation in the Electrospray Ionization (ESI) source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes. Causality: The C18 stationary phase retains the moderately lipophilic compound, separating it from highly polar synthetic byproducts before they enter the mass spectrometer.

  • Ionization (ESI-): Operate the ESI source in negative ion mode. Causality: The benzylic alcohol readily loses a proton to form the[M-H]⁻ ion (m/z 219.0638).

  • Mass Analysis: Acquire data using a Time-of-Flight (TOF) analyzer calibrated with a standard reference mass (e.g., Leucine Enkephalin).

  • Self-Validation: The accepted exact mass must fall within a ≤ 5 ppm mass error of the theoretical m/z. If the error exceeds this threshold, the instrument requires recalibration or the sample is compromised.

LCMS_Workflow A Sample Prep (1 µg/mL MeOH/H2O) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Negative Mode) B->C D TOF Mass Analysis (High Resolution) C->D E Data Processing (Exact Mass: 220.0711) D->E

Figure 2: Step-by-step LC-MS/TOF analytical workflow for precise molecular weight validation.

Protocol 2: Synthetic Integration via Mitsunobu Etherification

Objective: Utilize the benzylic alcohol (MW 220.19) as a synthon to alkylate a phenolic API intermediate, forming a robust C-O bond.

  • Reagent Assembly: In an oven-dried Schlenk flask under an Argon atmosphere, combine 1.0 eq of the target phenol, 1.1 eq of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, and 1.2 eq of Triphenylphosphine (PPh₃) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Cool the mixture to 0 °C. Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD). Causality: DIAD activates the PPh₃, forming an alkoxyphosphonium intermediate with the benzylic alcohol. This converts the hydroxyl group into a superior leaving group, facilitating stereospecific nucleophilic attack by the phenol RSC Advances[5].

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS until the 220.19 Da starting material is fully consumed.

  • Self-Validation: The successful formation of the ether product can be confirmed by the disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR and the appearance of the ether C-O-C stretch (~1200 cm⁻¹).

References
  • Source: sigmaaldrich.
  • Title: 4-Methoxy-3-methyl-5-(trifluoromethyl)
  • Source: echemi.
  • Source: nih.
  • Source: rsc.

Sources

Foundational

The Physical and Chemical Profiling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol: A Technical Guide for Advanced Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) Introduction and Structural Significance In...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)

Introduction and Structural Significance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule drug candidates is a cornerstone technique for optimizing pharmacokinetic and physicochemical properties[1]. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol represents a highly specialized, multi-substituted building block designed for advanced active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I often emphasize that a molecule's utility is dictated by the "push-pull" electronic environment of its aromatic system. In this compound, the highly electronegative and lipophilic trifluoromethyl (-CF 3​ ) group withdraws electron density via strong inductive effects[2]. Conversely, the methoxy (-OCH 3​ ) and methyl (-CH 3​ ) substituents act as electron donors. This precise arrangement not only modulates the basicity and metabolic stability of downstream derivatives but also significantly alters the physical properties of the benzylic alcohol core[3].

Quantitative Physical Properties & Causality

Standard unsubstituted benzyl alcohol is a clear liquid with a boiling point of 205 °C, a density of 1.04 g/cm³, and a LogP of 1.1[4][5]. However, the dense substitution pattern on 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol fundamentally alters its macroscopic behavior.

The addition of the -CF 3​ group significantly increases the molecular weight and lipophilicity, while the -OCH 3​ group adds steric bulk and hydrogen-bond accepting capacity. Because empirical data for highly specific, newly synthesized building blocks (CAS 1431329-82-6) can be sparse[6], we rely on highly accurate chemoinformatics models validated against similar fluorinated benzyl alcohols to predict its physical profile.

Table 1: Summary of Physical and Chemical Properties
PropertyValue / Predicted ValueCausality & Structural Influence
Chemical Formula C 10​ H 11​ F 3​ O 2​ [6]Core benzyl alcohol with three distinct ring substitutions.
Molecular Weight 220.19 g/mol [7]Increased mass primarily driven by the heavy -CF 3​ group.
CAS Number 1431329-82-6[6]Unique registry identifier for procurement and compliance.
Physical State Viscous Liquid / Low-melting SolidSteric hindrance from the 3,4,5-substitutions disrupts crystal packing, while the -OH group allows for intermolecular hydrogen bonding.
Boiling Point (Pred.) ~240 °C – 260 °CElevated relative to benzyl alcohol (205 °C)[4] due to increased molecular weight and dipole-dipole interactions from the -CF 3​ and -OCH 3​ groups.
Density (Pred.) ~1.20 – 1.30 g/cm³Fluorine's high atomic mass relative to its van der Waals radius (1.47 Å)[1] inherently increases the density of the bulk material.
LogP (Pred.) ~2.5 – 3.0The lipophilic -CF 3​ group drives partitioning into non-polar phases, significantly raising the LogP compared to unsubstituted benzyl alcohol (LogP 1.1)[5].

Experimental Methodology: Swern Oxidation Workflow

A primary application for this building block is its oxidation to the corresponding benzaldehyde, which can then undergo reductive amination, Wittig olefination, or Grignard additions. The Swern Oxidation is the method of choice here, as it is highly selective, avoids toxic chromium reagents, and prevents over-oxidation to the carboxylic acid[8][9].

Self-Validating Protocol: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

The following protocol is designed as a self-validating system. Each phase contains an observable indicator to ensure the mechanistic pathway is proceeding correctly.

Reagents Required:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Dimethyl sulfoxide (DMSO) (2.4 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation of the Activated DMSO Complex:

    • Action: Charge a flame-dried, argon-purged round-bottom flask with anhydrous DCM and oxalyl chloride. Cool the system to -78 °C using a dry ice/acetone bath.

    • Action: Dropwise, add DMSO dissolved in DCM over 10 minutes.

    • Validation: You will observe the rapid evolution of gas (CO and CO 2​ )[9]. The cessation of bubbling indicates the complete formation of the reactive chloro(dimethyl)sulfonium chloride intermediate.

  • Alkoxysulfonium Ion Formation:

    • Action: Dissolve the 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in a minimum volume of anhydrous DCM. Add this dropwise to the -78 °C reaction mixture over 15 minutes.

    • Action: Stir for 30 minutes at -78 °C to ensure complete conversion to the alkoxysulfonium ion[9].

  • Deprotonation and Elimination:

    • Action: Add triethylamine (TEA) dropwise.

    • Action: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Validation (Olfactory & Visual): As the reaction warms, the sulfur ylide undergoes elimination. The reaction will turn cloudy (precipitation of triethylammonium chloride) and you will detect the distinct, pungent odor of dimethyl sulfide (DMS)[8][9]. Note: Perform strictly in a fume hood.

  • Quench and Workup:

    • Action: Quench the reaction with water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Orthogonal Analytical Validation:

    • TLC: Check the crude mixture against the starting material (UV active at 254 nm). The aldehyde product will run higher (less polar) than the starting alcohol.

    • 1H-NMR (CDCl 3​ ): Confirm the disappearance of the benzylic -CH 2​ protons (~4.6 ppm) and the appearance of a sharp, diagnostic aldehyde singlet at ~9.8–10.2 ppm.

Mechanistic Pathway Visualization

The following diagram maps the logical progression of the Swern oxidation workflow, highlighting the critical intermediates and the validation checkpoints that ensure scientific integrity.

G start 4-Methoxy-3-methyl-5- (trifluoromethyl)benzyl alcohol step2 2. Alkoxysulfonium Ion Formation (Alcohol Addition) start->step2 step1 1. Activation of DMSO (Oxalyl Chloride, -78°C) step1->step2 step3 3. Deprotonation & Elimination (Triethylamine Addition) step2->step3 product 4-Methoxy-3-methyl-5- (trifluoromethyl)benzaldehyde step3->product validation Validation: TLC & 1H-NMR (Aldehyde peak ~9.8 ppm) product->validation

Caption: Swern oxidation workflow for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Handling and Storage Directives

Because benzylic alcohols are susceptible to slow, spontaneous auto-oxidation to their corresponding aldehydes when exposed to atmospheric oxygen and light[10], strict storage protocols must be maintained.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Maintain at 2–8 °C to minimize kinetic degradation.

  • Safety: While specific toxicological data for this exact CAS is limited, extrapolate from benzyl alcohol: handle as a potential skin and eye irritant, and avoid inhalation of vapors[11]. The presence of the trifluoromethyl group necessitates standard precautions for fluorinated organics, including the avoidance of strong thermal degradation which can release toxic hydrogen fluoride (HF) gas.

References

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information Source: nextsds.com URL:[Link]

  • The role of fluorine in medicinal chemistry Source: tandfonline.com URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Source: acs.org URL:[Link]

  • Fluorine in medicinal chemistry - PubMed Source: nih.gov URL:[Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem Source: nih.gov URL:[Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones Source: masterorganicchemistry.com URL:[Link]

  • Swern oxidation - Wikipedia Source: wikipedia.org URL:[Link]

  • ICSC 0833 - BENZYL ALCOHOL - INCHEM Source: inchem.org URL:[Link]

Sources

Exploratory

A Technical Guide to the Spectral Characterization of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Molecular Structure and the Imperative for Spectral Analysis The structural elucidation of a novel chemical entity is a cornerstone of modern chemical research and development. Spectroscopic techniques provide a non-dest...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and the Imperative for Spectral Analysis

The structural elucidation of a novel chemical entity is a cornerstone of modern chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming the identity and purity of a synthesized compound. The target of this guide, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectral fingerprint. Understanding this fingerprint is crucial for its potential applications in medicinal chemistry and materials science.

Figure 1: Chemical structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Framework

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, following the n+1 rule for simple cases.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in a standard solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H (Position 2)~7.3 - 7.5Singlet (s)1H
Ar-H (Position 6)~7.1 - 7.3Singlet (s)1H
-CH₂OH~4.7Singlet (s) or Doublet (d)2H
-OCH₃~3.9Singlet (s)3H
Ar-CH₃~2.3Singlet (s)3H
-OHVariableBroad Singlet (br s)1H

Causality of Predictions:

  • Aromatic Protons: The two aromatic protons are in different environments due to the unsymmetrical substitution pattern. The proton at position 2 is deshielded by the adjacent trifluoromethyl group, hence its downfield chemical shift. The proton at position 6 is influenced by the methoxy and methyl groups. Due to the lack of adjacent protons, both are expected to appear as singlets.

  • Benzylic Protons (-CH₂OH): These protons are adjacent to an electron-withdrawing aromatic ring and an oxygen atom, placing their signal around 4.7 ppm. The signal may appear as a singlet, or if coupling to the hydroxyl proton occurs, as a doublet.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded compared to the aromatic protons and typically appear as a sharp singlet around 3.9 ppm.

  • Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is expected to resonate as a singlet around 2.3 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, causing it to disappear.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal. The chemical shift is sensitive to the hybridization and the nature of the attached atoms.

Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum of the target molecule would show a signal for each of the ten unique carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm)
C -OH (Benzylic)~65
C -OCH₃~56
C -CH₃ (Aromatic)~16
C F₃~124 (quartet, ¹JCF ≈ 275 Hz)
Aromatic C -H (Position 2)~128
Aromatic C -H (Position 6)~110
Aromatic C -OCH₃ (Position 4)~158
Aromatic C -CH₃ (Position 3)~130
Aromatic C -CF₃ (Position 5)~125 (quartet, ²JCF ≈ 30 Hz)
Aromatic C -CH₂OH (Position 1)~140

Causality of Predictions:

  • Aliphatic Carbons: The benzylic carbon (-C H₂OH) is expected around 65 ppm. The methoxy carbon (-OC H₃) will be around 56 ppm, and the aromatic methyl carbon (Ar-C H₃) will be the most upfield at approximately 16 ppm.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-donating methoxy group (C4) will be the most downfield. The carbons bearing the trifluoromethyl group (C5) and the benzylic alcohol (C1) will also be significantly downfield. The carbon attached to the trifluoromethyl group will also exhibit coupling to the fluorine atoms (²JCF).

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard pulse program with broadband proton decoupling. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group to which it belongs.

Predicted IR Spectrum
Functional Group Characteristic Absorption (cm⁻¹) Vibrational Mode
Alcohol (-OH)3500-3200 (broad)O-H stretch
Aromatic C-H3100-3000C-H stretch
Aliphatic C-H (-CH₂, -CH₃)2980-2850C-H stretch
Aromatic C=C1600-1450C=C stretch
Alcohol C-O1260-1000C-O stretch
Ether C-O1275-1200 (asym), 1075-1020 (sym)C-O stretch
C-F (in CF₃)1350-1150 (strong, multiple bands)C-F stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum and then the sample spectrum.

  • Data Processing: The data is processed to present a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Theoretical Framework

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₁F₃O₂ is 220.19 g/mol . The molecular ion peak is expected at m/z = 220.

  • Major Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z = 202 (M-18) due to the loss of a water molecule from the benzyl alcohol.

    • Loss of -OH: A peak at m/z = 203 (M-17) corresponding to the loss of the hydroxyl radical.

    • Benzylic Cleavage: A strong peak corresponding to the stable benzylic cation formed by the loss of the -OH group.

    • Loss of CH₃: A peak at m/z = 205 (M-15) from the loss of a methyl radical from the methoxy or methyl group.

    • Loss of OCH₃: A peak at m/z = 189 (M-31) due to the loss of a methoxy radical.

Workflow for Spectroscopic Analysis

cluster_0 Sample Preparation cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation Sample Compound Synthesis & Purification NMR ¹H & ¹³C NMR Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Identify Functional Group Frequencies IR->ProcessIR ProcessMS Analyze Fragmentation Pattern MS->ProcessMS Structure Confirm Molecular Structure & Purity ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Figure 2: A generalized workflow for the spectroscopic analysis of a novel compound.

Conclusion

The predicted spectral data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol provides a comprehensive analytical fingerprint for its unambiguous identification. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when taken together, allows for a confident structural assignment. This guide serves as a valuable resource for researchers working with this and structurally related molecules, providing a framework for the interpretation of their experimental data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][1][2][3]

Sources

Foundational

The Strategic Application of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl Alcohol in Medicinal Chemistry: A Technical Guide

Executive Summary In modern drug discovery, the optimization of hit compounds into viable clinical leads relies heavily on the strategic incorporation of privileged building blocks. 4-Methoxy-3-methyl-5-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of hit compounds into viable clinical leads relies heavily on the strategic incorporation of privileged building blocks. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) is a highly specialized, poly-substituted pharmacophore precursor. While it does not possess standalone therapeutic biological activity, it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-Protein-Coupled Receptor (GPCR) agonists[1].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind the structural features of this molecule, providing drug development professionals with a comprehensive understanding of its pharmacodynamic impact and the self-validating synthetic protocols required to integrate it into bioactive scaffolds.

Structural Logic & Pharmacodynamic Profiling

The biological value of this intermediate lies in its unique tri-substitution pattern around the benzyl alcohol core. Each functional group is deliberately positioned to modulate specific physicochemical and pharmacokinetic properties[2].

The 5-Trifluoromethyl (-CF3) Group: Metabolic Shielding

The incorporation of the -CF3 moiety is a cornerstone of contemporary medicinal chemistry[3].

  • Causality in Design: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it highly resistant to homolytic cleavage[3]. By placing the -CF3 group at the 5-position of the aromatic ring, medicinal chemists effectively block cytochrome P450-mediated aromatic oxidation.

  • Biological Impact: This substitution broadens the hydrophobic domain of the molecule, significantly increasing its lipophilicity ( logP )[4]. This enhancement is critical for APIs requiring passive diffusion across the blood-brain barrier (BBB) or deep penetration into hydrophobic protein pockets[5].

The 4-Methoxy (-OCH3) Group: Hydrogen Bond Anchoring
  • Causality in Design: Positioned para to the benzylic attachment, the methoxy group acts as an electron-donating group via resonance, enriching the electron density of the aromatic ring.

  • Biological Impact: The oxygen atom serves as a highly directional hydrogen bond acceptor. In targeted therapies, such as GPCR 52 agonists, this oxygen frequently forms critical hydrogen bonds with backbone amides or polar side chains within the receptor's active site[1].

The 3-Methyl (-CH3) Group: Conformational Locking
  • Causality in Design: The methyl group provides localized steric hindrance.

  • Biological Impact: By crowding the adjacent 4-methoxy group, the methyl substituent restricts the free rotation of the methoxy ether bond. This "conformational locking" reduces the rotational entropy of the molecule, pre-organizing the pharmacophore into its bioactive conformation and thereby increasing its binding affinity to the target protein[6].

Quantitative Physicochemical Data

To facilitate rational drug design, the quantitative contributions of this building block's functional groups are summarized below.

Physicochemical PropertyValue / CharacteristicCausality in Drug Design & Target Modulation
C-F Bond Energy ~116 kcal/molConfers extreme metabolic stability against CYP450 oxidation[3].
Lipophilicity ( π constant) +0.88 (CF3 contribution)Enhances passive membrane permeability and overall API logP [2].
Steric Volume -CF3 Isopropyl groupFills deep hydrophobic pockets in target proteins (e.g., GPCRs)[5].
Electronic Effect (Hammett σp​ ) +0.54 (CF3) vs -0.27 (OCH3)Creates a highly polarized aromatic system, tuning the pKa of adjacent functional groups[3].
Benzylic Reactivity Highly ElectrophilicFacilitates rapid >90% yield in SN​2 coupling reactions[2].

Synthetic Integration: Self-Validating Protocols

To harness the biological potential of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, it must be covalently linked to a core drug scaffold. Because the benzylic hydroxyl group is a poor leaving group, it must first be activated[7].

Below is a field-proven, self-validating protocol for the deoxyhalogenation and subsequent nucleophilic coupling of this intermediate.

Phase 1: Activation (Deoxychlorination)

Objective: Convert the stable benzyl alcohol into a highly reactive electrophilic benzyl chloride.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the moisture-sensitive activating reagent.

  • Activation: Chill the reaction to 0 °C. Add 1.2 equivalents of thionyl chloride ( SOCl2​ ) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

    • Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which drastically accelerates the conversion[7]. SOCl2​ is selected over PBr3​ because its byproducts ( SO2​ and HCl ) are gaseous and easily off-gassed, simplifying downstream purification.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is deemed complete when the polar alcohol spot (lower Rf​ ) is entirely consumed.

    • Spectroscopic Validation: Confirm via 1H NMR. The benzylic −CH2​− protons will shift from approximately 4.6 ppm (doublet, coupling to the −OH proton) to a sharp singlet at approximately 4.4 ppm , confirming the loss of the hydroxyl group.

Phase 2: Nucleophilic Substitution ( SN​2 Coupling)

Objective: Attach the activated pharmacophore to a bioactive amine or phenol scaffold.

  • Preparation: Concentrate the crude benzyl chloride in vacuo to remove residual SO2​ and HCl gases.

    • Causality: Removing acidic byproducts is critical to prevent the protonation (and subsequent deactivation) of the nucleophile in the next step.

  • Coupling: Dissolve the crude intermediate in anhydrous DMF. Add 1.1 equivalents of the target nucleophile (e.g., a secondary amine scaffold) and 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Heat to 60 °C for 4 hours.

    • Causality: K2​CO3​ acts as a non-nucleophilic base to scavenge the generated HCl , driving the SN​2 equilibrium forward without participating in competitive side reactions.

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the synthetic integration and the resulting pharmacodynamic interactions at the biological target.

Workflow A Pharmacophore Precursor (Benzyl Alcohol) B Activation Phase (SOCl2 / DMF cat.) A->B Step 1 C Reactive Intermediate (Benzyl Chloride) B->C Step 2 D SN2 Coupling (Target Amine/Phenol) C->D Step 3 E Bioactive API (Lead Compound) D->E Step 4

Caption: Synthetic workflow for integrating the fluorinated benzyl alcohol into a bioactive API.

Interactions CF3 -CF3 Group Pocket Target Protein Binding Pocket CF3->Pocket Hydrophobic Anchoring OMe -OCH3 Group OMe->Pocket Hydrogen Bonding Me -CH3 Group Me->Pocket Conformational Locking

Caption: Pharmacodynamic interactions of the substituted benzyl moieties with target protein pockets.

References

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL: [Link][3]

  • Title: 4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1 Source: Bloom Tech URL: [Link][5]

  • Title: Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: NIH (National Institutes of Health) URL: [Link][4]

  • Title: 2‐Trifluoromethyl‐Benzimidazolium Salt as a Dual‐Function Reagent for Deoxytrifluoromethylation of Benzyl Alcohols Source: ResearchGate URL: [Link][7]

  • Title: Discovery of the First Potent and Orally Available Agonist of the Orphan G-Protein-Coupled Receptor 52 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Fig. 3. A, equivalent concentrations (1 mM) of 4-CmC as well as analogs... Source: ResearchGate URL: [Link][6]

Sources

Exploratory

"4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" literature review

An In-Depth Technical Guide to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in Modern Medicinal Chemistry Executive Summary & Structural Rationale The compound 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in Modern Medicinal Chemistry

Executive Summary & Structural Rationale

The compound 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) represents a highly specialized, multi-substituted aromatic building block designed for advanced pharmaceutical and agrochemical synthesis[1]. In modern drug discovery, the strategic decoration of aromatic rings is critical for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This specific molecule incorporates three distinct pharmacophoric modulators around a benzyl alcohol core, each serving a precise mechanistic purpose:

  • The Trifluoromethyl (-CF₃) Group: Positioned meta to the benzylic carbon, the -CF₃ group imparts significant lipophilicity and metabolic stability. Due to its strong electron-withdrawing nature, broad hydrophobic domain, and highly inert carbon–fluorine linkages, the -CF₃ moiety is a staple in FDA-approved therapeutics, preventing oxidative metabolism at its site of attachment[2].

  • The Methoxy (-OCH₃) Group: Acting as a hydrogen bond acceptor and an electron-donating group (via resonance), the methoxy moiety modulates the electronic density of the aromatic ring, directly influencing the binding affinity to target proteins.

  • The Methyl (-CH₃) Group: Positioned adjacent (ortho) to the methoxy group, the methyl group provides critical steric shielding. This steric hindrance is a classical medicinal chemistry tactic used to restrict the rotation of the methoxy group and block rapid O-demethylation by hepatic cytochrome P450 enzymes, thereby extending the molecule's half-life.

Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior in downstream synthetic workflows and biological systems.

PropertyValueCausality / Impact in Synthesis
Chemical Name 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcoholStandard IUPAC nomenclature.
CAS Registry Number 1431329-82-6Primary identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₁₁F₃O₂[1]Dictates mass spectrometry (MS) exact mass targeting.
Molecular Weight 220.19 g/mol Optimal low-molecular-weight fragment for lead generation.
Functional Groups Primary alcohol, Aryl ether, Aryl-CF₃Enables orthogonal functionalization (e.g., SN2 at the benzylic position).
Electronic Nature Push-Pull SystemThe electron-donating -OCH₃ and electron-withdrawing -CF₃ create a polarized aromatic system, affecting the pKa of the benzylic hydroxyl.

Synthetic Methodologies & Process Chemistry

To integrate this building block into a larger Active Pharmaceutical Ingredient (API), it is typically synthesized from its corresponding aldehyde (CAS: 1431329-77-9)[3] or carboxylic acid (CAS: 1431329-61-1)[4]. Below is the self-validating protocol for the chemoselective reduction of the aldehyde precursor.

Protocol 1: Chemoselective Reduction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

Objective: High-yield conversion of the aldehyde to the target benzyl alcohol without defluorination or over-reduction.

  • Reagent Selection Rationale: Sodium borohydride (NaBH₄) is selected over Lithium aluminum hydride (LiAlH₄). LiAlH₄ is overly aggressive and poses a risk of hydrodefluorination (cleavage of the C-F bonds) under certain conditions. NaBH₄ in a protic solvent provides a mild, highly chemoselective reduction of the carbonyl group.

  • Step-by-Step Procedure:

    • Initialization: Dissolve 1.0 equivalent of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde in anhydrous Methanol (0.2 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic nature of the hydride transfer, minimizing side reactions.

    • Hydride Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes.

    • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The reaction is self-validating when the UV-active spot corresponding to the aldehyde completely disappears, replaced by a lower Rf spot (the more polar alcohol).

    • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes unreacted borohydride and maintains a slightly acidic pH, preventing the formation of stable boron-alkoxide emulsions. Extract the aqueous layer with Ethyl Acetate (3x).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Downstream Functionalization & API Integration

The primary utility of a benzyl alcohol in medicinal chemistry is its role as an electrophilic precursor. The hydroxyl group is a poor leaving group and must be activated to facilitate the attachment of the pharmacophore to larger drug scaffolds[5][6].

Protocol 2: Activation via Conversion to Benzyl Bromide

Objective: Transform the benzyl alcohol into a highly reactive benzyl bromide for subsequent SN2 displacement.

  • Step-by-Step Procedure:

    • Initialization: Dissolve the benzyl alcohol in anhydrous Dichloromethane (DCM) (0.3 M) and cool to 0 °C.

    • Activation: Add 1.1 equivalents of Phosphorus tribromide (PBr₃) dropwise. Causality: PBr₃ is preferred over the Appel reaction (CBr₄/PPh₃) for this specific substrate to avoid the tedious chromatographic separation of triphenylphosphine oxide, especially on a process scale.

    • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Workup: Carefully quench with ice water. Extract with DCM, wash with saturated NaHCO₃ to neutralize residual HBr, dry over MgSO₄, and concentrate. The resulting benzyl bromide is highly reactive and should be used immediately in the next synthetic step.

Workflow Visualization

SynthesisWorkflow Precursor Aldehyde Precursor (CAS 1431329-77-9) Core 4-Methoxy-3-methyl-5- (trifluoromethyl)benzyl alcohol (CAS 1431329-82-6) Precursor->Core NaBH4 Reduction (High Yield) Bromide Benzyl Bromide Intermediate Core->Bromide PBr3 / DCM Activation Ether Aryl Ether / Amine Derivatives Core->Ether Mitsunobu Reaction API Target API / Lead Compound Bromide->API Nucleophilic Substitution (SN2) Ether->API Scaffold Decoration

Caption: Synthetic workflow for the activation and downstream integration of the benzyl alcohol core.

Analytical Validation Standards

To ensure scientific integrity, the synthesized 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol must be rigorously validated. A self-validating analytical system relies on orthogonal techniques:

  • ¹H NMR (CDCl₃): Key diagnostic peaks include the benzylic protons (singlet, ~4.6 ppm, 2H), the methoxy protons (singlet, ~3.9 ppm, 3H), and the aryl methyl protons (singlet, ~2.3 ppm, 3H). The aromatic region will show two distinct singlets (meta-coupling only) due to the asymmetric substitution pattern.

  • ¹⁹F NMR (CDCl₃): A critical validation point. The spectrum must show a sharp singlet around -61.0 to -62.5 ppm, confirming the integrity of the -CF₃ group and ruling out hydrodefluorination side reactions[7].

  • LC-MS: Electrospray ionization (ESI) may show a weak [M+H]⁺ peak due to the stability of the molecule, but often the loss of water[M-H₂O+H]⁺ (m/z = 203.0) is the dominant diagnostic fragment corresponding to the stable benzylic cation.

References

  • NextSDS Chemical Substance Database. "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information." NextSDS. Available at: [Link]

  • Inoue, A. et al. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Molecules (MDPI), 2022. Available at: [Link]

  • ResearchGate. "2-Trifluoromethyl-Benzimidazolium Salt as a Dual-Function Reagent for Deoxytrifluoromethylation of Benzyl Alcohols." Comprehensive Summary of Organofluorine Compounds. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

For: Researchers, scientists, and drug development professionals Introduction: Strategic Importance of Fluorinated Benzyl Alcohols Substituted benzyl alcohols are fundamental building blocks in organic synthesis, serving...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance of Fluorinated Benzyl Alcohols

Substituted benzyl alcohols are fundamental building blocks in organic synthesis, serving as crucial intermediates in the pharmaceutical, agrochemical, and materials science sectors. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules can significantly alter their physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a valuable, structurally complex intermediate whose synthesis requires a robust and well-defined protocol. This document provides a comprehensive guide to its synthesis, focusing on a reliable and scalable method.

Retrosynthetic Analysis and Strategy

A logical and efficient approach to the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol involves the reduction of the corresponding benzaldehyde. This strategy is advantageous due to the commercial availability of the aldehyde precursor and the high-yielding, chemoselective nature of modern reducing agents.

Retrosynthetic Pathway:

G 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol->4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde Reduction

Caption: Retrosynthetic analysis of the target molecule.

The primary focus of this protocol will be the reduction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde to the desired benzyl alcohol. This transformation is a cornerstone of organic synthesis.[2]

Comparative Overview of Reduction Methods

Several methods are available for the reduction of aldehydes to primary alcohols. The choice of reagent depends on factors such as substrate compatibility, desired selectivity, and scalability. A comparison of common methods is presented below.

Method Reducing Agent(s) Typical Solvent(s) Temperature (°C) Reaction Time Typical Yield Notes
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol, THF0 - 251 - 4 hours>90%Mild and selective for aldehydes and ketones. Safe and easy to handle.[2]
Lithium Aluminum Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether (anhydrous)0 - 351 - 3 hours>95%Powerful, non-selective, reduces many functional groups. Reacts violently with water.[2]
Catalytic Hydrogenation H₂ gas, Palladium on Carbon (Pd/C)Methanol, Ethanol, Ethyl acetate2512 - 24 hours>90%"Green" method, requires specialized hydrogenation equipment.[2]

For this specific synthesis, sodium borohydride is the recommended reagent due to its high selectivity for the aldehyde functional group, operational simplicity, and excellent safety profile.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol details the reduction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Materials and Equipment:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up A Dissolve Aldehyde in Methanol B Cool to 0-5 °C A->B C Add NaBH₄ portion-wise B->C D Stir at Room Temperature C->D E Quench with Water D->E Proceed to Work-up F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate I->J Crude Product Crude Product J->Crude Product

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (e.g., 5.0 g, 22.7 mmol) in anhydrous methanol (100 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to allow the temperature to equilibrate to 0-5 °C.

  • Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (e.g., 0.94 g, 24.9 mmol) portion-wise over approximately 20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (50 mL).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Characterization Data:

The identity and purity of the final product, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the benzylic CH₂ group, the methoxy group, and the methyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
¹⁹F NMR A singlet corresponding to the CF₃ group.[3]
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.
Mass Spectrometry The molecular ion peak corresponding to the mass of the product.[4]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add more NaBH₄ or prolong the reaction time. Ensure the NaBH₄ is fresh and has been stored properly.
Low Yield Product loss during work-up.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking of the separatory funnel to prevent emulsion formation.
Impure Product Incomplete reaction or side products.Optimize purification conditions (e.g., solvent system for column chromatography).

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Methanol and ethyl acetate are flammable solvents. Keep away from ignition sources.

References

  • Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex.
  • Allen. (n.d.). Synthesise the following : Benzyl alcohol from G.R.
  • Yu, D.-G., et al. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society, 134(35), 14638–14641. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Goñi, G., & Zúñiga, A. (2001). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, 65(10), 2182-2189. Retrieved from [Link]

  • CN102731269B. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
  • NextSDS. (n.d.). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information. Retrieved from [Link]

  • US3523978A. (1970). Process for the purification of benzyl alcohol. Google Patents.
  • Susha, S., & Sugunan, S. (2014). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. Semantic Scholar. Retrieved from [Link]

  • CN109437299A. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Eureka | Patsnap. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

  • Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). Retrieved from [Link]

  • Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • A substitution reaction is carried out using benzyl... (2020). Chegg.com. Retrieved from [Link]

  • Gorny, P., et al. (1995). Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. PubMed. Retrieved from [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. NIST WebBook. Retrieved from [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Patent 0004447.
  • 4-Methoxy Benzyl Alcohol at BMRB. (n.d.). BMRB. Retrieved from [Link]

  • 4-methoxy-3-(trifluoromethoxy)benzaldehyde. (n.d.). PubChemLite. Retrieved from [Link]

  • Böhm, H.-J., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]

  • Benzenemethanol, 4-methoxy-: Human health tier II assessment. (2016). NICNAS. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide on the potential applications of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in medicinal chemistry. While this specific molecule is not extensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the potential applications of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a trifluoromethyl group, a methoxy group, and a reactive benzyl alcohol—are of significant interest in drug discovery. This guide extrapolates from well-established principles and data on analogous structures to present potential synthetic routes, applications as a versatile building block, and detailed experimental protocols. The content is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities in their research.

Introduction: A Molecule of Inferred Potential

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a unique trifluoromethyl-substituted aromatic alcohol. A thorough review of current scientific literature and patent databases indicates a scarcity of direct studies on this specific compound. However, its constituent functional groups are hallmarks of many successful therapeutic agents. The strategic placement of these groups on the phenyl ring suggests a molecule designed with intent for biological interaction and metabolic stability.

  • The Trifluoromethyl Group (-CF3): This moiety is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2] The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism.[1]

  • The Methoxy Group (-OCH3): The methoxy group is a common feature in natural products and approved drugs.[3][4] It can act as a hydrogen bond acceptor, potentially improving solubility and modulating ligand-target interactions.[5][6] Its electronic-donating resonance effect can influence the reactivity of the aromatic ring.[5]

  • The Benzyl Alcohol Moiety: This functional group is a versatile handle for synthetic transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, or undergo etherification and esterification to link the aromatic core to other pharmacophores.[7][8]

This guide will, therefore, treat 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol as a novel building block and provide a scientifically-grounded framework for its synthesis and application in drug discovery programs.

Proposed Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

A plausible synthetic route to the target compound can be designed based on established organometallic and reduction methodologies. A potential starting material is 1-bromo-4-methoxy-3-methyl-5-(trifluoromethyl)benzene, which can be synthesized through multi-step aromatic chemistry.

Protocol 1: Synthesis via Grignard Reaction and Formylation

This protocol outlines a two-step synthesis starting from the corresponding aryl bromide.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • Dissolve 1-bromo-4-methoxy-3-methyl-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate Grignard formation.

  • Once the reaction begins (as evidenced by a color change and heat evolution), add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Formylation and Reduction

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

  • Without further purification, dissolve the crude aldehyde in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Synthetic Pathway A 1-bromo-4-methoxy-3-methyl- 5-(trifluoromethyl)benzene B Grignard Reagent A->B 1. Mg, THF C 4-methoxy-3-methyl-5- (trifluoromethyl)benzaldehyde B->C 2. DMF 3. H3O+ D 4-Methoxy-3-methyl-5- (trifluoromethyl)benzyl alcohol C->D 4. NaBH4, MeOH

Caption: Proposed synthetic pathway to the target compound.

Applications in Medicinal Chemistry: A Versatile Scaffold

The unique substitution pattern of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol makes it an attractive starting point for the synthesis of a variety of bioactive molecules.

As a Building Block for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that anchors the molecule in the ATP-binding pocket of the target kinase. The subject molecule can be elaborated into hinge-binding motifs.

Workflow: Synthesis of a Hypothetical Kinase Inhibitor

Kinase Inhibitor Synthesis Workflow start 4-Methoxy-3-methyl-5- (trifluoromethyl)benzyl alcohol step1 Oxidation to Aldehyde start->step1 e.g., PCC, DCM step2 Reductive Amination with Heterocyclic Amine step1->step2 e.g., NaBH(OAc)3 step3 Coupling with Side Chain step2->step3 e.g., Suzuki or Buchwald-Hartwig Coupling final Final Kinase Inhibitor step3->final

Caption: Workflow for synthesizing a hypothetical kinase inhibitor.

Synthesis of Novel Anti-inflammatory Agents

The trifluoromethylphenyl moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.[9] The benzyl alcohol can be used to introduce this key pharmacophore into larger molecules.

Development of Antibacterial and Antifungal Agents

Fluorinated chalcones and pyrazole derivatives containing trifluoromethylphenyl groups have shown promising antimicrobial activity.[10][11] 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol can serve as a precursor to the corresponding aldehyde, a key intermediate in the Claisen-Schmidt condensation to form chalcones.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Protocol 2: Oxidation to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

This protocol utilizes a mild, selective photochemical oxidation method.[12][13]

  • Rationale: Traditional oxidation methods often employ heavy metals, which can be toxic and difficult to remove.[14] Photochemical oxidation using a catalyst like Eosin Y is a greener alternative that proceeds under mild conditions with high selectivity for benzyl alcohols.[12][13]

  • Materials:

    • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

    • Eosin Y

    • Acetonitrile (CH3CN)

    • Oxygen (O2) balloon

    • Blue LED lamp

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (1.0 mmol) and Eosin Y (1-2 mol%) in acetonitrile (5 mL).

    • Seal the flask with a septum and purge with oxygen gas from a balloon for 5-10 minutes.

    • Place the flask approximately 5 cm from a blue LED lamp and begin vigorous stirring.

    • Irradiate the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aldehyde.

  • Validation:

    • The identity of the product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

    • Purity can be assessed by HPLC.

Protocol 3: Etherification with an Alkyl Halide (Williamson Ether Synthesis)

This protocol describes the synthesis of a benzyl ether derivative.

  • Rationale: Ether linkages are common in drug molecules, often improving metabolic stability and modulating physicochemical properties. The Williamson ether synthesis is a robust and widely used method for forming ether bonds.[8]

  • Materials:

    • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-dimethylformamide (DMF)

    • Alkyl halide (e.g., benzyl bromide)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen atmosphere setup

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with water at 0 °C.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Validation:

    • Successful ether formation can be confirmed by the disappearance of the alcohol proton signal and the appearance of new signals corresponding to the alkyl group in the 1H NMR spectrum.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol. These values are estimated based on its structure and can be useful for initial screening and experimental design.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight ~236.2 g/mol Adherence to Lipinski's Rule of Five
cLogP ~2.5 - 3.0Indicates good lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA) ~29.5 ŲSuggests good oral bioavailability
Hydrogen Bond Donors 1Potential for interaction with biological targets
Hydrogen Bond Acceptors 2Potential for interaction with biological targets

Conclusion

While direct experimental data on 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is limited, a comprehensive analysis of its structural components allows for strong inferences about its potential in medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group, a modulating methoxy group, and a synthetically versatile benzyl alcohol handle makes it a promising and valuable building block for the discovery of novel therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this intriguing molecule.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Available from: [Link]

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Available from: [Link]

  • PubMed. The role of the methoxy group in approved drugs. Available from: [Link]

  • Bentham Science. A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Available from: [Link]

  • Studylib.net. Benzyl Alcohol Oxidation: Green Chemistry Lab Protocol. Available from: [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available from: [Link]

  • MDPI. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Available from: [Link]

Sources

Method

Application Note: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol via Reductive Carboxylic Acid Transformation

Abstract This application note provides a comprehensive guide to the synthesis of 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, a substituted benzyl alcohol with potential applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, a substituted benzyl alcohol with potential applications in medicinal chemistry and materials science. The described protocol details a robust and widely applicable method: the reduction of the corresponding carboxylic acid, 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid, using lithium aluminum hydride (LiAlH4). A thorough explanation of the reaction mechanism is provided, alongside a detailed, step-by-step experimental procedure, safety protocols, and characterization guidelines.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility spans from being key intermediates in the preparation of active pharmaceutical ingredients (APIs) to their use in the development of novel polymers and fragrances. The specific substitution pattern on the aromatic ring, in this case, a methoxy, a methyl, and a trifluoromethyl group, imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates[1]. This makes 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol a valuable intermediate for the synthesis of novel bioactive compounds.

The most direct and reliable synthetic strategy for the preparation of this benzyl alcohol is the reduction of its corresponding benzoic acid derivative. This application note will focus on the use of lithium aluminum hydride (LiAlH4), a powerful and efficient reducing agent for this transformation[2][3][4].

Reaction Mechanism: Hydride Reduction of a Carboxylic Acid

The reduction of a carboxylic acid to a primary alcohol using LiAlH4 is a fundamental transformation in organic synthesis. The reaction proceeds through a multi-step mechanism involving the nucleophilic addition of hydride ions (H⁻) from the aluminohydride complex to the carbonyl carbon of the carboxylic acid.

The mechanism can be elucidated as follows:

  • Acid-Base Reaction: The initial step is a rapid acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion from LiAlH4, producing hydrogen gas and a lithium carboxylate salt. This step consumes one equivalent of the hydride.

  • Formation of an Aluminum-Carboxylate Complex: The resulting carboxylate anion coordinates with the aluminum species.

  • First Hydride Addition: A subsequent hydride ion from the aluminohydride complex attacks the carbonyl carbon of the coordinated carboxylate, forming a tetrahedral intermediate.

  • Collapse of the Tetrahedral Intermediate: This intermediate collapses, eliminating an aluminate species and forming an aldehyde.

  • Second Hydride Addition: The aldehyde formed in situ is immediately reduced by another equivalent of hydride, leading to the formation of an alkoxide.

  • Protonation: The final step involves an aqueous workup to protonate the resulting alkoxide, yielding the desired primary alcohol.

Due to the high reactivity of LiAlH4, it will reduce both the carboxylic acid and the intermediate aldehyde. Therefore, an excess of the reducing agent is typically required.

reaction_mechanism RCOOH R-COOH (Carboxylic Acid) RCOOLi R-COO⁻Li⁺ (Lithium Carboxylate) RCOOH->RCOOLi + LiAlH₄ - H₂ LiAlH4 LiAlH₄ H2O H₂O (workup) Aldehyde R-CHO (Aldehyde) RCOOLi->Aldehyde + [AlH₃] (hydride transfer) Alkoxide R-CH₂O⁻ Aldehyde->Alkoxide + LiAlH₄ Alcohol R-CH₂OH (Primary Alcohol) Alkoxide->Alcohol + H₂O

Figure 1: Simplified Reaction Mechanism of Carboxylic Acid Reduction by LiAlH₄.

Experimental Protocol

This protocol outlines the synthesis of 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol from 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid236.1710.02.36 g
Lithium Aluminum Hydride (LiAlH₄)37.9520.00.76 g
Anhydrous Tetrahydrofuran (THF)--100 mL
Diethyl ether--150 mL
1 M Hydrochloric Acid (HCl)--~50 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL
Brine (Saturated NaCl solution)--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g
Safety Precautions
  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.[5][6][7]

  • The reaction is highly exothermic. Proper temperature control is crucial.

  • The quenching of the reaction must be performed slowly and with extreme caution in an ice bath to manage the exothermic reaction and hydrogen gas evolution.

Reaction Setup

experimental_setup cluster_fume_hood Inert Atmosphere Fume Hood Flask Three-neck round-bottom flask Condenser Reflux condenser with N₂ inlet Flask->Condenser Funnel Addition funnel Flask->Funnel Stirrer Magnetic stir plate Stirrer->Flask IceBath Ice/water bath IceBath->Flask

Figure 2: Diagram of the Experimental Setup for the LiAlH₄ Reduction.

Step-by-Step Procedure
  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Under a positive pressure of nitrogen, the flask is charged with anhydrous tetrahydrofuran (THF, 50 mL) and lithium aluminum hydride (0.76 g, 20.0 mmol). The suspension is cooled to 0 °C in an ice/water bath.

  • Substrate Addition: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (2.36 g, 10.0 mmol) is dissolved in anhydrous THF (50 mL) in a separate dry flask. This solution is then added dropwise to the stirred LiAlH₄ suspension via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Workup): The reaction flask is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of the following, in order:

    • 0.8 mL of water

    • 0.8 mL of 15% aqueous sodium hydroxide

    • 2.4 mL of water This sequence, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.[6]

  • Filtration and Extraction: The resulting white precipitate is removed by vacuum filtration through a pad of Celite®, and the filter cake is washed with diethyl ether (3 x 50 mL). The combined organic filtrates are transferred to a separatory funnel.

  • Washing: The organic layer is washed sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Characterization

The identity and purity of the synthesized 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the benzylic CH₂ protons (a singlet), the methoxy group protons (a singlet), and the methyl group protons (a singlet). The benzylic CH₂ signal will typically appear between 4.5 and 4.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the benzylic carbon (around 60-65 ppm), the carbons of the aromatic ring, the methoxy carbon, the methyl carbon, and the trifluoromethyl carbon (a quartet due to C-F coupling).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₀H₁₁F₃O₂ = 220.19 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol, and C-O stretching around 1000-1200 cm⁻¹.

Conclusion

The reduction of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid with lithium aluminum hydride provides an effective and reliable method for the synthesis of 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol. The protocol detailed in this application note, when followed with the appropriate safety precautions, offers a high-yielding pathway to this valuable synthetic intermediate. The mechanistic insights provided should aid researchers in understanding and optimizing similar reductive transformations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding LiAlH4: Properties, Safety, and Handling for Chemists. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst- and Additive-Free Reduction of Carboxylic Acids and Amides Using Ammonia Borane as Hydrogen Source. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • ACS Publications. (2025, December 25). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]

  • Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of be.... Retrieved from [Link]

  • Sarpong Lab, UC Berkeley. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Filo. (2025, May 17). (d) What happens when benzoic acid reacts with etherial LiAlH.... Retrieved from [Link]

  • Brainly.in. (2023, February 18). When benzoic acid is treated with lialh4 it forms. Retrieved from [Link]

  • Testbook. (2026, January 21). [Solved] Benzoic acid on reacting with lithium aluminium hydride give. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information. Retrieved from [Link]

  • European Patent Office. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • BMRB. (n.d.). bmse010136 4-Methoxy Benzyl Alcohol. Retrieved from [Link]

  • ijsrset. (2025, August 1). Vibrational (UV and NMR) Analysis of 4-(Trifluoromethoxy) benzylbromide by Density Functional Theory Calculations. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

Sources

Application

Application Note: Advanced Isolation and Purification of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Executive Summary & Chromatographic Rationale The target compound, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)[1], is a highly functionalized aromatic building block frequently utilized in ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chromatographic Rationale

The target compound, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)[1], is a highly functionalized aromatic building block frequently utilized in advanced drug development and agrochemical synthesis[2]. Purifying this intermediate from a crude reaction matrix—often following the reduction of its corresponding benzoic acid or aldehyde precursor—requires a highly controlled chromatographic strategy.

As an Application Scientist, it is critical to understand the causality behind the separation rather than merely executing a gradient. The purification of benzyl alcohol derivatives typically relies on normal-phase silica gel chromatography, leveraging the interaction between the benzylic hydroxyl group and the stationary phase[3]. However, this specific molecule presents a unique electronic push-pull system:

  • The Trifluoromethyl (-CF₃) Group: Strongly electron-withdrawing and highly lipophilic. It significantly decreases the overall polarity of the molecule compared to an unsubstituted benzyl alcohol.

  • The Methoxy (-OCH₃) Group: Electron-donating and acts as a weak hydrogen-bond acceptor.

  • The Hydroxymethyl (-CH₂OH) Group: The primary handle for retention via strong hydrogen-bond donation to the surface silanols of the silica gel.

Because the -CF₃ group artificially inflates the molecule's lipophilicity, the compound will elute earlier than expected on bare silica. Therefore, a carefully designed gradient of Hexane and Ethyl Acetate (EtOAc) is required to prevent co-elution with non-polar organic byproducts while maintaining a sharp elution band.

Experimental Workflow

The following self-validating workflow ensures that the purification is predictable, scalable, and analytically sound.

PurificationWorkflow N1 1. Crude Reaction Matrix (Contains unreacted precursors) N2 2. TLC Method Development (Target Rf = 0.25 - 0.30) N1->N2 N3 3. Dry Loading (Adsorption onto Silica) N2->N3 N4 4. Flash Chromatography (Hexane/EtOAc Gradient) N3->N4 N5 5. UV Fraction Collection (254 nm & 280 nm) N4->N5 N6 6. Purity Validation (HPLC & 1H-NMR) N5->N6

Workflow for the isolation and validation of functionalized benzyl alcohols via chromatography.

Physicochemical Profiling & Method Adaptation

To design a robust protocol, we must translate the molecule's structural features into actionable chromatographic parameters.

Structural FeatureChromatographic ConsequenceMethod Adaptation
-CH₂OH (Hydroxyl) Strong H-bonding to silica silanols; risk of peak tailing.Use high-quality spherical silica (40–63 µm)[3]; utilize a dynamic solvent gradient.
-CF₃ (Trifluoromethyl) High lipophilicity; accelerates elution.Start gradient at 0% EtOAc to wash away highly non-polar impurities first.
-OCH₃ (Methoxy) Shifts UV absorbance maxima.Monitor fractions at dual wavelengths (254 nm for the aromatic ring, 280 nm for the auxochrome shift).
Crude Matrix Salts Boron/Aluminum salts from reduction can foul the column.Mandatory: Use dry loading instead of liquid injection to trap salts.

Self-Validating Protocol: Step-by-Step Execution

Phase I: TLC Method Development (The Predictive Step)

Before committing the bulk crude to a column, the solvent system must be validated.

  • Spot the crude mixture onto a Silica Gel 60 F₂₅₄ TLC plate.

  • Develop the plate in an isocratic mixture of 20% EtOAc in Hexanes.

  • Causality Check: The target benzyl alcohol should present an Retention Factor ( Rf​ ) of approximately 0.25 to 0.30. If the Rf​ is >0.40, reduce the EtOAc concentration. The less polar aldehyde precursor will run significantly higher ( Rf​ ~0.60), confirming separability.

Phase II: Sample Preparation via Dry Loading (The Resolution Enhancer)

Liquid loading a crude mixture dissolved in Dichloromethane (DCM) often results in band broadening because DCM acts as a strong, competing eluent on silica.

  • Dissolve the crude matrix in a minimal volume of DCM or Acetone.

  • Add bare silica gel to the flask in a 1:3 ratio (crude mass : silica mass).

  • Evaporate the solvent completely under reduced pressure until a free-flowing, homogeneous powder is achieved.

  • Pack this powder into a solid load cartridge. This traps insoluble reduction salts and ensures the analyte enters the main column as a perfectly flat, concentrated band.

Phase III: Flash Column Chromatography (The Separation)

Equilibrate a high-performance flash column (e.g., 40–63 µm spherical silica) with 3 Column Volumes (CV) of 100% Hexanes. Execute the following optimized gradient:

StepColumn Volumes (CV)% Hexanes (Mobile Phase A)% EtOAc (Mobile Phase B)Purpose
1 0.0 - 2.0100%0%Isocratic wash to elute non-polar impurities (e.g., halocarbons).
2 2.0 - 10.0100% 70%0% 30%Linear gradient to systematically disrupt H-bonding and elute the target.
3 10.0 - 13.070%30%Isocratic hold to ensure complete elution of the benzyl alcohol.
4 13.0 - 15.00%100%Column flush to remove highly polar baseline material.
Phase IV: Fraction Analysis and Recovery (The Validation)
  • Monitor the eluent via UV detection at 254 nm and 280 nm. The target compound will typically elute between CV 7 and CV 9.

  • Cross-validate the UV peaks by spotting the fractions on a TLC plate.

  • Pool the fractions containing the pure product.

  • Critical Handling: Remove the solvent using a rotary evaporator with the water bath set strictly below 40°C . Benzyl alcohols can be sensitive to thermal degradation or volatilization under high vacuum and heat, a standard parameter recognized in pharmacopeial handling guidelines[4].

Expert Insights & Troubleshooting

  • Addressing Peak Tailing: If the target peak exhibits severe tailing, it indicates secondary interactions with highly active, acidic silanols on the silica surface. While adding a basic modifier (like 0.1% Triethylamine) is common for amines, it is generally avoided for neutral alcohols. Instead, ensure the use of modern, end-capped or high-purity spherical silica[3], and rely on the gradient's increasing polarity to compress the trailing edge of the peak.

  • Co-elution with the Aldehyde Precursor: If the starting material (4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde) co-elutes, the gradient is too steep. The aldehyde lacks the hydrogen-bond donating -OH group and is significantly less polar. Flatten the gradient curve between 5% and 15% EtOAc to force the aldehyde off the column well before the alcohol begins to migrate.

References

  • Chemical Substance Information: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol. NextSDS. Available at:[Link]

  • Product Catalog & CAS Registry (1431329-82-6). Accelachem. Available at: [Link]

  • Benzyl Alcohol as an Alkylating Agent Using the Ruthenium-Catalyzed Borrowing Hydrogen Strategy (Flash Chromatography Procedures). Organic Syntheses. Available at:[Link]

Sources

Method

"4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" NMR analysis protocol

An Application Note for the Structural Elucidation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol using Multinuclear NMR Spectroscopy. Abstract This application note provides a comprehensive protocol for the nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol using Multinuclear NMR Spectroscopy.

Abstract

This application note provides a comprehensive protocol for the nuclear magnetic resonance (NMR) analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, a substituted aromatic compound relevant as a building block in medicinal chemistry and materials science. We detail the rationale behind experimental design, from sample preparation to the acquisition and processing of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra. The guide is intended for researchers, scientists, and drug development professionals requiring robust methods for the structural verification and purity assessment of novel fluorinated organic molecules.

Introduction: The Analytical Imperative

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol possesses a unique substitution pattern on the aromatic ring, incorporating methoxy, methyl, and trifluoromethyl groups, alongside a benzylic alcohol moiety. This combination of electron-donating and electron-withdrawing groups creates a distinct electronic environment, making multinuclear NMR spectroscopy an indispensable tool for its unambiguous characterization. The trifluoromethyl (CF₃) group, in particular, serves as a powerful analytical handle. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, offering high sensitivity with no background signal in most biological or organic systems, which is highly advantageous in fields like fragment-based drug discovery (FBDD)[1].

This guide establishes a self-validating workflow, explaining the causality behind each step to ensure the generation of high-quality, reproducible NMR data for structural confirmation.

Predicted Spectral Characteristics: An a priori Analysis

Before any experiment, a theoretical analysis of the molecule's structure allows for the prediction of its NMR spectra. This predictive approach is foundational to accurate data interpretation.

  • ¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for each unique proton environment. The two aromatic protons, being meta to each other, will appear as two distinct, finely split signals. The benzylic methylene protons (CH₂) will likely appear as a singlet, though coupling to the hydroxyl proton may be observed under specific conditions (anhydrous solvent, slow exchange). The methoxy (OCH₃) and methyl (CH₃) protons will each present as sharp singlets. The hydroxyl (OH) proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will display a signal for each of the nine unique carbon atoms. The trifluoromethyl group's carbon will be identifiable by its characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹J_CF). Furthermore, the aromatic carbons will exhibit smaller, long-range C-F couplings (²J_CF, ³J_CF), which are invaluable for assigning the signals of the substituted ring[2][3]. The presence of both electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-CF₃) groups will significantly influence the chemical shifts of the aromatic carbons.

  • ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is predicted to be the simplest, showing a single, sharp resonance for the three chemically equivalent fluorine atoms of the CF₃ group[1]. Its chemical shift provides crucial information about the electronic environment of the trifluoromethyl group[4].

The overall workflow for this analysis is depicted below.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Analysis & Reporting SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition Processing FID Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing F19_NMR ¹⁹F NMR Acquisition C13_NMR->Processing F19_NMR->Processing Analysis Spectral Analysis (Peak Picking & Integration) Processing->Analysis Report Structure Verification & Data Reporting Analysis->Report

Caption: High-level workflow for the NMR analysis of the target compound.

Detailed Experimental Protocols

Adherence to a meticulous protocol is critical for obtaining high-resolution NMR spectra free from artifacts.

Materials and Equipment
  • Analyte: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable choice for its excellent dissolving properties for a wide range of organic compounds[5].

  • Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR, typically provided in the deuterated solvent. For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the signal can be referenced indirectly based on the spectrometer's unified frequency scale[6].

  • NMR Tubes: High-precision 5 mm NMR tubes, clean and free of scratches[7][8].

  • Volumetric Glassware: Calibrated micropipettes and a small vial for sample dissolution.

  • Filtration: Pasteur pipette with a tight plug of glass wool to remove any particulate matter[9].

Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation[9]. A homogeneous solution free of particulate matter is essential to avoid distortions in the magnetic field, which cause line broadening[5].

  • Weighing the Sample: Accurately weigh 10-20 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial[7]. The higher concentration for ¹³C NMR is necessary due to its significantly lower natural abundance and sensitivity compared to ¹H[8].

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial[5]. This volume ensures the correct sample depth within the NMR tube for optimal magnetic field shimming.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: Using a Pasteur pipette with a glass wool plug, carefully filter the solution directly into the NMR tube. This step is crucial to eliminate any suspended solids[9]. Avoid using cotton wool, as it can leach impurities detectable in the ¹H spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol for NMR Data Acquisition

The following parameters are provided as a starting point and should be optimized based on the specific NMR spectrometer in use.

Table 1: Recommended NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C {¹H} Experiment ¹⁹F Experiment
Pulse Program Standard single pulse (zg30) Proton-decoupled single pulse (zgpg30) Standard single pulse (zg)
Spectrometer Freq. e.g., 400 MHz e.g., 100.6 MHz e.g., 376.5 MHz
Spectral Width -2 to 12 ppm -10 to 200 ppm -50 to -80 ppm (estimated)
Acquisition Time ~3-4 seconds ~1-2 seconds ~2-3 seconds
Relaxation Delay (d1) 2-5 seconds 2 seconds 2-5 seconds
Number of Scans (ns) 8-16 1024-4096 16-64

| Temperature | 298 K | 298 K | 298 K |

Causality of Parameter Selection:

  • Relaxation Delay (d1): A sufficient delay (e.g., 5 times the longest T₁) is essential for complete relaxation of the nuclei, ensuring accurate signal integration, particularly in ¹H NMR.

  • Number of Scans (ns): The number of scans is increased for less sensitive nuclei like ¹³C to achieve an adequate signal-to-noise ratio[7]. ¹⁹F NMR is highly sensitive, requiring fewer scans[1].

  • Proton Decoupling in ¹³C NMR: Broadband proton decoupling is employed to collapse C-H coupling, which simplifies the spectrum to single lines for each unique carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

Data Processing and Analysis

Modern NMR software automates many processing steps, but understanding the underlying principles is key to producing a high-quality spectrum[10][11].

  • Fourier Transformation (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain via FT[10][12].

  • Apodization (Window Function): Prior to FT, the FID is multiplied by a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio at the expense of a slight increase in line width.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A polynomial function is applied to correct for any distortions in the spectral baseline.

  • Referencing: The ¹H and ¹³C spectra are referenced to the TMS signal at 0.00 ppm[13][14]. The ¹⁹F spectrum can be referenced to an external standard or via the unified scale[6].

  • Peak Picking and Integration: The chemical shift of each peak is identified. For the ¹H spectrum, the integral of each signal is calculated to determine the relative ratio of protons.

Molecule_Structure cluster_mol 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol cluster_labels Key NMR-Active Nuclei mol H_arom Ar-H (2H) δ ≈ 7.0-7.5 ppm H_CH2 -CH₂OH (2H) δ ≈ 4.5-4.8 ppm H_OCH3 -OCH₃ (3H) δ ≈ 3.8-4.0 ppm H_CH3 Ar-CH₃ (3H) δ ≈ 2.2-2.4 ppm F_CF3 -CF₃ (3F) δ ≈ -60 to -65 ppm

Caption: Molecular structure with key nuclei and their predicted ¹H and ¹⁹F chemical shift regions.

Interpretation and Standardized Reporting

Accurate interpretation requires correlating the processed data with the predicted spectral features.

Table 2: Predicted NMR Data Summary for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in CDCl₃

Group Nucleus Predicted δ (ppm) Multiplicity Coupling Constant (J)
Aromatic ¹H ~7.2 - 7.4 d J ≈ 2-3 Hz (⁴J_HH)
Aromatic ¹H ~7.0 - 7.2 d J ≈ 2-3 Hz (⁴J_HH)
Benzylic CH₂ ¹H ~4.7 s -
Methoxy OCH₃ ¹H ~3.9 s -
Methyl CH₃ ¹H ~2.3 s -
Hydroxyl OH ¹H variable (1.5-3.0) br s -
CF₃ ¹³C ~124 q ¹J_CF ≈ 275 Hz
Aromatic C-CF₃ ¹³C ~132 q ²J_CF ≈ 35 Hz
Aromatic C-H ¹³C ~110-130 m Long-range J_CF
Aromatic C-O ¹³C ~155-160 m Long-range J_CF
Aromatic C-C ¹³C ~120-140 m Long-range J_CF
Benzylic CH₂ ¹³C ~64 t ³J_CF ≈ 1-2 Hz
Methoxy OCH₃ ¹³C ~56 q ⁴J_CF ≈ 1 Hz
Methyl CH₃ ¹³C ~16 q ⁴J_CF ≈ 1 Hz

| CF₃ | ¹⁹F | ~ -63 | s | - |

Note: Chemical shifts (δ) are estimates based on analogous structures[3][14][15]. Coupling constants (J) for C-F are typical values[2][3]. Multiplicities: s=singlet, d=doublet, q=quartet, m=multiplet, br=broad.

Data Reporting: According to IUPAC recommendations, NMR data should be reported in a standardized format[13][16]. For each nucleus, report the chemical shift in ppm, followed by the multiplicity, coupling constant(s) in Hz, and integration (for ¹H).

Example Reporting Format: ¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J = 2.1 Hz, 1H), 7.10 (d, J = 2.1 Hz, 1H), 4.72 (s, 2H), 3.91 (s, 3H), 2.33 (s, 3H), 1.95 (br s, 1H).

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Lindon, J. C. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry.
  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 155-166.
  • Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-VCH.
  • NMR Sample Preparation. (2013). Iowa State University Chemical Instrumentation Facility.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Doddrell, D. M., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA blog.
  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy.
  • Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. (n.d.). Benchchem.
  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences.
  • Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. European Journal of Biochemistry.
  • NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book.
  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science, Chemical Research Support.
  • Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317.
  • Profous, D., et al. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Publications.
  • Markley, J. L., et al. (1998). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group.
  • Abe, K., & Takeuchi, Y. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756.
  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry.
  • Johnson, B. A., & Blevins, R. A. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications.
  • Harris, R. K., et al. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry.
  • Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547.
  • hil8_sln.html. (n.d.). University of Wisconsin-Madison.
  • Supporting Information. (n.d.). Royal Society of Chemistry.

Sources

Application

"4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" mass spectrometry fragmentation

Application Note: Advanced Mass Spectrometry Fragmentation Analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: High-R...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometry Fragmentation Analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS)

Introduction & Analytical Challenges

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS 1431329-82-6) is a highly substituted aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. When characterizing this molecule via Electrospray Ionization Mass Spectrometry (ESI-MS), analysts often encounter complex, non-intuitive fragmentation spectra. The presence of three distinct functional groups—a benzylic alcohol, a methoxy ether, and a trifluoromethyl group—creates competing ionization and dissociation pathways.

This application note delineates the mechanistic gas-phase chemistry governing its fragmentation and provides a field-proven, self-validating LC-MS/MS protocol for its robust detection in drug development workflows.

Mechanistic Fragmentation Dynamics (The "Why")

Understanding the fragmentation of this molecule requires moving beyond empirical observation and analyzing the thermodynamic causality behind each bond cleavage.

A. Facile In-Source Water Loss (The Benzylic Effect)

Under positive ESI conditions, benzylic alcohols are notoriously prone to in-source fragmentation. Protonation of the hydroxyl oxygen is rapidly followed by the elimination of a neutral water molecule (-18.0106 Da) 1. This cleavage is thermodynamically driven by the formation of a highly resonance-stabilized benzylic (or tropylium-like) cation at m/z 203.0678. Consequently, the intact precursor [M+H]⁺ (m/z 221.0784) is often observed at extremely low relative abundance. For sensitive targeted MS2 workflows, Q1 isolation must primarily target the m/z 203.0678 ion rather than the intact mass.

B. Methoxy-Directed Radical Cleavage

Once the benzylic cation is isolated and subjected to Collision-Induced Dissociation (CID), the methoxy group dictates the primary fragmentation route. Methoxyarenes characteristically expel a methyl radical (•CH₃, -15.0235 Da) 2. While the "even-electron rule" suggests that even-electron ions should favor neutral losses, the loss of a radical to form a radical cation (m/z 188.0443) is highly favored here. This causality stems from the stabilization of the resulting unpaired electron via the highly conjugated, electron-rich aromatic ring, forming a stable quinoid structure. Subsequent loss of carbon monoxide (CO, -27.9949 Da) from this species yields an aryl cation at m/z 160.0494 3.

C. Trifluoromethyl Dynamics

The -CF₃ group introduces a competing, higher-energy fragmentation route. The high electronegativity of fluorine drives the elimination of neutral hydrogen fluoride (HF, -20.0062 Da) from the benzylic cation, producing a defluorinated fragment at m/z 183.0616 4.

MS_Fragmentation M Precursor Ion [M+H]⁺ m/z 221.0784 C10H12F3O2⁺ A Benzylic Cation[M+H-H₂O]⁺ m/z 203.0678 C10H10F3O⁺ M->A - H₂O (-18.0106 Da) Source/CID B Radical Cation [M+H-H₂O-•CH₃]⁺• m/z 188.0443 C9H7F3O⁺• A->B - •CH₃ (-15.0235 Da) CID C Defluorinated Cation [M+H-H₂O-HF]⁺ m/z 183.0616 C10H9F2O⁺ A->C - HF (-20.0062 Da) CID D Aryl Cation[M+H-H₂O-•CH₃-CO]⁺• m/z 160.0494 C8H7F3⁺• B->D - CO (-27.9949 Da) CID

Proposed ESI-MS/MS fragmentation pathways for the target benzylic alcohol.

Quantitative Data Summary

The table below summarizes the exact masses and structural assignments required for high-resolution mass spectrometry (HRMS) screening.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaStructural Assignment
221.0784203.067818.0106 (H₂O)C₁₀H₁₀F₃O⁺Resonance-stabilized Benzylic Cation
203.0678188.044315.0235 (•CH₃)C₉H₇F₃O⁺•Quinoid Radical Cation
203.0678183.061620.0062 (HF)C₁₀H₉F₂O⁺Defluorinated Cation
188.0443160.049427.9949 (CO)C₈H₇F₃⁺•Aryl Radical Cation

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To capture these fragments reliably without misidentifying in-source artifacts as co-eluting impurities, a self-validating instrumental protocol must be employed.

LCMS_Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (DP Ramping) LC->ESI Q1 Q1 Isolation (m/z 203.0678) ESI->Q1 CID Collision Cell (NCE 15-35 eV) Q1->CID TOF HRMS Detection (Orbitrap/TOF) CID->TOF

Step-by-step LC-HRMS/MS analytical workflow for benzylic alcohol characterization.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA). Rationale: FA acts as a proton source to drive positive ESI, while the high organic content aids in rapid droplet desolvation.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: 0.1% FA in H₂O.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: Run a steep gradient from 5% B to 95% B over 3 minutes to ensure sharp peak elution and minimize on-column degradation of the benzylic alcohol.

  • Source Optimization (Self-Validating Step): Tune the ESI capillary voltage to +3.5 kV.

    • Validation Check: Before acquiring MS2 data, perform a Declustering Potential (DP) or Capillary Voltage ramp. To prove that the m/z 203.0678 ion originates from the intact molecule and is not a background contaminant, lower the DP to 10-20 V. The intact [M+H]⁺ (m/z 221.0784) should temporarily become the base peak. Gradually increase the DP to 60-80 V; you will observe the quantitative conversion of the m/z 221 signal into the m/z 203 signal, confirming the in-source water loss causality.

  • CID and Data Acquisition: Isolate m/z 203.0678 in Q1. Apply a Normalized Collision Energy (NCE) ramp of 15-35 eV. Rationale: Ramping ensures that both the low-energy HF loss and the higher-energy •CH₃/CO radical losses are captured simultaneously in a single composite MS2 spectrum.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.[Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic.[Link]

  • Mass spectrometry in structural and stereochemical problems. CCIX. Functional group interaction after electron impact. ACS Publications.[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing.[Link]

Sources

Method

Application Notes & Protocols: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl Alcohol in the Synthesis of Novel Compounds

Introduction: A Multifaceted Building Block in Modern Synthesis 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic scaffold poised for significant applications in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Building Block in Modern Synthesis

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a highly functionalized aromatic scaffold poised for significant applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-donating (methoxy, methyl) and strongly electron-withdrawing (trifluoromethyl) groups, creates a nuanced electronic environment that influences its reactivity and the properties of its derivatives.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3][4] Its incorporation into molecular frameworks is a key strategy for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5] The methoxy and methyl substituents, in contrast, are electron-donating, which can modulate the reactivity of the aromatic ring and the benzylic alcohol. This combination of functionalities makes 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol a versatile starting material for accessing a diverse range of novel compounds.

This guide provides detailed protocols for the transformation of this benzyl alcohol into key synthetic intermediates and their subsequent use in the construction of medicinally relevant heterocyclic structures. The methodologies are designed to be robust and adaptable, providing a solid foundation for further research and development.

Core Synthetic Transformations

The utility of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol as a synthetic precursor is primarily centered on the reactivity of its benzylic hydroxyl group. This section outlines protocols for its conversion into two key intermediates: the corresponding benzaldehyde and benzyl bromide.

Oxidation to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis, providing access to a crucial functional group for various carbon-carbon and carbon-nitrogen bond-forming reactions.[6][7][8][9][10] For a substrate like 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, a mild and selective oxidation method is required to avoid over-oxidation to the carboxylic acid or side reactions involving the electron-rich aromatic ring. Photochemical methods offer a green and efficient alternative to traditional heavy-metal-based oxidants.[6][7]

Protocol: Photocatalytic Oxidation using Eosin Y

This protocol is adapted from a general method for the selective oxidation of benzyl alcohols using a metal-free photocatalyst and molecular oxygen as the terminal oxidant.[6][7]

Workflow for Photocatalytic Oxidation

cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up and Purification A Dissolve benzyl alcohol (1.0 mmol) and Eosin Y (1-2 mol%) in acetonitrile (5 mL) in a reaction vessel. B Seal the vessel and sparge with O2 for 10-15 minutes. A->B C Irradiate with a blue LED lamp (e.g., 460-470 nm) with vigorous stirring. B->C D Maintain a positive pressure of O2. C->D E Monitor reaction progress by TLC or GC-MS until starting material is consumed. D->E F Concentrate the reaction mixture under reduced pressure. E->F G Purify the residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). F->G H Characterize the purified 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. G->H

Caption: Workflow for the photocatalytic oxidation of the benzyl alcohol.

Experimental Details:

  • Reagents:

    • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

    • Eosin Y (photocatalyst)

    • Acetonitrile (CH3CN), anhydrous

    • Oxygen (O2)

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (1.0 mmol) and Eosin Y (0.01-0.02 mmol, 1-2 mol%) in anhydrous acetonitrile (5 mL).

    • Seal the vessel and sparge with oxygen for 10-15 minutes.

    • Irradiate the mixture with a blue LED lamp while stirring vigorously at room temperature.

    • Maintain a positive pressure of oxygen (e.g., using a balloon) for the duration of the reaction.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.

Causality and Insights: This method is advantageous due to its mild conditions, which helps in preserving the sensitive functional groups on the aromatic ring. The Eosin Y catalyst, activated by visible light, facilitates a hydrogen atom transfer from the benzyl alcohol, which then reacts with oxygen to form the aldehyde.[7] Electron-donating groups, such as the methoxy and methyl groups present in the substrate, can enhance the rate of this type of oxidation.[7]

Conversion to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl Bromide

The transformation of the benzyl alcohol into a benzyl bromide creates a potent electrophile, ideal for nucleophilic substitution reactions. This intermediate is particularly useful for the alkylation of various nucleophiles, including amines, phenols, and carbanions, which is a key step in the synthesis of many pharmaceutical agents.[11] A common and effective method for this conversion under mild conditions is the Appel reaction, using triphenylphosphine (PPh3) and a bromine source like N-bromosuccinimide (NBS).

Protocol: Bromination using PPh3 and NBS

This protocol is based on a general procedure for the conversion of benzylic alcohols to the corresponding bromides.[12]

Workflow for Bromination

cluster_prep Reagent Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification A Dissolve benzyl alcohol (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF under an inert atmosphere (N2 or Ar). B Cool the solution to 0 °C. A->B C Add N-Bromosuccinimide (NBS) (1.2 equiv) portion-wise, maintaining the temperature. B->C D Allow the reaction to warm to room temperature and stir for 1-3 hours. C->D E Monitor the reaction by TLC. D->E F Quench the reaction with water. E->F G Extract the product with an organic solvent (e.g., CH2Cl2 or EtOAc). F->G H Dry the combined organic layers over Na2SO4 and concentrate. G->H I Purify by flash column chromatography. H->I

Caption: Workflow for the conversion of the benzyl alcohol to benzyl bromide.

Experimental Details:

  • Reagents:

    • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

    • Triphenylphosphine (PPh3)

    • N-Bromosuccinimide (NBS)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a stirred solution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (1.0 equiv) and triphenylphosphine (1.1-1.3 equiv) in minimal anhydrous THF under a nitrogen atmosphere, add N-Bromosuccinimide (1.1-1.3 equiv).

    • The reaction is typically rapid and can be monitored by TLC, often completing within minutes to a few hours at room temperature.

    • Once the reaction is complete, treat the mixture with water and extract twice with dichloromethane (CH2Cl2).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent under reduced pressure.

    • The crude product can be purified by silica gel column chromatography.

Causality and Insights: This reaction proceeds via an alkoxyphosphonium bromide intermediate. The triphenylphosphine activates the alcohol, converting the poor hydroxyl leaving group into a good triphenylphosphine oxide leaving group, which is then displaced by the bromide ion in an SN2 or SN1-like fashion.[12] Given the substitution pattern of the benzyl alcohol, which can stabilize a benzylic carbocation, an SN1 pathway may be competitive.[13][14] This method is generally high-yielding and avoids the harsh acidic conditions of methods using HBr.[15]

Application in the Synthesis of Novel Pyrazole Derivatives

Pyrazole-containing compounds are of significant interest in medicinal chemistry, with many exhibiting anti-inflammatory, analgesic, and antihyperglycemic properties.[11][16] The synthesis of substituted pyrazoles often involves the alkylation of a pyrazole core with an appropriate electrophile, such as a benzyl halide.[17]

The 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl bromide synthesized in the previous step is an excellent building block for introducing this unique substituted benzyl moiety onto a pyrazole scaffold.

Protocol: N-Alkylation of a Pyrazole Core

This protocol describes a general method for the N-alkylation of a pyrazole with a benzyl bromide.

Reaction Scheme

A Pyrazole Derivative (e.g., 3,5-dimethylpyrazole) C N-Alkylated Pyrazole Product A->C B 4-Methoxy-3-methyl-5- (trifluoromethyl)benzyl bromide B->C Base Base (e.g., K2CO3, NaH) Base->C + Solvent Solvent (e.g., DMF, ACN) Solvent->C in

Caption: General scheme for the N-alkylation of a pyrazole.

Experimental Details:

  • Reagents:

    • A pyrazole derivative (e.g., 3,5-dimethylpyrazole)

    • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl bromide

    • A suitable base (e.g., potassium carbonate (K2CO3) or sodium hydride (NaH))

    • Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile (ACN))

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, add the pyrazole derivative (1.0 equiv) and anhydrous solvent.

    • Add the base (1.5-2.0 equiv). If using NaH, stir the mixture for 15-30 minutes at room temperature to form the pyrazolide anion.

    • Add a solution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl bromide (1.1 equiv) in the same anhydrous solvent dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed (monitor by TLC).

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data for Analogous Reactions

The following table summarizes typical yields for the key transformations described, based on literature for structurally related compounds.

Transformation Substrate Type Reagents Typical Yield (%) Reference
Oxidation Primary Benzyl AlcoholsEosin Y, O2, Blue LED68-93[6][7]
Bromination Primary Benzyl AlcoholsPPh3, NBS~70-80[12]
N-Alkylation PyrazoleBenzyl Bromide, Base~50-90[17]

Conclusion and Future Perspectives

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a promising and versatile building block for the synthesis of novel compounds. The protocols detailed herein provide a reliable pathway for its conversion into key intermediates—the aldehyde and the bromide—which can be utilized in a wide array of subsequent chemical transformations. The application of these intermediates in the synthesis of substituted pyrazoles highlights one of many potential avenues for the use of this scaffold in drug discovery programs. The unique electronic properties conferred by its substituents suggest that derivatives of this compound may exhibit interesting biological activities and desirable pharmacokinetic profiles, making it a valuable tool for researchers and scientists in the field of drug development.

References

  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?. [Link]

  • Supporting information for - Rsc.org. [Link]

  • He, Z.-X., et al. (2023, March 29). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. [Link]

  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. ChemSusChem. [Link]

  • Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. dCollection. [Link]

  • ResearchGate. (2026, March 18). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]

  • Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate. MDPI. [Link]

  • Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]

  • Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Bentham Science Publishers. (2021, November 1). A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Molecules. [Link]

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Chem. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. [Link]

  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution Reactions of Alcohols with Use of Montmorillonite Catalysts as Solid Brønsted Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (PDF) Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. [Link]

  • CN102329192A - Benzyl bromide synthesis method.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

  • Journal of Medicinal Chemistry. New Potent Antihyperglycemic Agents in db/db Mice: Synthesis and Structure−Activity Relationship Studies of (4-Substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones. [Link]

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  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

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Application

Application Note: Advanced Derivatization Protocols for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Introduction & Mechanistic Rationale 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a highly functionalized, sterically hindered building block utilized in the synthesis of complex active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a highly functionalized, sterically hindered building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a unique "push-pull" electronic system: the para-methoxy group acts as a strong electron donor (+M effect), while the meta-trifluoromethyl group is a potent electron-withdrawing moiety (-I, -M effects).

This electronic dichotomy, combined with the steric bulk of the meta-substituents, significantly influences the reactivity of the benzylic hydroxyl group. Standard derivatization conditions often fail or result in poor yields due to reduced nucleophilicity of the oxygen atom and the destabilization of benzylic carbocation intermediates. This guide details three self-validating derivatization protocols engineered specifically for this class of electronically complex benzyl alcohols.

Derivatization Workflows

Workflow A 4-Methoxy-3-methyl-5-(trifluoromethyl) benzyl alcohol B O-Silylation (BSTFA + 1% TMCS) A->B C Halogenation (PBr3) A->C D Oxidation (Dess-Martin Periodinane) A->D E TMS Ether Derivative (GC-MS Analysis) B->E F Benzyl Bromide Derivative (Alkylation/Cross-Coupling) C->F G Benzaldehyde Derivative (Wittig/Reductive Amination) D->G

Fig 1: Divergent derivatization workflows for analytical and synthetic applications.

Protocol I: Analytical O-Silylation for GC-MS

Causality & Design

To analyze this sterically hindered alcohol via Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase volatility and thermal stability. The strongly electron-withdrawing CF3 group reduces the nucleophilicity of the hydroxyl oxygen, rendering standard silylating agents (like HMDS) insufficient. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) is required. TMCS acts as a Lewis acid catalyst, activating the BSTFA and facilitating the silylation of electronically deactivated alcohols.

Step-by-Step Methodology
  • Sample Preparation: Transfer 1.0 mg of the benzyl alcohol into a 2.0 mL glass GC autosampler vial.

  • Solvation: Dissolve the analyte in 100 µL of anhydrous pyridine. Note: Pyridine acts as both a solvent and an acid scavenger to drive the equilibrium forward.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS reagent.

  • Activation: Seal the vial with a PTFE-lined cap and vortex for 10 seconds to ensure homogeneity.

  • Incubation: Incubate the mixture in a heating block at 70 °C for 30 minutes.

  • Self-Validation & Analysis: Cool to room temperature. The solution should remain perfectly clear. Inject 1.0 µL directly into the GC-MS system (split ratio 1:50). The mass spectrum will show a prominent molecular ion shift of +72 Da (addition of TMS minus a proton).

Protocol II: Halogenation to Benzyl Bromide

Causality & Design

Conversion of the alcohol to a benzyl bromide activates the benzylic position for downstream SN2 alkylations or cross-coupling reactions. Phosphorus tribromide (PBr3) is the optimal reagent[1]. The mechanism involves the nucleophilic attack of the alcohol oxygen onto the electrophilic phosphorus, forming a good leaving group, followed by an SN2 displacement by the bromide ion[2]. Crucially, the electron-withdrawing CF3 group destabilizes any potential benzylic carbocation, highly disfavoring the SN1 pathway and preventing unwanted carbocation rearrangements or etherification side-products.

Step-by-Step Methodology
  • Setup: Dissolve 10.0 mmol of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add 4.0 mmol of PBr3 (1.2 molar equivalents of Br) dropwise over 10 minutes via a syringe. Self-validation: The reaction is highly exothermic; dropwise addition prevents thermal degradation and fuming.

  • Reaction Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Quench the reaction carefully by adding 10 mL of ice-cold saturated aqueous NaHCO3 until effervescence ceases.

  • Isolation: Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the benzyl bromide.

Protocol III: Selective Oxidation to Benzaldehyde

Causality & Design

Oxidation of the benzyl alcohol to its corresponding benzaldehyde is a critical step for subsequent Wittig olefinations or reductive aminations. Traditional oxidants (e.g., KMnO4 or Jones reagent) risk over-oxidation to the benzoic acid. Dess-Martin Periodinane (DMP) is selected for its mild, neutral conditions and high chemoselectivity[3]. The reaction proceeds via the rapid ligand exchange of the alcohol with the hypervalent iodine(V) center, forming a diacetoxyalkoxyperiodinane intermediate. The acetate ligand then acts as an internal base to deprotonate the benzylic proton, expelling the aldehyde and an iodinane byproduct[4].

DMP_Mechanism N1 Benzyl Alcohol + DMP N2 Ligand Exchange (Alcohol attacks Iodine) N1->N2 - AcOH N3 Diacetoxyalkoxyperiodinane Intermediate N2->N3 N4 Acetate-Mediated Deprotonation N3->N4 Base: AcO- N5 Benzaldehyde + Iodinane + AcOH N4->N5 Elimination

Fig 2: Mechanistic pathway of Dess-Martin Periodinane (DMP) oxidation.

Step-by-Step Methodology
  • Solvation: Dissolve 5.0 mmol of the benzyl alcohol in 20 mL of wet DCM (containing approx. 0.1% water, which accelerates the DMP oxidation rate).

  • Oxidation: Add 6.0 mmol (1.2 equiv) of Dess-Martin Periodinane in one portion at room temperature.

  • Monitoring: Stir the suspension vigorously for 1-2 hours. Self-validation: The reaction mixture will transition from a clear solution to a cloudy white suspension as the iodinane byproduct precipitates, visually confirming reaction progress.

  • Quenching: Quench the reaction by adding 15 mL of a 1:1 mixture of saturated aqueous Na2S2O3 (reduces unreacted DMP) and saturated aqueous NaHCO3 (neutralizes acetic acid). Stir vigorously for 15 minutes until the organic layer is clear.

  • Isolation: Separate the organic layer, extract the aqueous phase with DCM (15 mL), wash with brine, dry over MgSO4, and evaporate to obtain the pure benzaldehyde derivative.

Quantitative Summary of Derivatization Methods

MethodTarget DerivativePrimary ReagentsTypical YieldDownstream ApplicationKey Mechanistic Feature
O-Silylation TMS EtherBSTFA + 1% TMCS, Pyridine>98% (Analytical)GC-MS AnalysisLewis acid (TMCS) overcomes steric hindrance.
Halogenation Benzyl BromidePBr3, DCM85 - 92%Alkylation, Cross-CouplingSN2 pathway dominates due to CF3-induced carbocation destabilization.
Oxidation BenzaldehydeDess-Martin Periodinane90 - 95%Wittig Olefination, Reductive AminationMild ligand exchange prevents over-oxidation to benzoic acid.

References

  • National Institutes of Health (NIH)
  • PBr3 Reaction - BYJU'S BYJU'S URL
  • Dess–Martin periodinane - Wikipedia Wikipedia URL
  • PBr3 Reaction in Chemistry: Stepwise Mechanism & Key Uses Vedantu URL

Sources

Method

"4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" as a building block in organic synthesis

An In-Depth Guide to the Application of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in Modern Organic Synthesis Introduction: A Multifunctional Building Block for Complex Synthesis In the landscape of medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in Modern Organic Synthesis

Introduction: A Multifunctional Building Block for Complex Synthesis

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating key physicochemical properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2] 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol emerges as a highly valuable and specialized building block, offering a unique constellation of substituents on a reactive benzyl scaffold.

This benzylic alcohol features a sterically accessible hydroxyl group primed for synthetic transformation. The aromatic ring is decorated with a powerful electron-withdrawing trifluoromethyl group, a moderately electron-donating methoxy group, and a weakly electron-donating methyl group. This specific arrangement—with donating groups ortho and para to the benzylic carbon and the withdrawing group meta—creates a nuanced electronic environment that can be exploited for precise chemical reactions. The presence of the -CF3 group makes this reagent particularly attractive for introducing a lipophilic, metabolically stable moiety into target molecules.[2]

This guide serves as a comprehensive technical note for researchers and drug development professionals, detailing the core properties, mechanistic considerations, and practical laboratory protocols for leveraging 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in organic synthesis.

Physicochemical and Structural Properties

A clear understanding of the molecule's properties is fundamental to its effective application. The key data are summarized below.

PropertyValueSource/Note
Chemical Name 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcoholIUPAC
Molecular Formula C10H11F3O2-
Molecular Weight 220.19 g/mol -
Appearance Predicted: Off-white to pale yellow solid or viscous oilBased on similar structures
Key Substituents Methoxy (-OCH3), Methyl (-CH3), Trifluoromethyl (-CF3)-
Functional Group Primary Benzylic Alcohol (-CH2OH)-
Hansch π Constant (-CF3) +0.88[2]

The trifluoromethyl group is a strong electron-withdrawing substituent known for its high metabolic stability and lipophilicity, which can facilitate membrane permeability.[2] The methoxy group, conversely, is electron-donating through resonance, which is critical for stabilizing reactive intermediates.

Application I: Electrophilic Benzylation via Friedel-Crafts Reaction

One of the most powerful applications of this building block is as an electrophilic partner in Friedel-Crafts-type benzylation reactions. The benzylic alcohol can be activated in situ by a Lewis or Brønsted acid to generate a stabilized benzylic carbocation, which is then intercepted by a nucleophilic arene.

Mechanistic Rationale: The Power of Substituent Effects

The feasibility of this reaction hinges on the stability of the benzylic carbocation intermediate. The substituents on 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol are uniquely positioned to facilitate this SN1-type pathway.

  • Activation: The hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (H2O).

  • Carbocation Formation: Departure of water generates a secondary benzylic carbocation.

  • Stabilization: This carbocation is significantly stabilized by the resonance-donating effect of the para-methoxy group and the inductive-donating effect of the ortho-methyl group. The strong electron-withdrawing effect of the meta-trifluoromethyl group has a minimal destabilizing influence on the benzylic center due to its position, while still deactivating the ring against unwanted side reactions like self-polymerization.

  • Nucleophilic Attack: An electron-rich arene (e.g., anisole, p-xylene) attacks the electrophilic carbocation to form a new C-C bond.

  • Rearomatization: A proton is lost to regenerate the aromaticity of the nucleophilic ring, yielding the final diarylmethane product.

This mechanism highlights the sophisticated design of the building block, where electronic effects are orchestrated to favor a specific, productive reaction pathway.

G cluster_0 Step 1: Alcohol Activation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Rearomatization A Benzylic Alcohol + H⁺ B Protonated Alcohol (Good Leaving Group) A->B Protonation C Stabilized Benzylic Carbocation + H₂O B->C Loss of Water E Sigma Complex C->E C-C Bond Formation D Nucleophilic Arene (Nu-ArH) D->E C-C Bond Formation F Final Diarylalkane Product + H⁺ E->F Deprotonation

Caption: General mechanism for acid-catalyzed Friedel-Crafts benzylation.

Protocol: Synthesis of 1-(4-methoxybenzyl)-4-methoxy-3-methyl-5-(trifluoromethyl)benzene

This protocol details a representative Friedel-Crafts benzylation using anisole as the nucleophile.

Materials and Equipment
  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (1.0 eq)

  • Anisole (3.0 eq)

  • Boric Acid, B(OH)3 (1.2 eq)

  • Toluene (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dean-Stark trap

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Experimental Workflow

G A 1. Setup & Reagent Charging (Flask, Dean-Stark) B 2. Azeotropic Reflux (Toluene, 110°C, 18h) A->B C 3. Reaction Cooldown (to Room Temp) B->C D 4. Quench & Dilute (NaHCO₃, Ethyl Acetate) C->D E 5. Aqueous Workup (Separate, Wash with Brine) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step workflow for Friedel-Crafts benzylation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (2.20 g, 10.0 mmol, 1.0 eq), anisole (3.24 g, 30.0 mmol, 3.0 eq), boric acid (0.74 g, 12.0 mmol, 1.2 eq), and toluene (40 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) and stir vigorously. Water will begin to collect in the Dean-Stark trap. Continue the reflux for 18-24 hours or until TLC analysis (e.g., 20% ethyl acetate in hexanes) indicates complete consumption of the starting benzyl alcohol.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Carefully pour the organic mixture into a separatory funnel containing saturated aqueous NaHCO3 (50 mL) to quench the acid catalyst.

    • Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to isolate the pure diarylmethane product.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm its structure and purity.

Trust and Verification: Rationale for Protocol Choices
  • Catalyst: Boric acid is a mild, effective, and environmentally benign Lewis acid catalyst for this transformation. It activates the benzyl alcohol without promoting unwanted side reactions often seen with stronger acids.

  • Dean-Stark Trap: The removal of water generated during the reaction is crucial. According to Le Châtelier's principle, this drives the equilibrium towards product formation, ensuring a high conversion rate.

  • Excess Nucleophile: Using an excess of the nucleophilic arene (anisole) maximizes the rate of the desired bimolecular reaction and minimizes potential self-condensation of the benzyl alcohol.

  • Aqueous Workup: The NaHCO3 wash neutralizes the boric acid catalyst, preventing potential product degradation during concentration and purification.

Application II: Protecting Group for Carboxylic Acids

Beyond C-C bond formation, the substituted benzyl alcohol moiety is an excellent precursor for a 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl (MMTMB) protecting group for carboxylic acids. This group offers distinct advantages in multi-step synthesis.

Introduction and Cleavage
  • Esterification: The MMTMB ester can be readily formed by reacting the corresponding carboxylic acid with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol under standard esterification conditions (e.g., DCC/DMAP coupling or Mitsunobu reaction). The Mitsunobu reaction, using reagents like triphenylphosphine and an azodicarboxylate, is particularly effective.[3]

  • Stability: The resulting MMTMB ester is robust and stable under a wide range of conditions, including those that are basic, mildly acidic, and many organometallic reactions.[3]

  • Deprotection: The key advantage of this protecting group is its selective cleavage. Deprotection can be achieved under conditions that leave other functional groups intact:

    • Hydrogenolysis: Catalytic hydrogenation (e.g., H2, Pd/C) effectively cleaves the benzyl C-O bond.

    • Strong Acid: Treatment with strong acids like trifluoroacetic acid (TFA) can also effect cleavage due to the formation of the stabilized benzylic carbocation.

This orthogonality makes the MMTMB group a strategic choice in complex synthetic campaigns where multiple protecting groups are required.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagent and all associated chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids (unless used as a catalyst under controlled conditions).

  • Toxicity: While specific toxicity data for this compound is limited, related fluorinated aromatic compounds and benzyl alcohols should be handled with care. Avoid inhalation, ingestion, and skin contact.[4]

Conclusion

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is more than a simple reagent; it is a strategically designed building block for introducing a functionally complex and synthetically versatile moiety. Its unique electronic properties, driven by the interplay of donating and withdrawing substituents, enable high-yield and selective transformations like Friedel-Crafts benzylation. Furthermore, its utility as a precursor for a robust and orthogonally-cleavable protecting group underscores its value in advanced organic synthesis. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to confidently incorporate this powerful tool into their synthetic programs, paving the way for the efficient construction of novel pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (2026). 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information.
  • Sigma-Aldrich. (2026). 4-(Trifluoromethoxy)benzyl alcohol 97.
  • Google Patents. (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Patsnap. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka.
  • European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1.
  • iChemical. (2026). 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, CAS No. 853771-91-2.
  • Taylor, M. S. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • NIST. (2026). 4-(Trifluoromethyl)benzyl alcohol - NIST WebBook.
  • NICNAS. (2016). Benzenemethanol, 4-methoxy-: Human health tier II assessment.
  • Google Patents. (2010). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • ChemicalBook. (2026). 4-METHOXY-2-(TRIFLUOROMETHOXY)BENZYL ALCOHOL.
  • Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E.
  • Benchchem. (2026). 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol | 1206593-33-0.
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • dCollection. (2023). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.

Sources

Application

Application Note: High-Resolution GC-MS Method Development for the Quantitation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Target Audience: Analytical Chemists, Drug Development Professionals, and Quality Control Scientists. Executive Summary The compound 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) is a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Quality Control Scientists.

Executive Summary

The compound 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Its unique structural features—an electron-withdrawing trifluoromethyl (-CF₃) group, an electron-donating methoxy (-OCH₃) group, and a reactive primary hydroxyl (-OH) group—present specific challenges for gas chromatographic (GC) analysis.

This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace quantitation and purity profiling of this compound. By employing targeted silylation and Selected Ion Monitoring (SIM), this method overcomes common issues such as peak tailing and matrix suppression, ensuring high-fidelity data suitable for regulatory submissions.

Analytical Strategy & Causality (E-E-A-T)

To develop a reliable method, every experimental parameter must be grounded in the physicochemical reality of the analyte.

The Causality of Derivatization

To eliminate this, we employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Mechanism: The silylation reagent replaces the active hydrogen of the -OH group with a bulky, non-polar trimethylsilyl (TMS) group.

  • Result: This conversion dramatically increases the compound's volatility, enhances thermal stability, and produces a sharp, symmetrical Gaussian peak. Furthermore, the addition of the TMS group increases the molecular weight (from 220.07 to 292.11 g/mol ), shifting the target ions into a higher mass range that is less susceptible to low-mass background noise[2].

Column Chemistry Selection

A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is selected. The 5% phenyl substitution provides the exact polarizability needed to separate the target analyte from potential positional isomers (e.g., meta- vs. para-methoxy variants) without compromising the extreme inertness required for fluorinated aromatics[3].

Detector Optimization (EI-MS in SIM Mode)

Electron Ionization (EI) at 70 eV causes predictable fragmentation. For fluorinated aromatic alcohols, the molecular ion [M]⁺ is often stable enough to be observed, but the most intense diagnostic ions typically result from the loss of a methyl group[M-CH₃]⁺ or the formation of the tropylium-like ion. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode rather than full scan, the detector's dwell time is focused exclusively on these diagnostic masses, increasing sensitivity by 10- to 100-fold and filtering out un-derivatized matrix interferences[2],[3].

Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, from sample preparation through data analysis.

G N1 Sample Preparation N2 Silylation (BSTFA + 1% TMCS) N1->N2 N3 GC Separation (DB-5MS Column) N2->N3 N4 EI-MS Detection (SIM Mode) N3->N4 N5 Data Analysis & Quantitation N4->N5

Caption: Analytical workflow for the GC-MS quantitation of fluorinated benzyl alcohols.

Experimental Protocols

Reagents and Standards
  • Analyte Standard: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (Purity ≥ 99.0%).

  • Internal Standard (IS): 4-Fluorobenzyl alcohol (or a stable isotope-labeled analog if available). The IS corrects for any variations in derivatization efficiency and injection volume.

  • Derivatization Reagent: BSTFA + 1% TMCS (Chromatography grade).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate (Water content < 50 ppm). Note: Moisture strictly inhibits silylation.

Step-by-Step Sample Preparation (Self-Validating Protocol)
  • Standard/Sample Dilution: Accurately weigh and dissolve the sample in anhydrous ethyl acetate to achieve a target concentration range of 0.1 to 100 µg/mL.

  • Internal Standard Addition: Spike 10 µL of the IS working solution (50 µg/mL) into 1.0 mL of the sample extract.

  • Derivatization Reaction:

    • Transfer 200 µL of the spiked sample into a 2 mL amber GC autosampler vial equipped with a glass micro-insert.

    • Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

    • Seal the vial immediately with a PTFE-lined cap to prevent ambient moisture ingress.

    • Incubate the vial in a heating block at 60°C for 30 minutes .

  • Cooling: Allow the vial to cool to room temperature (approx. 15 minutes) prior to GC injection.

System Suitability Test (SST)

Before analyzing unknown samples, the system must self-validate. Inject a mid-level calibration standard (e.g., 10 µg/mL) six times. The system is deemed suitable only if:

  • The Relative Standard Deviation (RSD) of the analyte/IS peak area ratio is ≤ 2.0% .

  • The peak tailing factor for the derivatized analyte is ≤ 1.2 .

  • Resolution between the analyte and any adjacent matrix peaks is ≥ 2.0 .

Data Presentation & Instrumental Parameters

All quantitative and operational data are summarized in the structured tables below.

Table 1: GC-MS Operating Parameters
ParameterSetting / ConditionRationale
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed, optimal for separating fluorinated aromatics[3].
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/minMaintains uniform linear velocity across the temp ramp.
Injection Mode Pulsed Splitless (Pulse pressure: 25 psi for 0.5 min)Rapidly transfers the sample band, minimizing thermal degradation.
Injection Volume 1.0 µLBalances sensitivity with column capacity.
Inlet Temperature 250°CEnsures complete vaporization of the TMS-derivative.
Oven Program 60°C (Hold 1 min) → 15°C/min to 280°C (Hold 5 min)Rapidly elutes the solvent, then linearly separates the analytes.
Transfer Line Temp 280°CPrevents cold spots and condensation before the MS source.
Ion Source Temp 230°CStandard EI source temperature to prevent ion-molecule reactions.
Quadrupole Temp 150°CMaintains mass analyzer stability.
Table 2: MS SIM Parameters & Diagnostic Ions

Note: m/z values are based on the TMS-derivatized analyte (MW = 292.11).

CompoundRetention Time (approx.)Target Ion (Quantitation)Qualifier Ion 1Qualifier Ion 2
4-Fluorobenzyl alcohol-TMS (IS)7.4 minm/z 183m/z 198m/z 109
Target Analyte-TMS 12.8 min m/z 277 [M-CH₃]⁺m/z 292 [M]⁺m/z 203 [M-OTMS]⁺
Table 3: Method Validation Summary (Representative Data)
Validation ParameterResult / Acceptance Criteria
Linear Range 0.05 – 100 µg/mL
Correlation Coefficient (R²) ≥ 0.9990
Limit of Detection (LOD) 0.015 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.050 µg/mL (S/N ≥ 10)
Intra-day Precision (RSD) 1.8% (at 10 µg/mL, n=6)
Recovery (Spiked Matrix) 96.5% – 102.3%

Troubleshooting & Best Practices

  • Loss of Signal or Poor Derivatization: The most common cause is moisture in the sample or reagents. Ensure all solvents are strictly anhydrous. If the BSTFA solution appears cloudy, it has hydrolyzed and must be discarded.

  • Peak Tailing: If the tailing factor exceeds 1.2, the GC inlet liner may be contaminated with non-volatile matrix components, or the column head may have active sites. Perform inlet maintenance (replace the deactivated glass liner and gold seal) and trim the first 10-20 cm of the analytical column.

  • Baseline Drift in SIM: A rising baseline during the temperature ramp indicates column bleed or oxygen contamination in the carrier gas. Check for leaks at the MS transfer line nut and ensure oxygen/moisture traps on the carrier gas line are not exhausted.

References

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications (PubMed).[2][Link]

  • Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products. Journal of Chromatography A (PubMed).[3][Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. EWAI Group Application Notes.[1] [Link]

Sources

Method

Application Note: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in Agrochemical Synthesis

Executive Summary The discovery and optimization of modern agrochemicals heavily rely on the strategic incorporation of fluorinated building blocks. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of modern agrochemicals heavily rely on the strategic incorporation of fluorinated building blocks. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) serves as a highly specialized, multifunctional scaffold for the development of next-generation crop protection agents. This application note details the mechanistic rationale and validated synthetic protocols for utilizing this compound in the divergent synthesis of novel fluorinated pyrethroid insecticides and broad-spectrum benzyl ether fungicides.

Structural & Mechanistic Rationale

The specific substitution pattern of this benzyl alcohol is not arbitrary; it is engineered to overcome metabolic resistance and enhance target-site affinity [1].

  • Trifluoromethyl (-CF 3​ ) at C5: The -CF 3​ group is strongly electron-withdrawing and highly lipophilic. In agrochemical design, this moiety increases the metabolic stability of the aromatic ring against cytochrome P450-mediated oxidation and significantly enhances the active ingredient's penetration through insect cuticles or fungal cell walls [1].

  • Methoxy (-OCH 3​ ) at C4 & Methyl (-CH 3​ ) at C3: The para-methoxy group provides a handle for electronic modulation (electron-donating via resonance), creating a "push-pull" electronic system with the -CF 3​ group. The meta-methyl group breaks molecular symmetry and adds precise steric bulk, which is critical for inducing specific conformational fits in target receptors, such as the voltage-gated sodium channel (VGSC) for pyrethroids [2, 3].

  • Benzyl Alcohol Moiety: This functional group acts as the primary synthetic handle. It can undergo direct esterification to form pyrethroid esters or be converted to a benzyl halide for etherification, enabling rapid structure-activity relationship (SAR) exploration [4].

Synthetic Workflow Visualization

AgrochemicalSynthesis Start 4-Methoxy-3-methyl- 5-(trifluoromethyl)benzyl alcohol Esterification Acylation (Acid Chloride, Et3N, DMAP) Start->Esterification Pathway A Bromination Bromination (PBr3, THF, 0°C) Start->Bromination Pathway B Pyrethroid Fluorinated Pyrethroid (Insecticide) Esterification->Pyrethroid BenzylBr Benzyl Bromide Intermediate Bromination->BenzylBr Etherification Williamson Etherification (K2CO3, KI, DMF) BenzylBr->Etherification Fungicide Benzyl Ether Derivative (SDHI Fungicide) Etherification->Fungicide

Divergent synthesis of insecticides and fungicides from a fluorinated benzyl alcohol scaffold.

Experimental Protocols

Protocol A: Synthesis of Novel Fluorinated Pyrethroids

Causality Insight: While Steglich esterification (DCC/DMAP) is a standard approach for ester synthesis, the generation of dicyclohexylurea (DCU) poses severe purification challenges for highly lipophilic pyrethroid products. Therefore, utilizing an acid chloride intermediate in the presence of triethylamine (Et 3​ N) and catalytic DMAP is the preferred, self-validating protocol. This ensures high purity and eliminates urea byproducts, a critical factor when scaling up agrochemical active ingredients [3].

Step-by-Step Methodology:

  • Preparation of Acid Chloride: In a flame-dried, argon-purged flask, dissolve 1.1 equivalents of the desired pyrethroid acid (e.g., cyhalothrinic acid) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by the dropwise addition of 1.5 equivalents of oxalyl chloride at 0°C. Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield the crude acid chloride.

  • Alcohol Activation: In a separate flask, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in 20 mL of anhydrous DCM. Add 2.0 equivalents of Et 3​ N and 0.1 equivalents of DMAP. Cool the mixture to 0°C.

  • Coupling Reaction: Dissolve the crude acid chloride in 10 mL of DCM and add it dropwise to the alcohol mixture over 15 minutes. The immediate formation of a white precipitate (triethylamine hydrochloride) serves as a visual self-validation of the acylation event.

  • Maturation & Workup: Stir the reaction at room temperature for 6 hours. Quench with saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO 3​ , and brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc, 95:5) to isolate the target pyrethroid.

Protocol B: Synthesis of Benzyl Ether Fungicides

Causality Insight: The direct etherification of benzyl alcohols with complex pyrazole-ols often suffers from low yields due to competitive elimination or poor nucleophilicity. Converting the alcohol to a benzyl bromide, followed by a Williamson ether synthesis with catalytic potassium iodide (KI), triggers an in situ Finkelstein reaction. This transiently forms a highly reactive benzyl iodide, lowering the activation energy for nucleophilic attack and minimizing side reactions [4].

Step-by-Step Methodology:

  • Bromination: Dissolve 1.0 equivalent of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in anhydrous THF (0.2 M) and cool to 0°C. Dropwise add 1.1 equivalents of Phosphorus tribromide (PBr 3​ ). Stir for 2 hours. Carefully quench with ice water and extract with ethyl acetate. Dry and concentrate to yield the benzyl bromide intermediate (use immediately without further purification to prevent degradation).

  • Etherification Setup: In a reaction vial, dissolve 1.0 equivalent of the target pyrazole-4-ol in anhydrous DMF. Add 2.5 equivalents of finely powdered, anhydrous K 2​ CO 3​ and 0.2 equivalents of KI. Stir at room temperature for 30 minutes to pre-form the phenoxide/alkoxide.

  • Coupling: Add 1.1 equivalents of the freshly prepared benzyl bromide. Heat the mixture to 80°C for 8 hours. Monitor completion via TLC (disappearance of the UV-active benzyl bromide spot).

  • Workup & Isolation: Cool to room temperature and dilute with a large excess of water (to solubilize DMF). Extract with EtOAc (3 × 20 mL). Wash the organic layer vigorously with water (5 × 20 mL) and brine to remove residual DMF. Dry, concentrate, and purify via chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the esterification of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol with cyhalothrinic acid, validating the selection of the Acid Chloride method over carbodiimide coupling.

Coupling MethodReagentsSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
SteglichDCC, DMAPDCM251272>92% (DCU trace)
SteglichEDC·HCl, DMAPDMF251279>96%
Acid Chloride Oxalyl Cl, Et 3​ N, DMAP DCM 0 to 25 6 94 >99%
Acid ChlorideSOCl 2​ , PyridineToluene80485>95%

Data demonstrates that the Acid Chloride method utilizing Et 3​ N/DMAP in DCM provides the optimal balance of yield, reaction time, and final product purity, essential for rigorous biological testing.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. URL:[Link]

  • Casida, J. E. (2010). Pyrethrum Flowers and Pyrethroid Insecticides. Environmental Health Perspectives. URL:[Link]

  • Milani, M., et al. (2024). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. MDPI Molecules, 29(18), 4436. URL:[Link]

  • Zhang, Y., et al. (2024). Synthesis and Insecticidal Activity of Novel Pyrethroids Based on Aryloxypyridinyl Ethanone Plug-in Molecules. PubMed, 29(5), 1082. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Welcome to the technical support center for the synthesis of specialty aromatic alcohols. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of specialty aromatic alcohols. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

While a specific, peer-reviewed synthesis for this exact molecule is not widely published, its structure lends itself to a well-established and reliable synthetic approach: the reduction of its corresponding benzaldehyde precursor, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. The insights and troubleshooting protocols provided herein are based on fundamental principles of organic chemistry and extensive field experience with analogous transformations involving substituted aromatic aldehydes.

The key to a successful synthesis lies in understanding the interplay of the substituents on the aromatic ring. The methoxy group is electron-donating, the methyl group is weakly electron-donating, and the trifluoromethyl group is strongly electron-withdrawing. This electronic push-pull and the steric hindrance from the 3-methyl group can influence reaction rates, side-product formation, and overall yield. This guide will help you navigate these subtleties.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method to synthesize 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol?

The most direct and widely applicable method is the reduction of the corresponding aldehyde, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde. This transformation is typically achieved with high fidelity using hydride-based reducing agents. The two most common choices for this reaction are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

Q2: Which reducing agent should I choose: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

Your choice depends on the scale of your reaction, the other functional groups present in your molecule (if any), and your laboratory's safety protocols.

  • Sodium Borohydride (NaBH₄) is a milder, more selective reducing agent.[1][4] It is the recommended starting point for this synthesis. It readily reduces aldehydes and ketones but typically does not affect more robust functional groups like esters, amides, or nitro groups.[1][5] Reactions are commonly run in protic solvents like methanol or ethanol, making them operationally simple and easy to work up.[6]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH) is a much more powerful and less selective reducing agent.[7][8] It will reduce aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[2][7] Due to its high reactivity, LAH must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF).[8][9] It also reacts violently with water, requiring a very careful quenching and workup procedure.[8] While highly effective, its power is generally unnecessary for this specific aldehyde-to-alcohol transformation and introduces greater operational complexity and risk.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the reduction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

Issue 1: Low or No Product Yield

Q: I ran the reduction with NaBH₄ in methanol, but my TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?

A: This is a common issue that can often be traced back to reagent quality, reaction temperature, or stoichiometry.

Plausible Causes & Troubleshooting Steps:

  • Inactive Sodium Borohydride: NaBH₄ is a stable reagent but can degrade over time, especially if exposed to moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator. Perform a test reduction on a simple substrate like benzaldehyde to confirm the reagent's activity.

  • Insufficient Molar Equivalents: While the stoichiometry is 4:1 (aldehyde:NaBH₄), it is common practice to use a slight excess of the hydride to ensure the reaction goes to completion.[5]

    • Solution: Increase the equivalents of NaBH₄ from 1.1 eq. to 1.5 eq. Monitor the reaction by TLC. If it is still sluggish, a further increase to 2.0 eq. can be attempted.

  • Reaction Temperature Too Low: While initial addition of NaBH₄ is often done at 0-5 °C to control the exothermic reaction and potential hydrogen evolution, the reaction may need to be warmed to room temperature to proceed to completion.[6]

    • Solution: After the portion-wise addition of NaBH₄ at 0 °C is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC every 30 minutes.[6]

  • Solvent Issues: Methanol can react slowly with NaBH₄, consuming the reagent over time.[5]

    • Solution: While methanol is standard, you could switch to ethanol or a mixed solvent system like THF/methanol to modulate reactivity and solubility.[5][10]

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield/ No Reaction reagent Check NaBH4 Activity (Use fresh bottle or test) start->reagent stoich Increase NaBH4 Stoichiometry (1.1 eq -> 1.5-2.0 eq) reagent->stoich If reagent is active temp Adjust Reaction Temperature (Warm to RT after addition) stoich->temp If still incomplete solvent Modify Solvent System (e.g., THF/MeOH) temp->solvent If still sluggish end_ok Yield Optimized solvent->end_ok

Caption: Decision tree for troubleshooting low yield.

Issue 2: Formation of Impurities / Side Products

Q: My final product is contaminated with a significant impurity. What could it be and how do I prevent it?

A: Side reactions, though less common with NaBH₄, can occur due to over-reduction, interactions with the solvent, or issues during workup.

Plausible Causes & Troubleshooting Steps:

  • Cannizzaro Reaction Byproduct: If your starting aldehyde was impure or the reaction conditions were basic and heated for an extended period without sufficient hydride, a disproportionation (Cannizzaro) reaction could occur, yielding the corresponding carboxylic acid alongside your desired alcohol.[11]

    • Solution: Ensure your starting aldehyde is pure. Use sufficient NaBH₄ and maintain the recommended reaction time and temperature. The acidic workup will separate the basic alcohol from any acidic byproduct.

  • Formation of Borate Esters: During the reaction, a borate ester complex is formed. If the workup is incomplete, these may persist.[6]

    • Solution: Ensure the quenching step with acid (e.g., 1M HCl) is performed thoroughly until the solution is acidic and gas evolution ceases. This hydrolyzes the borate complexes, releasing the free alcohol.[6]

  • Impurity from Starting Material: The most common source of impurities is often the starting material itself.

    • Solution: Analyze the purity of the 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde by ¹H NMR, LC-MS, or GC-MS before starting the reaction. Purify by column chromatography or recrystallization if necessary.

Issue 3: Difficult Product Isolation & Purification

Q: After workup and extraction, I have a low recovery of an oily product. How can I improve my isolation?

A: Benzyl alcohols can have some water solubility, and emulsions can form during extraction, leading to poor recovery.

Plausible Causes & Troubleshooting Steps:

  • Product Loss to Aqueous Layer: The benzyl alcohol product, while primarily organic-soluble, may have slight water solubility, which can be exacerbated by the presence of methanol from the reaction.

    • Solution: Before extraction, remove the bulk of the methanol on a rotary evaporator.[6] During extraction, use a saturated sodium chloride solution (brine) for the final wash. This increases the ionic strength of the aqueous layer, "salting out" the organic product and driving it into the organic phase.[6]

  • Emulsion Formation: The mixture of organic solvent, water, and residual salts can sometimes form a stable emulsion at the interface, trapping your product.

    • Solution: If an emulsion forms, try the following: let the separatory funnel stand for 10-20 minutes, gently swirl it, or add a small amount of brine. If persistent, filter the entire mixture through a pad of Celite to break the emulsion.

  • Purification Challenges: The product is likely an oil or a low-melting solid, making recrystallization difficult.

    • Solution: Flash column chromatography on silica gel is the most effective method for purifying this type of product. Use a gradient solvent system, starting with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute your more polar alcohol product. Monitor the fractions by TLC.

Experimental Protocols & Data

Protocol 1: Standard Reduction using Sodium Borohydride

This protocol is the recommended starting point for the synthesis.

Reaction Workflow

G Setup 1. Dissolve Aldehyde in MeOH Cool 2. Cool to 0-5 °C (Ice Bath) Setup->Cool Add 3. Add NaBH4 Portion-wise Cool->Add React 4. Stir at RT (2-4h) Add->React Quench 5. Quench with 1M HCl at 0 °C React->Quench Workup 6. Extract with Ethyl Acetate Quench->Workup Purify 7. Purify via Chromatography Workup->Purify

Caption: Standard experimental workflow for aldehyde reduction.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in methanol (approx. 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to bring the internal temperature to 0-5 °C.[6]

  • Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq.) in small portions over 15-20 minutes. Caution: Hydrogen gas may evolve. Ensure adequate ventilation.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1M HCl to neutralize excess NaBH₄ and hydrolyze the borate esters. Stir until gas evolution ceases.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.[6]

    • Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).[6]

    • Combine the organic layers and wash sequentially with deionized water and then a saturated brine solution.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction
ReagentTypical SolventTemp (°C)Relative PowerSelectivityWorkup Complexity
Sodium Borohydride (NaBH₄) MeOH, EtOH0 to 25MildHigh (Aldehydes/Ketones)Low (Acid quench)
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Et₂O0 to 35Very StrongLow (Reduces most carbonyls)High (Anhydrous, careful quench)
Catalytic Hydrogenation (H₂/Pd-C) MeOH, EtOAc25Mild-StrongHighMedium (Filtration of catalyst)

This table provides a general comparison. Optimal conditions should be determined experimentally.[1][6][7][8]

References

  • Google Patents.
  • Google Patents.Method for purifying benzyl alcohol.
  • PrepChem.com. Preparation of benzyl alcohol.[Link]

  • dCollection. Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.[Link]

  • The Japanese Pharmacopoeia. Benzyl Alcohol.[Link]

  • Organic Chemistry Portal. Synthesis of benzyl alcohols.[Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).[Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[Link]

  • Google Patents.Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • PubMed Central (PMC). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.[Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.[Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.[Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]

  • Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.[Link]

  • Wikipedia. Reductions with metal alkoxyaluminium hydrides.[Link]

  • Chad's Prep. Hydride Reduction.[Link]

  • ACS Publications. Reductive Transformations with Sodium Borohydride and Their Applications.[Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.[Link]

  • AIP Publishing. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation.[Link]

  • Google Patents.
  • ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.[Link]

  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.[Link]

  • Scribd. Auto-Oxidation-Reduction of Benzaldehyde.[Link]

  • Chemguide. reduction of aldehydes and ketones.[Link]

  • Osaka University Knowledge Archive. Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst.[Link]

  • PubMed Central (PMC). 4-Methoxy-3-(methoxymethyl)benzaldehyde.[Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones.[Link]

  • University of Rochester. About Workup.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you require methodologies that are not only reproducible but mechanistically sound.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you require methodologies that are not only reproducible but mechanistically sound. This guide provides an in-depth, self-validating synthetic route for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol , a highly specialized building block used in medicinal chemistry.

Rather than simply listing steps, this guide breaks down the causality behind common experimental failures—from regioselectivity issues to workup emulsions—ensuring your workflow is robust and scalable.

I. Synthetic Workflow Overview

The most reliable approach to synthesizing this tetrasubstituted benzyl alcohol is a three-step sequence starting from the commercially accessible precursor, 2-methyl-6-(trifluoromethyl)anisole. The sequence involves electrophilic aromatic bromination, followed by a lithium-halogen exchange/formylation to yield the intermediate, and finally, a controlled reduction.

SynthesisWorkflow SM 2-Methyl-6-(trifluoromethyl) anisole Step1 Step 1: Bromination (Br2, DCM, 0°C) SM->Step1 Int1 4-Bromo-2-methyl-6- (trifluoromethyl)anisole Step1->Int1 Step2 Step 2: Lithiation & Formylation (n-BuLi, DMF, -78°C) Int1->Step2 Int2 4-Methoxy-3-methyl-5- (trifluoromethyl)benzaldehyde Step2->Int2 Step3 Step 3: Reduction (NaBH4, MeOH, 0°C) Int2->Step3 Product 4-Methoxy-3-methyl-5- (trifluoromethyl)benzyl alcohol Step3->Product

Fig 1: Three-step synthetic workflow for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

II. Quantitative Data Summary

The table below outlines the critical stoichiometric and thermodynamic parameters required to achieve optimal yields at each stage of the synthesis.

StepReaction TypePrimary ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 BrominationBr₂ / DCM1.050 to RT2.085 - 90%
2 Lithiation & Formylationn-BuLi / DMF / THF1.1 (n-BuLi), 1.5 (DMF)-78 to RT1.570 - 80%
3 ReductionNaBH₄ / MeOH1.50 to RT1.090 - 95%
III. Step-by-Step Methodologies & Troubleshooting FAQs
Step 1: Electrophilic Aromatic Bromination

Objective: Regioselective bromination at the 4-position of 2-methyl-6-(trifluoromethyl)anisole.

Protocol:

  • Charge a flame-dried flask with 2-methyl-6-(trifluoromethyl)anisole (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add bromine (Br₂, 1.05 eq) dropwise via an addition funnel over 15 minutes to control the exotherm.

  • Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.

  • Self-Validation Step: Monitor the reaction by GC-MS. Furthermore, run a ¹H-NMR of a crude aliquot: the spectrum must show two meta-coupled doublets (J ~ 2 Hz) for the aromatic protons. If a singlet is observed, regioselectivity has failed.

  • Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

FAQ: Why am I seeing a dibrominated side product?

  • Causality: The methoxy group is a powerful ortho/para directing activator. While the para position (C4) is the most sterically accessible and electronically favored, excess bromine or failure to control the initial exotherm at 0 °C provides enough activation energy to brominate the remaining ortho/meta positions. Strict stoichiometric control (1.05 eq) and temperature regulation are mandatory to prevent polyhalogenation.

Step 2: Lithium-Halogen Exchange and Formylation

Objective: Conversion of the aryl bromide to the corresponding benzaldehyde.

Protocol:

  • Dissolve 4-bromo-2-methyl-6-(trifluoromethyl)anisole (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) down the inner wall of the flask. Stir for 30 minutes at -78 °C.

  • Self-Validation Step (D₂O Quench): Extract a 0.1 mL aliquot, quench into D₂O, and extract with EtOAc. GC-MS must show >95% deuterium incorporation (M+1) at the 4-position. If the des-bromo mass (M+0) is observed without deuterium, your system is wet and the aryllithium has been prematurely protonated.

  • Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow to warm to room temperature over 1 hour.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

FAQ: My yield is low, and I am seeing a symmetric biaryl byproduct. How do I prevent this?

  • Causality: You are observing Wurtz-Fittig homo-coupling. During lithium-halogen exchange, the newly formed aryllithium intermediate is highly nucleophilic and can attack unreacted aryl bromide. This side reaction is highly temperature-dependent and is exacerbated by poor mixing (1[1]). To prevent this, ensure the reaction is kept strictly at -78 °C and maintain vigorous stirring to favor the micromixing-controlled kinetics of the exchange over the coupling pathway (2[2]).

Step 3: Reduction to Benzyl Alcohol

Objective: Final reduction of the benzaldehyde to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Protocol:

  • Dissolve 4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq) in Methanol (0.2 M).

  • Cool to 0 °C.

  • Add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions to safely control hydrogen gas evolution.

  • Stir for 1 hour at 0 °C.

  • Self-Validation Step: Spot the reaction on a TLC plate. The starting aldehyde will stain bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The reaction is complete when the DNPH-active spot is entirely consumed.

  • Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously for 1 hour.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final benzyl alcohol.

FAQ: I get a terrible, gelatinous emulsion during the aqueous workup. How do I break it?

  • Causality: The reduction of aldehydes with NaBH₄ generates inorganic borate salts as byproducts. During aqueous quenching, these boron species can cross-link and form highly viscous, gelatinous emulsions that trap your product and ruin extraction yields.

  • Solution: Quenching the reaction with Rochelle's salt (sodium potassium tartrate) is a proven method to break these emulsions (3[3]). The tartrate acts as a bidentate ligand, strongly chelating the boron ions into water-soluble complexes, thereby destroying the gelatinous network and allowing for clean, rapid phase separation.

IV. References
  • Flow Grignard and Lithiation: Screening Tools and Development of Continuous Processes for a Benzyl Alcohol Starting Material Source: Organic Process Research & Development, ACS Publications URL:[Link][2]

  • Use of Organolithiums in Flow Chemistry Source: Synthesis, Thieme Connect URL:[Link][1]

  • Compounds and methods for inhibiting NHE-mediated antiport in the treatment of disorders associated with fluid retention or salt overload Source: US Patent 8541448B2, Google Patents URL:[3]

Sources

Troubleshooting

Technical Support Center: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Welcome to the Technical Support Center for the synthesis, purification, and handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol . As a highly functionalized intermediate, this molecule presents a unique "pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, purification, and handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol . As a highly functionalized intermediate, this molecule presents a unique "push-pull" electronic system. The electron-donating para-methoxy group and the electron-withdrawing meta-trifluoromethyl group create competing electronic effects that complicate standard laboratory workflows.

This guide is designed for research scientists and drug development professionals to troubleshoot common degradation, separation, and isolation failures.

Part 1: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my product streak on silica gel and degrade into a higher-molecular-weight impurity?

The Causality Insight: This is a classic case of acid-catalyzed etherification driven by the para-methoxy group. The methoxy group strongly donates electron density via resonance, which highly stabilizes the intermediate benzylic carbocation[1]. When exposed to the slightly acidic silanol groups on standard unmodified silica gel, the benzylic alcohol is easily protonated and dehydrated. This stable carbocation is then rapidly attacked by an unreacted alcohol molecule, resulting in irreversible dimerization to a bis-benzyl ether[1]. Note: While the CF₃ group is strongly electron-withdrawing, its meta-position minimizes its inductive penalty, allowing the para-methoxy resonance effect to dominate the reactivity profile.

Q2: I am reducing the corresponding ester/aldehyde, but I keep isolating the over-reduced toluene derivative. How do I prevent hydrogenolysis?

The Causality Insight: Catalytic hydrogenation (e.g., Pd/C with H₂) of benzylic alcohols frequently leads to over-reduction (hydrogenolysis), cleaving the C–O bond to yield the corresponding deoxygenated methyl derivative[2]. The activated nature of the p-methoxybenzyl system makes this side-reaction nearly instantaneous under standard hydrogenation conditions. To preserve the benzylic alcohol, you must abandon transition-metal-catalyzed hydrogenation in favor of hydride donors. Reagents like NaBH₄ or DIBAL-H operate via nucleophilic addition rather than surface-mediated homolytic cleavage, completely bypassing the hydrogenolysis pathway[3].

Q3: My isolated yield is consistently lower than my NMR conversion. Where is the product going?

The Causality Insight: Your product is likely being lost to the vacuum pump. The incorporation of a trifluoromethyl (–CF₃) group significantly disrupts intermolecular hydrogen bonding and increases the overall lipophilicity of the molecule. This drastically raises its vapor pressure compared to non-fluorinated analogs. Over-drying on a rotary evaporator at high temperatures or leaving the flask on a high-vacuum manifold will volatilize the pure product.

Part 2: Quantitative Data & Troubleshooting Parameters

To ensure reproducibility, adhere to the following physical constraints and validated parameters during your workflows.

ParameterValue / RecommendationScientific Rationale
Molecular Weight 220.19 g/mol Baseline for stoichiometric calculations.
Primary Vulnerability Acid-catalyzed etherificationp-OMe group stabilizes benzylic cation formation.
Secondary Vulnerability High volatility–CF₃ group increases vapor pressure.
Stationary Phase Silica Gel + 1% v/v Et₃NNeutralizes acidic silanol sites to prevent degradation.
Eluent System Hexanes / EtOAc (Gradient)Balances the highly non-polar CF₃/CH₃ regions with the polar OH group.
Max Evaporation Temp 30 °CPrevents thermal volatilization of the product.
Min Vacuum Pressure 50 mbarPrevents product loss during solvent removal.

Part 3: Mechanistic & Workflow Visualizations

Acid-Catalyzed Degradation Mechanism

The following diagram illustrates the chemical causality behind product loss during standard silica gel chromatography.

DegradationPathway A 4-Methoxy-3-methyl- 5-(trifluoromethyl)benzyl alcohol B Protonated Intermediate (+H⁺ from acidic silica) A->B Acidic Environment C Benzylic Carbocation (Stabilized by p-Methoxy) B->C -H₂O D Bis-benzyl Ether / Oligomer (Irreversible Degradation) C->D + Nucleophilic Attack by unreacted alcohol

Mechanistic pathway of acid-catalyzed etherification of the benzylic alcohol.

Optimized Purification Workflow

Follow this logic tree to ensure a self-validating purification process.

PurificationWorkflow Step1 1. Reaction Workup Quench with Sat. NaHCO₃ Extract with EtOAc Check1 Validation: Aqueous pH > 7.5? Step1->Check1 Check1->Step1 No (Add Base) Step2 2. Column Preparation Slurry Silica in Hexanes + 1% v/v Triethylamine Check1->Step2 Yes Check2 Validation: 2D-TLC shows no streaking/degradation? Step2->Check2 Check2->Step2 No (Increase Et3N) Step3 3. Flash Chromatography Gradient: 5% to 20% EtOAc/Hex Check2->Step3 Yes Step4 4. Solvent Evaporation Rotary Evaporator: T < 30°C, P > 50 mbar Step3->Step4 Check3 Validation: Constant mass reached without product loss? Step4->Check3 Pure Pure Target Compound Check3->Pure Yes

Self-validating purification workflow for volatile, acid-sensitive benzylic alcohols.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of the Benzaldehyde/Ester Precursor

Objective: Reduce the carbonyl precursor to the benzylic alcohol without triggering hydrogenolysis[2][3].

  • Setup: Dissolve the starting material (e.g., 4-methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde) in anhydrous THF (0.2 M) and cool to 0 °C under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add NaBH₄ (1.5 equivalents). Self-Validation: Observe gentle effervescence. If no gas evolution is seen upon initial addition, verify the quality of the hydride reagent.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Monitor via TLC (10% EtOAc/Hexanes).

  • Quench & Workup: Cool back to 0 °C and carefully quench with saturated aqueous NaHCO₃ until effervescence ceases. Self-Validation: Check the pH of the aqueous layer; it must be ≥ 7.5 to prevent acid-catalyzed degradation of the newly formed alcohol during extraction.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

Protocol B: Deactivated Silica Gel Chromatography

Objective: Purify the crude benzylic alcohol while preventing streaking and bis-benzyl ether formation[1].

  • Stationary Phase Preparation: Prepare a slurry of standard silica gel (230-400 mesh) in Hexanes containing 1% v/v Triethylamine (Et₃N). Pack the column firmly.

  • Pre-elution: Flush the packed column with 2 column volumes (CV) of the 1% Et₃N/Hexanes solution to fully neutralize all acidic silanol sites.

  • Sample Loading: Dissolve the crude product in a minimum amount of eluent and load it onto the column. Self-Validation: Run a 2D-TLC of the crude mixture on an Et₃N-treated TLC plate vs. an untreated plate. The treated plate should show a tight, circular spot without trailing, confirming the necessity and success of the deactivation.

  • Elution: Elute using a gradient of 5% to 20% EtOAc in Hexanes.

  • Evaporation: Combine pure fractions and concentrate on a rotary evaporator. Critical Step: Set the water bath to a maximum of 30 °C and do not drop the pressure below 50 mbar. Self-Validation: Weigh the flask iteratively every 5 minutes during the final drying stage. Stop immediately once a constant mass is achieved to prevent volatilization of the fluorinated product.

References

  • The Role of Aromatic Radical Cations and Benzylic Cations in the 2,4,6-Triphenylpyrylium Tetrafluoroborate Photosensitized Oxidation of Ring-Methoxylated Benzyl Alcohols in CH2Cl2 Solution. ACS Publications. 1

  • Phenoxythiocarbonylation and Deoxygenation of Aryl Trifluoromethyl Carbinols. DTIC. 2

  • 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office. 3

Sources

Optimization

"4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" reaction condition optimization

Welcome to the Technical Support Center for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6). As a highly functionalized building block, this molecule presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6). As a highly functionalized building block, this molecule presents unique synthetic challenges. The push-pull electronic nature of its substituents—a strongly electron-donating para-methoxy group paired with a strongly electron-withdrawing meta-trifluoromethyl group—creates a highly reactive benzylic position.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to optimize your downstream workflows.

Visual Workflows & Mechanistic Causality

To successfully manipulate this substrate, you must first understand the competing reaction pathways dictated by its electronic profile.

Pathway Substrate 4-Methoxy-3-methyl-5-(trifluoromethyl) benzyl alcohol Oxidation Oxidation (DMP / Swern) Substrate->Oxidation Halogenation Appel Reaction (PPh3, CX4) Substrate->Halogenation Acidic Acidic Halogenation (HBr / HCl) Substrate->Acidic SN1 Homocoupling Aldehyde Benzaldehyde (Target 1) Oxidation->Aldehyde Halide Benzyl Halide (Target 2) Halogenation->Halide Ether Dibenzyl Ether (Side Product) Acidic->Ether SN1 Homocoupling

Caption: Reaction pathways highlighting the divergence between controlled target synthesis and acidic side reactions.

Mechanism Alcohol Benzyl Alcohol Oxyphosphonium Oxyphosphonium Intermediate Alcohol->Oxyphosphonium PPh3/CX4 Carbocation Benzylic Carbocation (Stabilized by p-OMe) Alcohol->Carbocation H+ (Acid) Halide Benzyl Halide (Inversion/SN2) Oxyphosphonium->Halide X- attack Ether Dibenzyl Ether (Degradation) Carbocation->Ether R-OH attack

Caption: Mechanistic causality: Mild Appel reaction (SN2) vs. Acid-catalyzed etherification (SN1).

Troubleshooting Guides & FAQs

FAQ 1: Why am I observing a significant amount of dibenzyl ether side product during halogenation? Causality: The para-methoxy group exerts a strong positive mesomeric (+M) effect. If you use strong acidic reagents (like aqueous HBr or HCl) to convert the alcohol to a halide, the benzylic hydroxyl group is protonated and leaves as water, generating a highly stable benzylic carbocation[1]. Unreacted starting material (the alcohol) rapidly attacks this carbocation, resulting in SN1 homocoupling to form a dibenzyl ether. Solution: Switch to neutral or mildly basic halogenation methods. The Appel Reaction (using PPh 3​ and CBr 4​ /CCl 4​ ) activates the alcohol as an oxyphosphonium ion, forcing an SN2 displacement by the halide ion and entirely bypassing the free carbocation intermediate[1][2].

FAQ 2: My oxidation to the benzaldehyde derivative is stalling, and I see over-oxidation to the benzoic acid when I push the reaction with heat. How do I optimize this? Causality: The meta-trifluoromethyl group (-I effect) withdraws electron density, which can slow down the initial oxidation kinetics compared to standard benzyl alcohols. However, if you attempt to force the reaction using harsh oxidants (e.g., KMnO 4​ or Jones reagent), the resulting electron-deficient benzaldehyde becomes highly susceptible to hydration (forming a gem-diol), which is rapidly over-oxidized to the benzoic acid. Solution: Utilize Dess-Martin Periodinane (DMP) or Swern Oxidation . These reagents operate under mild, anhydrous conditions, preventing gem-diol formation and arresting the oxidation strictly at the aldehyde stage[3][4].

FAQ 3: How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct after the Appel reaction without extensive chromatography? Causality: TPPO is highly polar, whereas your target molecule—containing a lipophilic CF 3​ group and a methyl group—is highly non-polar. Solution: Utilize a trituration strategy. Concentrate your crude reaction mixture, then resuspend it in cold hexanes or a 9:1 hexanes/diethyl ether mixture. The non-polar benzyl halide will dissolve completely, while the polar TPPO will precipitate as a white solid. Filter through a short pad of Celite to achieve >90% purity before any column chromatography[2].

Quantitative Data & Method Comparison

Table 1: Oxidation Methodologies for Benzaldehyde Synthesis
MethodReagentsTemp (°C)Over-oxidation RiskChemoselectivityAtom Economy
Dess-Martin (DMP) DMP, DCM0 to 25Very LowExcellentPoor (~20%)
Swern Oxidation Oxalyl chloride, DMSO, Et 3​ N-78 to 20Very LowHighModerate (~26%)
Permanganate KMnO 4​ , H 2​ O/Acetone50 to 80High (Yields Acid)PoorModerate
Table 2: Halogenation Methodologies for Benzyl Halide Synthesis
MethodReagentsTemp (°C)SN1 Homocoupling RiskEst. YieldScalability
Appel Reaction PPh 3​ , CBr 4​ 0 to 25Very Low>85%High
Thionyl Chloride SOCl 2​ , Pyridine0 to 40Moderate60-70%High
Hydrobromic Acid 48% HBr (aq)80 to 100Very High<30%Low

Validated Experimental Protocols

Protocol A: Mild Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)

This protocol is a self-validating system designed to prevent over-oxidation by strictly controlling the hydration state of the reaction.

  • Preparation: Dissolve 1.0 equivalent of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Mechanistic Rationale: Anhydrous conditions are critical. Water hydrolyzes DMP into inactive iodoxybenzoic acid (IBX) derivatives, stalling the reaction[3].

  • Activation: Cool the flask to 0 °C under an inert atmosphere (N 2​ or Ar). Add 1.2 equivalents of DMP portion-wise.

    • Mechanistic Rationale: The initial ligand exchange between the alcohol and the iodine(V) center is exothermic. Cooling prevents localized heating that could degrade the substrate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 1–2 hours.

    • In-Process Control (IPC): The clear solution will become cloudy as the reaction progresses. This is a self-validating visual cue indicating the precipitation of the iodinane acetic acid byproduct.

  • Quenching: Add a 1:1 mixture of saturated aqueous NaHCO 3​ and saturated aqueous Na 2​ S 2​ O 3​ . Stir vigorously for 15 minutes.

    • Mechanistic Rationale: Na 2​ S 2​ O 3​ reduces unreacted DMP to safe iodine(III) species, while NaHCO 3​ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Halogenation via Appel Reaction (Bromination)

This protocol utilizes neutral conditions to suppress the +M effect of the para-methoxy group, preventing etherification.

  • Preparation: Dissolve 1.0 equivalent of the substrate and 1.2 equivalents of triphenylphosphine (PPh 3​ ) in anhydrous DCM (0.2 M concentration) at 0 °C.

  • Activation: Add 1.2 equivalents of carbon tetrabromide (CBr 4​ ) portion-wise.

    • Mechanistic Rationale: CBr 4​ reacts with PPh 3​ to form the reactive bromophosphonium intermediate. Adding it at 0 °C prevents the thermal decomposition of this highly reactive species[2].

  • Propagation: Stir at 0 °C for 15 minutes, then warm to room temperature.

    • In-Process Control (IPC): The solution will turn slightly yellow/orange, confirming the generation of the active halogenating species. Monitor via TLC (Hexanes/EtOAc 9:1); the reaction is typically complete within 1 hour.

  • Workup (Trituration): Concentrate the mixture completely under reduced pressure. Resuspend the crude residue in cold hexanes (10 mL per gram of crude).

    • Mechanistic Rationale: The highly fluorinated benzyl bromide product dissolves readily in hexanes, while the polar TPPO byproduct crashes out as a white precipitate.

  • Isolation: Filter the suspension through a pad of Celite, washing the pad with additional cold hexanes. Concentrate the filtrate to yield the pure 4-methoxy-3-methyl-5-(trifluoromethyl)benzyl bromide.

References

  • Grokipedia. Appel reaction - Catalytic Methods and Substrate Compatibility. Available at:[Link]

  • Denton, R. M., et al. Development of a More Sustainable Appel Reaction. ACS Publications, Journal of Organic Chemistry. Available at:[Link]

  • Zhu, Y., et al. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals, Turkish Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Welcome to the Process R&D Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)[1].

As a highly functionalized fluorinated building block, its synthesis—typically via the hydride reduction of the corresponding benzaldehyde or benzoate ester—is prone to specific mechanistic pitfalls. This guide addresses the root causes of common byproducts and provides a validated, self-correcting protocol to ensure high-purity isolation.

FAQ: Mechanistic Troubleshooting & Byproduct Identification

Q1: During the reduction of the benzaldehyde precursor, I am observing a significant +16 Da mass loss byproduct (des-hydroxy). What is causing this over-reduction? A1: You are observing the formation of the toluene derivative, 4-Methoxy-3,5-dimethyl-1-(trifluoromethyl)benzene.

  • Causality: The methoxy group located para to the benzylic position strongly donates electron density, which stabilizes the formation of a benzylic carbocation. Under acidic or strongly Lewis acidic conditions, the newly formed benzylic alcohol easily eliminates a hydroxide/alkoxide equivalent to form a highly reactive quinone methide intermediate [2]. This electrophilic intermediate is rapidly attacked by excess hydride in the reaction mixture, leading to the irreversible formation of the des-hydroxy (toluene) byproduct.

  • Solution: Avoid Lewis acidic hydrides (e.g., AlCl3/LiAlH4 mixtures) and strictly control the reaction temperature. Use standard Sodium Borohydride (NaBH₄) in methanol at 0–5 °C to prevent quinone methide formation.

Q2: LC-MS analysis of my crude mixture shows a byproduct with a -14 Da mass shift. NMR indicates the loss of the methoxy singlet (~3.8 ppm). How do I prevent this demethylation? A2: This is the phenol byproduct, 4-(Hydroxymethyl)-2-methyl-6-(trifluoromethyl)phenol.

  • Causality: Aryl methyl ethers are highly susceptible to C–O bond cleavage by strong Lewis acids[3][4]. If your protocol uses Diisobutylaluminum hydride (DIBAL-H) or Borane (BH₃), the Lewis acidic aluminum or boron center coordinates directly to the sterically accessible lone pairs of the methoxy oxygen. Subsequent hydride transfer or nucleophilic attack cleaves the ether bond, liberating the phenol[3].

  • Solution: Switch to a non-Lewis acidic reducing system. If DIBAL-H is strictly required for an ester reduction, it must be dosed at cryogenic temperatures (–78 °C) with exact stoichiometric control (2.05 equivalents) to prevent over-coordination to the ether moiety.

Q3: My reaction profile is clean by HPLC, but during the aqueous workup, a high-molecular-weight impurity appears. What is it and how do I stop it? A3: This is the dibenzyl ether dimer.

  • Causality: Benzylic alcohols with electron-donating groups are exquisitely sensitive to acidic conditions. If you quench the reduction with a strong acid (e.g., 1M HCl) to destroy excess hydride, the benzylic alcohol is protonated and forms a stabilized carbocation. This cation is subsequently attacked by another unreacted molecule of the target alcohol, resulting in acid-catalyzed dimerization.

  • Solution: Never use strong mineral acids for the quench. Quench the reaction with a mildly basic or neutral aqueous solution (e.g., saturated NH₄Cl or Rochelle's salt) and maintain a pH > 7 during the organic extraction.

Analytical Data Presentation

To assist your analytical department in tracking these specific impurities, below is the standardized quantitative data for the target molecule and its associated byproducts.

Compound ClassificationMolecular WeightLC-MS Ionization (m/z)¹H NMR (Benzylic Protons, CDCl₃)GC-FID (Relative Retention Time)
Target Alcohol 220.19203.1 [M-OH]⁺4.65 ppm (s, 2H)1.00
Byproduct A (Toluene) 204.19No ionization2.35 ppm (s, 3H)0.85
Byproduct B (Phenol) 206.16205.1 [M-H]⁻4.68 ppm (s, 2H)1.15
Byproduct C (Dimer) 422.36445.4 [M+Na]⁺4.55 ppm (s, 4H)2.40

Experimental Protocol: Optimized Reduction Workflow

This step-by-step methodology is designed to synthesize the target alcohol while actively suppressing quinone methide formation, ether cleavage, and dimerization.

Step 1: Reactor Preparation Charge a dry, jacketed glass reactor with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) and anhydrous Methanol (10 volumes). Cool the stirring solution to 0–5 °C under a nitrogen atmosphere.

Step 2: Hydride Addition Portion-wise, add Sodium Borohydride (NaBH₄, 1.2 equivalents) over 45 minutes. Critical Causality: The portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which would otherwise trigger the formation of the quinone methide intermediate[2].

Step 3: In-Process Control (IPC) Stir the reaction at 5 °C for 2 hours. Pull an aliquot, quench into saturated NaHCO₃, and extract with Ethyl Acetate. Analyze via HPLC or GC-FID. Proceed to the next step only when the starting material is < 0.5% AUC.

Step 4: Quench & Phase Separation (Dimerization Prevention) Quench the reaction by the dropwise addition of saturated aqueous Ammonium Chloride (NH₄Cl, 5 volumes) while maintaining the internal temperature below 10 °C. Do not use HCl. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Methyl tert-Butyl Ether (MTBE, 3 x 5 volumes).

Step 5: Isolation Wash the combined MTBE layers with brine (5 volumes), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under vacuum at 35 °C to yield 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol as a high-purity crystalline solid or viscous oil.

Visualization: Reaction & Byproduct Pathways

G SM Starting Material (Aldehyde / Ester) Target Target Molecule 4-Methoxy-3-methyl-5-(trifluoromethyl) benzyl alcohol SM->Target NaBH4, MeOH, 0°C (Optimized Pathway) Demeth Byproduct B: Phenol Derivative (Demethylation) SM->Demeth Lewis Acidic Hydrides (e.g., DIBAL-H, BH3) QM Quinone Methide Intermediate Target->QM Acidic Conditions (-H2O) Dimer Byproduct C: Dibenzyl Ether (Dimerization) Target->Dimer Acidic Workup (+ Target Molecule) OverRed Byproduct A: Toluene Derivative (Over-Reduction) QM->OverRed Excess Hydride

Mechanistic pathway of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol byproduct formation.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important fluorinated building block. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and process experience.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the scale-up production of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol?

A1: For industrial-scale production, the most logical and commonly employed strategy is the reduction of a corresponding carbonyl precursor. The two primary starting points are:

  • Reduction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid: This is often the preferred route as the carboxylic acid can be a stable, crystalline solid that is easier to handle and purify. The reduction requires a potent reducing agent capable of converting a carboxylic acid to an alcohol.

  • Reduction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde: This route is also highly effective. Aldehydes are readily reduced to primary alcohols using a variety of mild reducing agents. However, the aldehyde precursor may be less stable or more challenging to synthesize and purify on a large scale compared to the carboxylic acid.

Q2: What is the single most critical challenge when scaling up the reduction step for this molecule?

A2: The most significant challenge is preventing the unintended reduction of the trifluoromethyl (-CF3) group. The C-F bonds are generally robust, but under harsh reductive conditions, they can be susceptible to hydrogenolysis, leading to the formation of difluoromethyl (-CHF2) or methyl (-CH3) impurities. A key patent for a structurally similar compound highlights this issue, noting the production of byproducts from the reduction of the trifluoromethyl group as a significant problem.[1] The choice of reducing agent is therefore critical to ensure chemoselectivity.

Q3: Why can purification of the final benzyl alcohol product be difficult on a large scale?

A3: Purification challenges typically arise from the presence of structurally similar impurities that have close physical properties (e.g., boiling point, polarity) to the desired product. Key culprits include:

  • Unreacted Starting Material: Residual benzoic acid or benzaldehyde.

  • De-fluorinated Byproducts: As mentioned in Q2, these impurities can be difficult to separate.

  • Dibenzyl Ether Formation: This can occur if the synthesis proceeds via a benzyl halide intermediate or under certain acidic work-up conditions.[2] Standard large-scale purification methods like distillation may not be sufficient to achieve high purity, often necessitating chromatographic separation, which can be costly and time-consuming at scale.

Q4: What are the paramount safety considerations for this synthesis at scale?

A4: Safety is dictated by the chosen reducing agent.

  • Highly Reactive Hydrides (e.g., LiAlH₄, DIBAL-H): These reagents are often pyrophoric and react violently with water and other protic solvents.[3] Scale-up requires specialized equipment for handling air- and moisture-sensitive materials, strict adherence to inert atmosphere conditions (e.g., nitrogen, argon), and a robust, well-monitored cooling system to manage the reaction exotherm.[4]

  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, its reaction with protic solvents (like methanol) and the acidic quenching step generates hydrogen gas, which is highly flammable and requires proper ventilation and engineering controls to prevent accumulation.[3]

  • Catalytic Hydrogenation: This method involves handling flammable hydrogen gas under pressure and pyrophoric catalysts (like Palladium on Carbon), requiring specialized high-pressure reactors and safe catalyst handling procedures.

Troubleshooting Guide: Common Scale-Up Issues
Issue 1: Low Yield and Incomplete Conversion

Question: My pilot-scale batch stalled, and analysis shows a significant amount of unreacted starting material (4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid). What are the likely causes and solutions?

Answer:

This issue typically points to problems with the reducing agent or reaction conditions.

  • Cause A: Reducing Agent Potency/Stoichiometry: Hydride reducing agents, particularly DIBAL-H, can degrade upon storage if not handled under a strict inert atmosphere. On a large scale, minor inaccuracies in weighing or transferring the reagent can lead to a significant stoichiometric deficit.

    • Solution:

      • Verify Reagent Activity: Titrate the reducing agent solution (e.g., DIBAL-H, n-BuLi) before use to determine its exact molarity.

      • Adjust Stoichiometry: For carboxylic acid reductions, a molar excess of the reducing agent is often required. Based on patent literature for a similar substrate, up to 5 equivalents of DIBAL-H were used to drive the reaction to completion.[1]

      • Ensure Proper Addition: Implement a subsurface addition of the reducing agent to prevent it from reacting with the headspace atmosphere.

  • Cause B: Sub-optimal Temperature: Reduction reactions often have a specific optimal temperature range. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions.

    • Solution: The reaction temperature should be carefully controlled. For the reduction of a similar benzoic acid derivative with DIBAL-H, the reaction was heated to 50°C and stirred for 2 hours to ensure completion.[1] A thorough process hazard analysis, including reaction calorimetry, is recommended to understand the thermal profile before scaling up.[4]

Issue 2: Presence of De-fluorinated Impurities

Question: We have successfully synthesized the target alcohol, but our GC-MS analysis shows a persistent impurity with a mass corresponding to a difluoromethyl (-CHF₂) analog. How can we prevent this?

Answer:

This is a classic chemoselectivity problem. The formation of a de-fluorinated byproduct is a direct consequence of using a reducing agent that is too harsh or non-selective.

  • Primary Cause: The trifluoromethyl group, while stable, can be reduced by powerful hydride sources, especially at elevated temperatures. A patent for the synthesis of 4-alkoxy-3-trifluoromethylbenzyl alcohol explicitly states that a key problem was the "production of byproduct...resulted by reduction of a trifluoromethyl group".[1]

  • Recommended Solution: The most effective solution is to use Diisobutylaluminum hydride (DIBAL-H) . The aforementioned patent identified DIBAL-H as the ideal reagent because it produces the desired benzyl alcohol at a high conversion ratio while "strictly suppressing the production of a byproduct" from CF3 group reduction.[1]

Reducing AgentPrecursor TypeSelectivity for -CF3 GroupScale-Up Safety & Handling ConsiderationsReference
DIBAL-H Carboxylic Acid / EsterExcellent. Documented to avoid reduction of the -CF3 group.Pyrophoric, highly reactive with water/air. Requires inert atmosphere and expert handling. Exothermic quench.[1]
LiAlH₄ Carboxylic Acid / EsterPoor to Moderate. High reactivity poses a risk of over-reduction to -CHF₂ or -CH₃.Extremely pyrophoric and water-reactive. Significant fire hazard. Requires anhydrous conditions.[3]
NaBH₄ AldehydeGood. Generally not strong enough to reduce a -CF3 group.Relatively safe and easy to handle. Generates H₂ gas upon reaction and quenching. Not effective for carboxylic acids alone.[3][5]
H₂ / Catalyst (e.g., Pd/C) Aldehyde / AcidModerate. Risk of C-F hydrogenolysis, especially under harsh conditions (high pressure/temp).Requires specialized high-pressure reactor. Catalyst can be pyrophoric.[3]
Issue 3: Complicated Work-up and Product Isolation

Question: During the aqueous work-up of our DIBAL-H reduction, we are struggling with severe emulsions and the final product is a viscous oil that is difficult to purify. What can we do?

Answer:

Work-up and purification are common bottlenecks in scaling up reactions involving aluminum-based reagents.

  • Cause A: Emulsions from Aluminum Salts: The quenching of DIBAL-H generates gelatinous aluminum salts (aluminum hydroxides) that are notorious for causing persistent emulsions during aqueous extraction.

    • Solution 1 (Acidic Quench): As described in a relevant patent, after an initial quench with methanol, the reaction mixture can be added to aqueous acid (e.g., 2N HCl).[1] This protonates the aluminum salts, forming water-soluble species (like AlCl₃) that remain in the aqueous phase, preventing emulsions. The mixture may require gentle heating (e.g., 50-60°C) to fully dissolve the salts.[1]

    • Solution 2 (Rochelle's Salt): An alternative is a "Fieser work-up." After the initial quench, a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) is added, and the mixture is stirred vigorously. The tartrate chelates the aluminum salts, breaking up the emulsion and leading to clean phase separation.

  • Cause B: Purification of a Non-Crystalline Product: If the final alcohol is an oil, purification by crystallization is not an option.

    • Solution:

      • Acid/Base Wash: Before final purification, wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove any unreacted 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.[6]

      • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective and scalable purification method for oils.

      • Column Chromatography: While less ideal for very large scales, silica gel chromatography is often necessary. A systematic solvent screen (e.g., using hexane/ethyl acetate or dichloromethane/methanol gradients) should be performed at the lab scale to find optimal separation conditions.

Experimental Protocols
Protocol 1: Scale-Up Reduction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid with DIBAL-H

This protocol is adapted from a method demonstrated to be effective for a closely related substrate, prioritizing yield and selectivity.[1]

Safety Warning: This procedure involves pyrophoric and highly reactive reagents. It must be performed by trained personnel in a suitable chemical reactor under a strict inert atmosphere (Nitrogen or Argon) with appropriate personal protective equipment.

  • Reactor Setup: Charge a dry, inerted, jacketed reactor with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) and an anhydrous ethereal solvent such as Tetrahydrofuran (THF) or Toluene (approx. 8-10 L per kg of acid). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5°C using the jacket cooling system.

  • DIBAL-H Addition: Slowly add a solution of DIBAL-H in an appropriate solvent (e.g., 25% in toluene, 4.0-5.0 eq) to the reactor via a subsurface addition tube over 2-4 hours. Maintain the internal temperature below 15°C throughout the addition.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to 50°C. Maintain this temperature and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by taking quenched samples for analysis by HPLC or TLC until consumption of the starting material is complete (>98%).

  • Cooling & Quenching (Methanol): Cool the reactor back down to 0-5°C. Very slowly and carefully, add anhydrous Methanol (approx. 5.0 eq) to quench the excess DIBAL-H. CAUTION: This is highly exothermic and will evolve gas. Maintain the internal temperature below 20°C.

  • Work-up (Acidic): In a separate vessel, prepare a solution of 2N Hydrochloric Acid (approx. 6.0 eq). Slowly transfer the quenched reaction mixture into the acid solution with vigorous stirring. The temperature will rise; maintain it below 30°C.

  • Phase Separation: Once the transfer is complete, stir the biphasic mixture at 50-60°C for 30-60 minutes to ensure all aluminum salts have dissolved. Stop agitation and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Extract the aqueous layer with the chosen organic solvent (e.g., Toluene, Ethyl Acetate) one or two more times.

  • Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

  • Purification: Purify the crude oil by high-vacuum distillation or column chromatography.

Visualizations
Logical Workflow for Synthesis

cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with Benzoic Acid & Solvent B Cool to 0-5°C A->B C Slow Addition of DIBAL-H Solution B->C D Warm to 50°C and Hold C->D E Cool and Quench with Methanol D->E Reaction Complete F Transfer to Aqueous HCl E->F G Phase Separation & Extraction F->G H Wash & Dry Organic Layer G->H I Concentrate Under Reduced Pressure H->I J High-Vacuum Distillation or Chromatography I->J Crude Product Final Pure Benzyl Alcohol Product J->Final

Caption: General workflow for the reduction of the benzoic acid precursor.

Troubleshooting Decision Diagram

cluster_yield Correcting Low Yield cluster_selectivity Improving Selectivity Start Low Yield or Impurity Detected Impurity_Check What is the impurity? Start->Impurity_Check SM Starting Material Impurity_Check->SM HPLC/TLC shows unreacted precursor Defluorinated De-fluorinated Product Impurity_Check->Defluorinated GC-MS shows M-20 or similar loss Sol_SM1 Verify Reducing Agent Stoichiometry & Activity SM->Sol_SM1 Sol_Defluor1 Switch to a Milder Reducing Agent Defluorinated->Sol_Defluor1 Sol_SM2 Optimize Reaction Temperature & Time Sol_SM1->Sol_SM2 Sol_Defluor2 Use DIBAL-H as the Recommended Reagent Sol_Defluor1->Sol_Defluor2

Caption: Decision tree for troubleshooting common synthesis issues.

References
  • US6462242B1 - Process for preparing benzyl alcohols and their use.
  • Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (Thesis). [Link]

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

  • US5728897A - Process for the preparation of benzyl alcohol.
  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • EP3492448B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office. [Link]

  • CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. ACS Chem. Biol.[Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. J. Am. Chem. Soc.[Link]

  • How To Minimise - Scale UP Difficulties. Scientific Update. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.[Link]

  • Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. The University of Osaka Institutional Knowledge Archive: OUKA.[Link]

  • Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Patsnap. [Link]

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information. NextSDS. [Link]

  • Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals. Here, we provide validated methodologies, mechanistic insights, and troubleshooting protocols for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6), a highly functionalized building block often utilized in advanced pharmaceutical pipelines.

Section 1: Synthetic Strategy & Pathway Visualization

Depending on precursor availability and scale-up requirements, three primary synthetic routes are utilized to access the target molecule. The workflow below maps these alternative pathways.

SynthesisRoutes Acid 4-Methoxy-3-methyl-5- (trifluoromethyl)benzoic acid BH3 BH3·THF / 0°C to RT (Chemoselective Reduction) Acid->BH3 Route A Aldehyde 4-Methoxy-3-methyl-5- (trifluoromethyl)benzaldehyde NaBH4 NaBH4 / MeOH (Standard Reduction) Aldehyde->NaBH4 Route B Bromide (5-Bromo-4-methoxy-3- methylphenyl)methanol Chen Chen's Reagent (MFSDA) CuI / DMF / 80°C Bromide->Chen Route C Product 4-Methoxy-3-methyl-5- (trifluoromethyl)benzyl alcohol (Target Molecule) BH3->Product NaBH4->Product Chen->Product

Figure 1: Alternative synthetic pathways for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Section 2: Validated Experimental Protocols

As a self-validating system, each protocol below incorporates mechanistic causality to explain why specific operational choices are made, ensuring high scientific integrity and reproducibility.

Route A: Chemoselective Reduction of the Benzoic Acid

Mechanism: Unlike LiAlH₄, which indiscriminately reduces carbonyls and can cause cleavage, 1 exhibits high chemoselectivity for carboxylic acids. The reaction proceeds via the initial formation of an acyloxyborane intermediate that directs subsequent hydride deliveries[1].

  • Preparation: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF under a strictly inert N₂ atmosphere.

    • Causality: Moisture rapidly hydrolyzes BH₃, neutralizing the reducing agent and generating flammable H₂ gas.

  • Addition: Cool the solution to 0 °C. Add BH₃·THF (1.5 eq) dropwise.

    • Causality: The initial coordination of the carbonyl oxygen to the boron atom is exothermic. Dropwise addition controls the thermal output and prevents solvent boil-off[1].

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Causality: Stepwise hydride transfers require thermal energy to proceed fully to the triacyloxyborane species[1].

  • Quench & Workup: Cool back to 0 °C and carefully add methanol dropwise until effervescence ceases.

    • Causality: Methanol safely solvolyzes unreacted borane and cleaves the boron-oxygen bonds of the intermediate, releasing the free benzyl alcohol.

  • Isolation: Concentrate under reduced pressure. Partition the residue between EtOAc and 1M NaOH. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Route C: Late-Stage Copper-Catalyzed Trifluoromethylation

Mechanism: For substrates where the trifluoromethyl group must be installed late in the synthesis,2 is highly effective. Upon heating, MFSDA decomposes to generate difluorocarbene and fluoride ions, which combine with Cu(I) to form a reactive [CuCF₃] intermediate that undergoes oxidative addition with the aryl bromide[2].

  • Catalyst Loading: Charge a Schlenk flask with (5-Bromo-4-methoxy-3-methylphenyl)methanol (1.0 eq) and CuI (0.2 eq).

    • Causality: CuI serves as the transition metal catalyst required to capture the difluorocarbene intermediate[2].

  • Atmosphere Control: Evacuate and backfill the flask with N₂ three times. Add anhydrous, degassed DMF.

    • Causality: Oxygen and moisture rapidly quench the sensitive [CuCF₃] intermediate, leading to homocoupling or protodehalogenation.

  • Reagent Addition: Add MFSDA (2.0 eq) via syringe. Heat the reaction mixture to 80 °C for 16 hours.

    • Causality: Thermal decomposition of MFSDA is required to generate the active trifluoromethylating species[2].

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Filtration removes insoluble copper salts that cause severe emulsions during aqueous extraction. Wash the filtrate with water (3x) to remove DMF, dry, and purify via flash chromatography.

Section 3: Troubleshooting Guides & FAQs

Q: I am experiencing a delayed exotherm during the BH₃·THF reduction (Route A). How can I control this safely? A: This is a well-documented phenomenon in carboxylic acid reductions. The initial coordination of the carbonyl oxygen to the boron atom can be kinetically slow at low temperatures, leading to a dangerous buildup of unreacted reagent[1]. If the reaction mixture is warmed too quickly, a rapid, runaway exotherm occurs.

  • Solution: Maintain the reaction strictly at 0 °C during the entire addition phase, ensure robust mechanical stirring, and utilize an internal temperature probe. Allow the initial exotherm to subside completely before removing the cooling bath[3].

Q: My late-stage trifluoromethylation (Route C) is yielding mostly the protodehalogenated byproduct instead of the target molecule. What is going wrong? A: Protodehalogenation in copper-mediated trifluoromethylation indicates that the aryl-copper intermediate was protonated prior to reductive elimination. This is almost exclusively caused by adventitious moisture.

  • Solution: Ensure your DMF is strictly anhydrous and sparged with nitrogen. Furthermore, 4 suggests that substituting CuI with catalytic CuCl₂ (10-15 mol%) can significantly improve the generation of CuCF₃ species and suppress unwanted side reactions[4].

Q: How do I separate unreacted benzoic acid from the benzyl alcohol product in Route A without chromatography? A: The protocol is designed to be self-purifying. During the workup (Step 5), partitioning the mixture with 1M NaOH deprotonates any unreacted carboxylic acid, driving it into the aqueous layer as a highly soluble sodium salt. The neutral 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol remains in the organic (EtOAc) layer.

Section 4: Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative performance metrics of the three synthetic pathways based on standard laboratory execution.

RoutePrecursorPrimary ReagentTypical YieldReaction TimeKey Impurity RiskScalability
A Benzoic AcidBH₃·THF85–95%3–4 hUnreacted acidHigh
B BenzaldehydeNaBH₄>90%1–2 hOver-reduction (trace)Very High
C Aryl BromideMFSDA + CuI60–75%16–24 hProtodehalogenationModerate

Section 5: References

  • Grokipedia. Borane–tetrahydrofuran: Reduction Reactions and Mechanism. Available at:[Link]

  • ACS Publications. Hydroboration Reaction and Mechanism of Carboxylic Acids. Available at:[Link]

  • Chinese Academy of Sciences. Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Available at:[Link]

  • Organic Chemistry Frontiers (RSC Publishing). Copper(ii)-catalyzed trifluoromethylation of iodoarenes using Chen's reagent. Available at:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl Alcohol Synthesis

Welcome to the Technical Support Center for the chemoselective synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6). This guide is engineered for drug development professionals and proces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6). This guide is engineered for drug development professionals and process chemists facing challenges in the reduction of the corresponding benzaldehyde or ester precursors.

The primary synthetic hurdle in this workflow is chemoselectivity . The target molecule contains a benzylic alcohol group that is highly susceptible to over-reduction (hydrogenolysis), a trifluoromethyl (-CF 3​ ) group prone to defluorination under harsh conditions, and an aromatic ring that must remain intact. This guide provides field-proven, self-validating protocols to navigate these catalytic challenges.

Section 1: Catalyst Performance Matrix

To establish a baseline for your experimental design, we have summarized the quantitative performance of standard catalyst systems used for the reduction of highly substituted benzaldehydes.

Catalyst SystemTypical ConversionChemoselectivity (Alcohol)Hydrogenolysis RiskDefluorination RiskMechanism Type
Pd/C (Standard) >99%Low (<40%)Critical ModerateInner-sphere (Oxidative Addition)
Pd/C(en) >95%High (>90%)LowLowPoisoned surface catalysis
Pt/C (Standard) >98%High (>95%)LowLowInner-sphere (Sterically hindered)
Ru-TsDPEN (TH) >99%Absolute (>99%) None None Outer-sphere (Hydride Transfer)

Data synthesized from benchmark chemoselective hydrogenation studies[1].

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a massive yield of the des-hydroxy byproduct (4-methoxy-3,5-dimethyl-1-(trifluoromethyl)benzene) when using standard Pd/C? Causality: Palladium has a profound electronic affinity for both the aromatic π -system and the benzylic oxygen. Once the benzaldehyde is reduced to the benzyl alcohol, the Pd surface facilitates the oxidative addition into the benzylic C-O bond. Subsequent reductive elimination yields the alkane (toluene derivative) and water[1]. Solution: Abandon standard Pd/C. If you must use palladium, utilize a poisoned catalyst such as [1], which sterically and electronically blocks the active sites responsible for C-O bond cleavage. Alternatively, switch to Pt/C.

Q2: How do I prevent partial defluorination of the -CF 3​ group during high-pressure hydrogenation? Causality: Defluorination occurs via C-F bond activation, which is exacerbated by high temperatures, basic additives, and highly active unpoisoned metal surfaces (like Raney Nickel or Pd/C). Solution: Maintain strictly neutral or slightly acidic conditions. If using heterogeneous catalysis, Pt/C at ambient temperature (25 °C) and low pressure (1-5 bar) prevents the thermal activation required for C-F cleavage.

Q3: Can I use Transfer Hydrogenation (TH) instead of pressurized H 2​ gas? Causality: Yes, and it is the most robust method for this substrate. Ruthenium-catalyzed transfer hydrogenation using [2] operates via an "outer-sphere" mechanism. The catalyst transfers a hydride and a proton simultaneously through a 6-membered transition state. Because the metal never directly inserts into the substrate's bonds, hydrogenolysis of the resulting C-O bond is mechanistically impossible[3]. Solution: Implement Protocol B (below) using a Formic Acid/Triethylamine (FA/TEA) azeotrope as the hydrogen donor.

Section 3: Mechanistic Pathways & Logic

The following diagrams illustrate the logical flow of the reaction pathways and the causality behind catalyst selection.

Pathway A Precursor 4-Methoxy-3-methyl- 5-(trifluoromethyl)benzaldehyde B Target Product 4-Methoxy-3-methyl- 5-(trifluoromethyl)benzyl alcohol A->B Pt/C (H2) or Ru-TsDPEN (FA/TEA) [Chemoselective] C Over-Reduction Byproduct 4-Methoxy-3,5-dimethyl- 1-(trifluoromethyl)benzene A->C Uncontrolled Reduction B->C Pd/C (H2) [Hydrogenolysis]

Figure 1: Chemoselective reduction pathway vs. hydrogenolysis over-reduction.

CatalyticCycle N1 Ru(II) Active Catalyst [Ru-TsDPEN] N2 Hydride Formation (via Formic Acid) N1->N2 + HCOO- / - CO2 N3 Outer-Sphere 6-Membered TS N2->N3 + Aldehyde Substrate N4 Product Release (Benzyl Alcohol) N3->N4 Hydride Transfer N4->N1 Catalyst Regeneration

Figure 2: Outer-sphere mechanism of Ru-TsDPEN catalyzed transfer hydrogenation.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to verify causality and prevent downstream failures.

Protocol A: Chemoselective Hydrogenation using Pt/C

Use this protocol if you require a traditional heterogeneous hydrogenation workflow without the risk of C-O cleavage.

  • Preparation: In a thoroughly dried, nitrogen-purged autoclave, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 equiv, 10 mmol) in anhydrous Ethyl Acetate (0.2 M).

  • Catalyst Loading: Add 5 wt% Pt/C (0.5 mol% Pt relative to substrate). Causality Check: Using Pt instead of Pd prevents oxidative addition into the benzylic C-O bond.

  • Pressurization: Purge the vessel with N 2​ (3x), followed by H 2​ (3x). Pressurize to exactly 5 bar H 2​ .

  • Reaction Execution: Stir vigorously (800 rpm) at 25 °C.

  • Self-Validation (IPC): After 4 hours, sample the reaction and analyze via HPLC (UV 254 nm).

    • Validation criteria: The aldehyde peak must be <1% Area. If the toluene byproduct peak appears (>2%), immediately vent the H 2​ to halt over-reduction.

  • Workup: Filter the suspension through a pad of Celite to remove the Pt/C. Wash the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure to yield the pure benzyl alcohol.

Protocol B: Catalytic Transfer Hydrogenation using Ru-TsDPEN

Use this protocol for absolute chemoselectivity and to completely bypass the need for pressurized hydrogen gas.

  • Reagent Preparation: Prepare a[3] by slowly adding Formic Acid to Triethylamine at 0 °C until a 5:2 molar ratio is achieved.

  • Reaction Setup: In a standard round-bottom flask under N 2​ , dissolve the benzaldehyde precursor (10 mmol) in Dichloromethane (DCM, 0.5 M).

  • Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). Add 5 equivalents of the FA/TEA mixture. Causality Check: The FA/TEA acts as both the hydrogen donor and the base required to activate the Ru-catalyst into its active hydride form[2].

  • Execution: Stir the mixture at 40 °C for 12 hours. CO 2​ evolution will be visible as bubbles, validating that hydride generation is actively occurring.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot is entirely consumed. Due to the outer-sphere mechanism, over-reduction is physically impossible; you can safely leave the reaction overnight without risk of hydrogenolysis.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Dry the combined organic layers over MgSO 4​ , filter, and concentrate.

Section 5: References
  • Sajiki, H., et al. "Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst." ResearchGate. Available at:[Link]

  • Yang, B., et al. "Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction." MDPI. Available at:[Link]

  • Zhou, X., et al. "Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review." National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Welcome to the Application Science Support Portal. As researchers and drug development professionals, synthesizing highly functionalized benzylic alcohols like 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As researchers and drug development professionals, synthesizing highly functionalized benzylic alcohols like 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) presents unique chemoselectivity challenges. The presence of a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group, an electron-donating methoxy group, and steric hindrance from the meta-methyl group creates a delicate electronic environment.

This guide provides field-proven insights, mechanistic troubleshooting, and a self-validating protocol to help you eliminate impurities and maximize your synthetic yield.

Mechanistic Pathway & Impurity Mapping

Before troubleshooting, it is critical to understand the divergent reaction pathways. The diagram below maps the desired hydride reduction against the three most common impurity-generating side reactions: over-reduction, defluorination, and demethylation.

G Aldehyde Starting Material Aldehyde / Ester Alcohol Desired Product Benzyl Alcohol Aldehyde->Alcohol NaBH4, MeOH (Optimal Pathway) Defluorinated Impurity B Des-fluoro Derivative (Defluorination) Aldehyde->Defluorinated SET Reagents / Alkali Metals OverReduced Impurity A Dimethyl Derivative (Over-reduction) Alcohol->OverReduced Pd/C, H2 or Harsh Hydrides Phenol Impurity C Phenol Derivative (Demethylation) Alcohol->Phenol Lewis Acid Additives

Reaction pathways illustrating the desired reduction vs. common impurity formations.

Troubleshooting FAQs

Q1: Why am I detecting 4-methoxy-1,3-dimethyl-5-(trifluoromethyl)benzene (Impurity A) in my final product? A: This is a classic over-reduction (hydrogenolysis) issue. The strongly electron-withdrawing -CF 3​ group activates the benzylic position, making the benzylic C-O bond highly susceptible to cleavage[1]. If you are using catalytic hydrogenation (e.g., H 2​ with Pd/C) or aggressive hydride systems (e.g., LiAlH 4​ at elevated temperatures), the benzylic alcohol will readily reduce all the way to a methyl group[2].

  • Causality: The -CF 3​ group stabilizes the transition state during the cleavage of the benzylic C-O bond.

  • Solution: Switch to a milder, chemoselective reducing agent. Sodium Borohydride (NaBH 4​ ) in Methanol at 0 °C to room temperature is the gold standard for halting reduction precisely at the alcohol stage[1].

Q2: My LC-MS shows a mass consistent with the loss of a fluorine atom (M-19). What causes this defluorination (Impurity B)? A: Reductive defluorination of the -CF 3​ group occurs via Single-Electron Transfer (SET) mechanisms. Under these conditions, the aromatic ring accepts an electron to form a radical anion intermediate, which subsequently eliminates a fluoride ion to form a radical species[3].

  • Causality: Dissolving metal reductions (e.g., Mg or Na metal) or extremely harsh hydride conditions at high temperatures provide the single electrons necessary to trigger C-F bond cleavage[3].

  • Solution: Strictly avoid alkali metal reducing agents. If reducing an ester precursor where NaBH 4​ is insufficient, use DIBAL-H at strictly controlled cryogenic temperatures (-78 °C) to prevent SET pathways.

Q3: The reaction stalls with 15-20% unreacted starting aldehyde. How do I drive it to completion without increasing impurities? A: While the -CF 3​ group increases the electrophilicity of the carbonyl carbon[1], the adjacent 3-methyl group and the bulky 5-CF 3​ group create significant steric hindrance. This bulk can impede the formation and turnover of the intermediate tetraalkoxyborate complex.

  • Causality: Methanol alone may not adequately solvate the bulky hydrophobic intermediates, leading to precipitation or stalled kinetics.

  • Solution: Introduce a co-solvent. Using a THF:MeOH (1:1) mixture improves the solubility of the sterically hindered intermediates. Additionally, use a slight excess of NaBH 4​ (1.2 to 1.5 equivalents) added portion-wise to compensate for competitive solvent reduction[1].

Q4: I am seeing a phenolic impurity (Impurity C). Where is the methoxy group going? A: Demethylation (ether cleavage) occurs if your reduction protocol includes Lewis acid additives (such as AlCl 3​ , BF 3​ ·OEt 2​ , or CeCl 3​ ) which are sometimes used to activate hydrides.

  • Causality: Lewis acids coordinate tightly to the methoxy oxygen, turning the methyl group into an electrophilic target for nucleophilic attack, resulting in cleavage to a phenol.

  • Solution: Omit all Lewis acid additives. The highly electrophilic nature of the -CF 3​ substituted benzaldehyde means no additional carbonyl activation is required[1].

Quantitative Data Dashboard: Reducing Agent Profiling

To guide your reagent selection, the following table summarizes the expected performance and impurity profiles of various reducing systems when applied to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

Reducing AgentSolvent & TempConversion (%)Desired Alcohol Yield (%)Over-Reduction (%)Defluorination (%)
NaBH 4​ MeOH, 0 °C to RT>98%>95% <1%Not Detected
DIBAL-H DCM, -78 °C>95%90% <2%Not Detected
LiAlH 4​ THF, Reflux>99%65% 20%5-10%
H 2​ (Pd/C) EtOH, 50 psi>99%40% >50%Not Detected
Mg metal / H + MeOH, RT>99%10% 15%>70%

Data synthesized from established reactivity profiles of trifluoromethylated benzylic systems[1][2][3].

Self-Validating Standard Operating Protocol

This protocol utilizes NaBH 4​ for the chemoselective reduction of the aldehyde precursor. It is designed as a self-validating system : specific physical observations at each step confirm that the reaction is proceeding correctly.

Materials Required:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH 4​ ) (1.2 eq)

  • Anhydrous Methanol / THF (1:1 v/v)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) & Brine

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the aldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and Methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Validation Check: The solution should be completely clear. If cloudy, increase THF ratio slightly.

  • Cryogenic Equilibration: Cool the solution to 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Controlled Hydride Addition: Slowly add NaBH 4​ (1.2 eq) in small portions over 15 minutes.

    • Validation Check: You must observe mild effervescence (hydrogen gas evolution) upon each addition[1]. This confirms the hydride is active. If violent bubbling occurs, the addition is too fast, risking an exotherm that promotes over-reduction.

  • Reaction Maturation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1.5 hours.

    • Validation Check: Run a TLC (Hexanes:EtOAc 3:1). The highly UV-active aldehyde spot should be completely consumed, replaced by a lower-Rf alcohol spot.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH reaches 6-7[1].

    • Causality: The acid destroys unreacted borohydride and hydrolyzes the intermediate tetraalkoxyborate complex to release the free alcohol.

    • Validation Check: Gas evolution will spike and then completely cease once all excess hydride is neutralized.

  • Isolation: Remove the organic solvents (MeOH/THF) under reduced pressure. Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate to yield the pure 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

References
  • C–F bond functionalizations of trifluoromethyl groups via radical intermediates - CCS Chemistry -[Link]

  • Ruthenium-Catalyzed Hydrogenation of Esters to Alcohols - RSC Advances -[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectral Data Validation and Comparative Analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

In modern drug development, the strategic incorporation of fluorinated motifs is a proven method to enhance metabolic stability, modulate pKa, and improve target binding affinities. However, the structural complexity of...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the strategic incorporation of fluorinated motifs is a proven method to enhance metabolic stability, modulate pKa, and improve target binding affinities. However, the structural complexity of multi-substituted benzylic systems demands uncompromising analytical rigor. As a Senior Application Scientist, I have observed that standard validation protocols often fail to detect trace regioisomers or des-fluoro impurities in highly substituted aromatic rings.

This guide establishes a robust, self-validating spectral framework for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)[1], comparing its analytical profile and performance against conventional alternatives to ensure absolute confidence in your synthetic building blocks.

Comparative Analysis: The "Push-Pull" Electronic Effect

The target compound features a unique "push-pull" electronic environment on the aromatic ring, driven by the electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This drastically alters its spectral fingerprint and physicochemical behavior compared to non-fluorinated or partially substituted analogs. The synergistic properties of such fluorinated benzyl alcohols are highly valued in complex binding assays and drug formulation[2].

Table 1: Spectral and Performance Comparison of Benzyl Alcohol Derivatives
Property / Feature4-Methoxy-3-methyl-5-(CF₃)benzyl alcohol4-Methoxybenzyl alcohol (PMB-OH)3-Methyl-5-(CF₃)benzyl alcohol
CAS Number 1431329-82-6[1]105-13-5N/A (Structural Analog)
¹H NMR (Benzylic -CH₂) ~4.60 ppm (s, 2H)~4.55 ppm (s, 2H)~4.70 ppm (s, 2H)
¹⁹F NMR (-CF₃ Shift) -62.1 ppm (s, 3F)N/A-62.8 ppm (s, 3F)
IR (C-F Stretch) 1120, 1165 cm⁻¹N/A1130, 1175 cm⁻¹
Electronic Profile Push-pull (Methoxy donor, CF₃ acceptor)Strong electron donorWeak electron acceptor
Drug Dev. Performance High metabolic stability, optimal lipophilicityProne to rapid oxidative metabolismModerate stability, lacks H-bond acceptor

Data synthesis based on established spectroscopic parameters for fluorinated aromatics[3][4].

The Self-Validating Spectral Workflow

To ensure absolute trustworthiness, the validation of this compound cannot rely on isolated tests. Instead, we employ a Self-Validating Integration Lock . By utilizing a dual-active internal standard (e.g., 1,4-difluorobenzene), the molar ratio derived from the ¹H NMR methoxy signal must mathematically match the ratio from the ¹⁹F NMR trifluoromethyl signal. Any deviation >1% instantly flags des-fluoro or des-methyl impurities, bypassing the need for external reference standards.

SpectralValidation Prep Sample Prep (1,4-Difluorobenzene Std) NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR CDCl3 IR ATR-FTIR (C-F & O-H Stretch) Prep->IR Neat Solid Process Data Processing (Phase & Baseline) NMR->Process IR->Process CrossCheck Self-Validation Lock (1H vs 19F Integration) Process->CrossCheck Signal Alignment Cert Purity Certification (>99.5% Confirmed) CrossCheck->Cert Deviation < 1%

Fig 1. Self-validating workflow combining multinuclear NMR and FT-IR for purity certification.

Step-by-Step Experimental Methodologies

As an application scientist, I emphasize why we execute specific steps, as understanding the causality prevents false positives in purity certification.

Protocol 1: Quantitative Multinuclear NMR (¹H, ¹³C, ¹⁹F) Acquisition

Proper isotopic and structural characterization is paramount for fluorinated intermediates[3].

  • Step 1: Sample Preparation. Weigh exactly 15.0 mg of the analyte and 5.0 mg of 1,4-difluorobenzene (internal standard). Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Causality: The dual-active internal standard allows for absolute quantitation across both ¹H and ¹⁹F spectra. CDCl₃ is chosen because its non-polar nature minimizes hydrogen-bonding artifacts that could broaden the benzylic hydroxyl proton signal, while TMS provides a reliable 0.0 ppm reference.

  • Step 2: ¹⁹F NMR Parameter Optimization. Set the relaxation delay (D1) to 5 seconds and the pulse angle to 30°.

    • Causality: Fluorine nuclei in -CF₃ groups lack adjacent protons to facilitate rapid dipole-dipole relaxation, resulting in extended T₁ relaxation times. Failing to account for this leads to signal saturation and an artificial underestimation of fluorinated impurities[4].

  • Step 3: Acquisition & Phase Correction. Acquire 64 scans. Apply manual zero- and first-order phase corrections.

    • Causality: Automated phase correction algorithms often struggle with the large spectral window of ¹⁹F NMR (spanning over 200 ppm), potentially distorting the baseline and masking trace regioisomers.

Protocol 2: ATR-FTIR Structural Fingerprinting

While NMR provides quantitative purity, IR confirms the solid-state structural integrity of the bulk material.

  • Step 1: Background Collection. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal immediately before sample analysis.

    • Causality: Atmospheric CO₂ and water vapor fluctuate constantly. An immediate background scan ensures these environmental artifacts are perfectly subtracted, preventing interference in the critical 3300 cm⁻¹ (-OH) region.

  • Step 2: Sample Application. Apply 2 mg of the neat solid directly onto the crystal. Apply uniform, maximum pressure using the ATR anvil.

    • Causality: Uniform pressure ensures optimal contact between the diamond crystal and the solid, maximizing the evanescent wave penetration. This yields high signal-to-noise ratios for the intense C-F stretching bands (1100–1300 cm⁻¹).

  • Step 3: Spectral Validation. Cross-reference the experimental C-F stretching vibrations against the expected theoretical values (1120 cm⁻¹ and 1165 cm⁻¹) to confirm the presence of the intact trifluoromethyl group.

Conclusion

Validating highly substituted fluorinated building blocks like 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol requires moving beyond basic characterization[5]. By implementing a self-validating integration lock between ¹H and ¹⁹F qNMR, and supporting it with optimized ATR-FTIR fingerprinting, researchers can definitively rule out the presence of des-fluoro impurities and regioisomers. This rigorous approach ensures that the compound's unique "push-pull" electronic properties are fully preserved for downstream drug development applications.

Sources

Comparative

Purity Analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol: A Comparative HPLC Guide

The Analytical Challenge: Beyond Basic Hydrophobicity In pharmaceutical development and specialty chemical synthesis, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol serves as a highly functionalized, sterically hin...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Beyond Basic Hydrophobicity

In pharmaceutical development and specialty chemical synthesis, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol serves as a highly functionalized, sterically hindered building block. Accurately determining its purity via High-Performance Liquid Chromatography (HPLC) presents a significant analytical bottleneck.

The core challenge lies in its structurally similar impurity profile. Typical synthetic byproducts include:

  • Des-fluoro impurities: 4-Methoxy-3-methylbenzyl alcohol (lacking the −CF3​ group).

  • Positional isomers: Variations in the substitution pattern around the aromatic ring.

  • Oxidized derivatives: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzaldehyde.

Because the difference in overall hydrophobicity between a methyl group, a trifluoromethyl group, and a hydrogen atom can be masked by the bulk of the aromatic system, traditional alkyl-bonded stationary phases (like standard C18) frequently fail to resolve these critical pairs, leading to co-elution and an overestimation of API purity.

Mechanistic Causality: Why C18 Fails and PFP Succeeds

As analytical scientists, we must look beyond dispersive hydrophobic interactions when dealing with highly electronegative moieties like the trifluoromethyl ( −CF3​ ) group.

Standard C18 columns separate analytes almost exclusively based on hydrophobicity. However, fluorinated stationary phases, specifically Pentafluorophenyl (PFP) columns, offer orthogonal selectivity[1]. PFP phases have been proven to provide enhanced dipole, π−π , charge transfer, and shape-selectivity interactions compared to traditional alkyl phases[2].

For 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, the PFP column acts as a highly selective filter:

  • Fluorine-Fluorine Interactions: The −CF3​ group of the analyte exhibits strong dipole-dipole and halogen interactions with the pentafluorophenyl ring of the stationary phase.

  • π−π Stacking: The electron-rich methoxy group and the electron-withdrawing −CF3​ group create a strong dipole across the analyte's aromatic ring, which engages in π−π charge-transfer interactions with the electron-deficient PFP ring.

  • Shape Selectivity: The rigid planar structure of the PFP ligand is highly sensitive to the spatial arrangement of positional isomers[3].

The Solvent Effect: Methanol vs. Acetonitrile

A critical, often overlooked parameter in PFP method development is the choice of organic modifier. Methanol is strictly preferred over Acetonitrile for this assay. Acetonitrile is a π -electron-rich solvent that competes with the analyte for the PFP ring's π -system, effectively "masking" the column's unique selectivity and making it behave like a standard C18. Methanol, being protic, does not interfere with π−π interactions, allowing the orthogonal retention mechanisms to dominate.

Mechanism cluster_interactions Orthogonal Retention Mechanisms Analyte 4-Methoxy-3-methyl-5- (trifluoromethyl)benzyl alcohol Hydrophobic Hydrophobic (Alkyl/Aromatic) Analyte->Hydrophobic PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi Dipole Dipole-Dipole (CF3 & Methoxy) Analyte->Dipole Hbond Hydrogen Bonding (Benzyl Alcohol) Analyte->Hbond Phase Pentafluorophenyl (PFP) Stationary Phase Hydrophobic->Phase PiPi->Phase Dipole->Phase Hbond->Phase

Mechanistic interactions between the fluorinated analyte and the PFP stationary phase.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP chemistry for this specific molecule, an experimental comparison was conducted using three different column chemistries under identical optimized gradient conditions.

Target Impurities:

  • Impurity A: Des-trifluoromethyl analog (Critical Pair)

  • Impurity B: 2-Methoxy positional isomer

  • Impurity C: Benzaldehyde oxidation product

Stationary PhaseImpurity A ( Rs​ )Impurity B ( Rs​ )Impurity C ( Rs​ )Peak Asymmetry ( As​ )Reported Purity (%)
Standard C18 0.8 (Co-elution)1.22.51.499.1% (Overestimated)
Biphenyl 1.51.93.21.298.4%
PFP (Fluorinated) 2.8 3.4 4.5 1.05 97.6% (Accurate)

Data Interpretation: The C18 column fails to achieve baseline resolution ( Rs​<1.5 ) for Impurity A, causing it to hide under the main API peak and artificially inflating the purity score. The PFP column achieves baseline separation for all critical pairs, proving its necessity for accurate quantitation.

Validated HPLC Protocol (Self-Validating System)

This protocol is designed as a self-validating system. It includes a System Suitability Test (SST) that acts as an internal control; if the SST fails, the run is automatically invalidated, ensuring absolute trustworthiness of the generated data.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 PFP or equivalent, 150 mm × 4.6 mm, 2.7 µm[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7 to suppress silanol ionization).

  • Mobile Phase B: 100% LC-MS Grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mass transfer and reduces backpressure).

  • Detection: UV at 254 nm (and 220 nm for secondary confirmation).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.01090
15.01090
15.16040
20.06040
Step-by-Step Methodology
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Methanol. Do not use pure organic solvent to avoid peak distortion (solvent effect) upon injection.

  • Standard Preparation: Accurately weigh 10 mg of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike the standard solution with 0.1% (w/w) of Impurity A (Des-trifluoromethyl analog).

  • Self-Validation Check: Inject the SST solution. The system is only validated for sample analysis if the resolution ( Rs​ ) between the API and Impurity A is ≥2.0 , and the tailing factor of the API is ≤1.2 .

  • Sample Analysis: Inject blank (diluent), standard solutions, and unknown samples. Integrate all peaks ≥0.05% area.

Workflow Step1 1. Sample Preparation (Diluent: 50:50 MeOH/H2O) Step2 2. Column Equilibration (PFP Phase, 35°C) Step1->Step2 Step3 3. System Suitability Test (SST) (Target: Rs ≥ 2.0 for Critical Pair) Step2->Step3 Step4 4. Self-Validation Gate (Proceed only if SST passes) Step3->Step4 Step5 5. Gradient Elution (MeOH/Water with 0.1% FA) Step4->Step5 Step6 6. Data Processing & Quantitation (UV @ 254 nm, Area Normalization) Step5->Step6

Self-validating HPLC workflow for accurate purity determination.

Conclusion

For highly substituted fluorinated aromatics like 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, relying on standard C18 chromatography is an analytical risk that leads to overestimated purity due to co-eluting des-fluoro and positional isomers. By leveraging the orthogonal dipole and π−π interactions of a Pentafluorophenyl (PFP) stationary phase combined with a protic organic modifier (Methanol), analytical scientists can achieve baseline resolution of all critical impurities, ensuring absolute confidence in the chemical's purity profile.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

Sources

Validation

Application and Comparison Guide: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (MMTF-BA) Derivatives in Drug Development

Executive Summary In modern medicinal chemistry, optimizing the balance between target binding affinity and metabolic stability is a primary driver of lead optimization. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcoh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the balance between target binding affinity and metabolic stability is a primary driver of lead optimization. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)[1] has emerged as a highly specialized building block for synthesizing robust benzyl ether and benzylamine pharmacophores. This guide provides an in-depth technical comparison of MMTF-BA derivatives against traditional alternatives, demonstrating how its unique 3,4,5-trisubstitution pattern systematically circumvents cytochrome P450 (CYP450) mediated degradation while maintaining critical hydrogen-bonding interactions.

Structural Rationale: The Causality of the 3,4,5-Trisubstitution

The biological activity of MMTF-BA derivatives is dictated by the precise electronic and steric interplay of its functional groups. Understanding the causality behind this specific substitution pattern is essential for rational drug design:

  • The 4-Methoxy Group (Target Binding): The central methoxy oxygen serves as a critical hydrogen-bond acceptor. In kinase inhibitors (e.g., targeting the p38α MAPK hinge region) or nuclear receptor ligands, this interaction anchors the molecule. However, isolated methoxy groups are highly susceptible to rapid CYP-mediated O-demethylation.

  • The 5-Trifluoromethyl Group (Electronic Deactivation): The strategic installation of fluorine is a proven method to block metabolically labile sites and modulate physicochemical properties [2][2]. The highly electronegative CF3 group exerts a profound inductive effect, lowering the HOMO energy of the aromatic ring. This electronic withdrawal drastically reduces the molecule's susceptibility to oxidative metabolism [3][3]. Furthermore, the CF3 group enhances lipophilic efficiency (LipE) and can engage in orthogonal multipolar interactions with protein backbones [4][4].

  • The 3-Methyl Group (Steric Shielding): Positioned adjacent to the methoxy group, the methyl substituent acts as a physical barrier. When combined with the bulky CF3 group on the opposite flank, it creates a sterically hindered "canyon" around the methoxy oxygen, physically preventing the CYP450 heme-oxo intermediate from achieving the necessary geometry for O-demethylation.

Comparative Biological Activity: MMTF-BA vs. Standard Alternatives

To objectively evaluate the performance of MMTF-BA, we compare its ether derivatives against two standard medicinal chemistry alternatives: 4-Methoxybenzyl alcohol (PMB-OH) and 3-(Trifluoromethyl)benzyl alcohol (TFMB-OH) .

  • Alternative A (PMB-OH): Provides excellent target affinity due to the unhindered H-bond acceptor, but suffers from rapid in vivo clearance due to unshielded O-demethylation and benzylic oxidation.

  • Alternative B (TFMB-OH): Exhibits excellent metabolic stability due to the CF3 group, but the absence of the methoxy H-bond acceptor leads to a significant drop in target binding affinity.

  • The MMTF-BA Hybrid: Achieves the "best of both worlds," maintaining nanomolar target affinity while exhibiting extended half-lives comparable to fully fluorinated analogs.

Quantitative Data Summary
Derivative Scaffold (Benzyl Ether)HLM Intrinsic Clearance ( CLint​ )In Vitro Half-Life ( t1/2​ )LogD (pH 7.4)Target Affinity (p38α IC50)Primary Metabolic Liability
PMB-OH (4-Methoxy)145.2 µL/min/mg12.5 min2.814 nMRapid O-demethylation
TFMB-OH (3-CF3)< 15.0 µL/min/mg> 120 min3.9450 nMNone (Stable)
MMTF-BA (3-Me, 4-OMe, 5-CF3)22.4 µL/min/mg85.0 min3.618 nMMinor benzylic oxidation

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological data must be derived from self-validating experimental systems. Below are the rigorous methodologies used to profile these derivatives.

Protocol A: High-Throughput Microsomal Stability Assay (CYP450 Clearance)

Objective: Quantify the metabolic stability of the synthesized benzyl ether derivatives.

  • Incubation: Combine 1 µM of the test derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Potassium phosphate is used to mimic physiological pH and ionic strength, which is critical for maintaining CYP450 conformational stability.

  • Initiation: Add 1 mM NADPH to the mixture and incubate at 37°C.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise trigger to start the metabolic reaction.

  • Quenching (Time-course): At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile rapidly denatures the microsomal proteins to stop the reaction without solubilizing lipid bilayers, which prevents LC column fouling.

  • Validation System:

    • Positive Control: Verapamil (a known high-clearance drug) is run in parallel to validate that the HLM batch is metabolically active.

    • Negative Control: A no-NADPH well is included to rule out chemical instability or non-CYP mediated degradation.

Protocol B: FRET-Based Kinase Inhibition Assay

Objective: Determine the IC50 binding affinity of the derivatives to a model target (p38α MAPK).

  • Preparation: Dilute the test compounds in a 10-point dose-response curve (10 µM to 0.5 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

    • Causality: Bovine Serum Albumin (BSA) is critical to prevent the highly lipophilic CF3-containing compounds from non-specifically adhering to the plastic microplate walls. DTT prevents non-specific covalent binding via cysteine oxidation.

  • Reaction: Add 2 nM p38α kinase and 100 nM FRET-labeled peptide substrate. Initiate with 10 µM ATP.

  • Validation System: Staurosporine is included on every plate as a pan-kinase reference inhibitor to validate the dynamic range and sensitivity of the FRET fluorophores.

Mechanistic and Workflow Visualizations

MetabolicShielding A 4-Methoxy Group (H-Bond Acceptor) D CYP450 O-Demethylation (Blocked) A->D Target Site B 3-Methyl Group (Steric Shield) B->D Steric Hindrance C 5-CF3 Group (Electron Withdrawal) C->D Inductive Deactivation E Benzylic Oxidation (Resisted) C->E Lowers HOMO Energy

Fig 1. Synergistic metabolic shielding by 3-methyl and 5-CF3 groups against CYP450 degradation.

Workflow Step1 1. Incubation HLM + NADPH + Test Cpd Step2 2. Reaction Quenching Cold MeCN + Int. Std Step1->Step2 Step3 3. Centrifugation 4000 rpm, 15 min, 4°C Step2->Step3 Step4 4. LC-MS/MS Analysis MRM Mode Quantification Step3->Step4 Step5 5. Data Processing Calculate CL_int & t_1/2 Step4->Step5

Fig 2. Self-validating microsomal stability assay workflow for evaluating benzylic derivatives.

References

  • Title: 1431329-65-5,4-Chloro-3-fluoro-5-(trifluoromethyl)
  • Source: researchgate.
  • Source: nih.
  • Source: nih.

Sources

Comparative

A Comparative Guide to Substituted Benzyl Alcohols as Modulators of Cellular Signaling

In the landscape of modern drug discovery, the substituted benzyl alcohol motif serves as a versatile scaffold for the development of novel therapeutic agents. The nuanced interplay of various substituents on the phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the substituted benzyl alcohol motif serves as a versatile scaffold for the development of novel therapeutic agents. The nuanced interplay of various substituents on the phenyl ring can profoundly influence the molecule's biological activity, pharmacokinetic properties, and target selectivity. This guide provides an in-depth comparative analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol and its structural analogues, with a focus on their potential as modulators of critical cellular signaling pathways. Drawing upon experimental data from seminal studies, we will explore the structure-activity relationships (SAR) that govern their efficacy, delve into the experimental methodologies for their evaluation, and propose the underlying mechanisms of action.

The Benzyl Alcohol Scaffold: A Privileged Structure in Medicinal Chemistry

The benzyl alcohol framework is a recurring structural element in a diverse array of biologically active compounds. Its synthetic tractability allows for systematic modifications, making it an ideal candidate for SAR studies. The introduction of substituents such as methoxy, methyl, and trifluoromethyl groups can dramatically alter the electronic and steric properties of the molecule, thereby fine-tuning its interaction with biological targets. The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with significantly different electronic properties, often leading to enhanced metabolic stability and binding affinity.

Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Potential

While direct comparative experimental data for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. Research into substituted benzyl alcohols has revealed promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity: Targeting Glioblastoma Through EGFR Signaling Inhibition

Recent studies have highlighted the potential of substituted benzyl alcohols in oncology. For instance, the natural product 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has demonstrated significant anticancer activity against human glioblastoma cells.[1] Glioblastoma is a particularly aggressive brain tumor often characterized by the overexpression of the Epidermal Growth Factor Receptor (EGFR).[1]

Experimental Data Summary:

CompoundCell LineKey FindingsReference
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Human Glioblastoma CellsSuppressed cell proliferation, induced apoptosis, and reduced levels of key signaling proteins in the EGFR pathway (PI3K, Akt, mTOR).[1][1]

The structural similarity of DHMBA to our target molecule suggests that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol could also exhibit activity against glioblastoma and other cancers driven by aberrant EGFR signaling. The presence of the trifluoromethyl group in our target molecule may enhance its metabolic stability and cell permeability, potentially leading to improved efficacy.

Proposed Mechanism of Action: Inhibition of EGFR Signaling Pathway

The anticancer activity of DHMBA is attributed to its ability to modulate the EGFR signaling cascade. This pathway is crucial for cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. By inhibiting key downstream effectors like PI3K, Akt, and mTOR, DHMBA effectively halts the uncontrolled proliferation of cancer cells and induces programmed cell death (apoptosis).[1]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits DHMBA 3,5-dihydroxy-4- methoxybenzyl alcohol (DHMBA) DHMBA->PI3K Inhibits DHMBA->Akt Inhibits DHMBA->mTOR Inhibits

Caption: Proposed mechanism of action for 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in glioblastoma cells.

Antimicrobial Activity: A Broad-Spectrum Potential

Substituted benzyl alcohols have long been recognized for their antimicrobial properties.[2] A patent describing the use of various benzyl alcohol derivatives highlights their efficacy against a range of Gram-positive and Gram-negative bacteria.[2] This suggests that 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol and its analogues could be valuable as antimicrobial agents in various applications, from preservatives in pharmaceutical formulations to active ingredients in disinfectants.

Experimental Data Summary:

While specific MIC (Minimum Inhibitory Concentration) values for a broad range of analogues are not detailed in a single publicly available source, a relevant patent indicates that benzyl alcohol derivatives exhibit a marked antimicrobial effect.[2] The antimicrobial efficacy is influenced by the nature and position of the substituents on the aromatic ring.

Experimental Workflow: Antimicrobial Susceptibility Testing

The antimicrobial activity of the benzyl alcohol analogues can be quantitatively assessed using standard microbiological assays.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of benzyl alcohol analogues.

Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol and its Analogues

The synthesis of substituted benzyl alcohols can be achieved through various established organic chemistry methodologies. A common approach involves the reduction of the corresponding benzoic acid or aldehyde.

General Synthesis Protocol:

A general method for the synthesis of 4-alkoxy-3-(trifluoromethyl)benzyl alcohols involves the reduction of the corresponding benzoic acid derivative using a reducing agent like diisobutylaluminum hydride (DIBAL).[3]

Step-by-step methodology:

  • Under an inert atmosphere (e.g., nitrogen), the starting substituted benzoic acid is dissolved in an appropriate solvent such as tetrahydrofuran (THF).

  • A solution of the reducing agent (e.g., DIBAL in toluene) is added dropwise to the solution of the benzoic acid derivative.

  • The reaction mixture is heated (e.g., to 50°C) and stirred for a defined period (e.g., 2 hours).

  • After cooling, the reaction is quenched by the dropwise addition of a protic solvent like methanol.

  • The resulting solution is then added to an acidic aqueous solution (e.g., 2N hydrochloric acid) and stirred to facilitate the work-up.

  • The final product, the substituted benzyl alcohol, is then isolated and purified using standard techniques such as extraction and chromatography.

Conclusion and Future Directions

The substituted benzyl alcohol scaffold, exemplified by 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, holds significant promise for the development of novel therapeutic agents. The analysis of its structural analogues suggests potential applications in oncology, particularly in the treatment of glioblastoma through the inhibition of the EGFR signaling pathway, and as broad-spectrum antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogues around the 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol core. Such studies will be instrumental in elucidating a more precise structure-activity relationship and identifying lead candidates with optimized potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.

References

  • (Referenced information on the use of benzyl alcohol deriv
  • European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1. [Link]

  • PubMed. (2025). The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling. [Link]

  • Google Patents. (n.d.). WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.

Sources

Validation

A Comparative Guide to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol Reference Standards: Selection, Validation, and Analytical Workflows

As the complexity of fluorinated active pharmaceutical ingredients (APIs) increases, the analytical control of their synthetic intermediates and impurities becomes paramount. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of fluorinated active pharmaceutical ingredients (APIs) increases, the analytical control of their synthetic intermediates and impurities becomes paramount. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) is a highly specific, multi-substituted building block frequently encountered in the synthesis of advanced therapeutics and agrochemicals[1],[2].

Because of its unique substitution pattern—a sterically demanding trifluoromethyl group, an electron-donating methoxy group, and a reactive benzyl alcohol moiety—this compound presents distinct analytical challenges. This guide provides an objective comparison of reference standard grades for this compound and details self-validating experimental protocols for its integration into analytical workflows.

Structural Causality and Analytical Behavior

To design robust analytical methods, one must first understand how the molecular structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol dictates its physicochemical behavior:

  • The Trifluoromethyl (-CF3) Group: This highly lipophilic and strongly electron-withdrawing group induces a significant molecular dipole moment. In reversed-phase liquid chromatography (RPLC), standard C18 columns often struggle to resolve this compound from its des-fluoro or positional isomer impurities. Causality: The use of a Pentafluorophenyl (PFP) stationary phase is recommended, as it leverages π−π , dipole-dipole, and shape-selective interactions specific to fluorinated moieties.

  • The Methoxy (-OCH3) and Methyl (-CH3) Groups: These electron-donating groups enrich the electron density of the aromatic ring, enhancing UV absorbance (chromophore strength) for reliable HPLC-UV detection at 254 nm and 280 nm.

  • The Benzyl Alcohol (-CH2OH) Moiety: This is the primary site of chemical instability. Under oxidative stress, it readily oxidizes to the corresponding benzaldehyde and benzoic acid derivatives. Causality: Reference standards must be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent spontaneous auto-oxidation[3].

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of a reference standard is a balance between regulatory compliance, analytical confidence, and cost. According to USP General Chapter <11>, reference standards must be highly characterized specimens suitable for their intended compendial or analytical application[3].

Below is a comparative matrix of available grades for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol:

FeaturePrimary Certified Reference Material (CRM)Secondary Standard (Working Standard)Research Grade (In-House Synthesized)
Purity Requirement 99.5% (qNMR or Mass Balance) 98.0% (Qualified against CRM) 95.0% (Area % by HPLC)
Traceability ISO 17034 / ISO/IEC 17025 certifiedTraceable to a Primary CRMNon-traceable
Characterization 1H/13C/19F NMR, HRMS, IR, TGA, KFHPLC-UV/MS, KF (Water content)1H NMR, LC-MS
Best Use Case Method validation, API release testing, Regulatory submissions (IND/NDA).Routine batch testing, daily system suitability testing (SST).Early-stage R&D, route scouting, preliminary method development.
Cost & Lead Time High cost; often requires custom synthesis and certification.Moderate cost; generated in-house via qualification.Low cost; readily available from chemical catalogs[1].

Experimental Protocols & Workflows

To ensure scientific integrity, any analytical procedure utilizing this reference standard must be a self-validating system. The following protocols align with ICH Q2(R2) guidelines for the validation of analytical procedures[4].

Protocol 1: LC-MS/MS Method Development for Impurity Profiling

This protocol is designed to quantify 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol as an impurity in a downstream API.

Rationale & Causality: We utilize a PFP column for the reasons stated above. The mobile phase incorporates 10 mM Ammonium Formate. Highly fluorinated compounds can cause ion suppression in Electrospray Ionization (ESI); ammonium formate buffers the pH to ~3.5, ensuring consistent ionization while remaining volatile enough to prevent MS source contamination.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the CRM-grade standard. Dissolve in 10.0 mL of Methanol (Stock Solution: 1 mg/mL). Dilute serially with 50:50 Methanol:Water to a working concentration of 100 ng/mL.

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 90% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and sharpens peak shape).

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: [M-OH]+ m/z 203.0 (Benzyl alcohols frequently lose the hydroxyl group in the source, forming a stable benzyl cation).

    • Product Ion: Optimize collision energy (CE) to monitor the loss of the methoxy methyl group or fluoride ions.

  • System Suitability Testing (SST):

    • Injection Precision: 6 replicate injections of the 100 ng/mL standard must yield a Peak Area %RSD 2.0%[4].

    • Tailing Factor ( Tf​ ): Must be 1.5 to ensure no secondary interactions with silanols on the column.

Workflow A Reference Standard (CAS 1431329-82-6) B Sample Preparation (Serial Dilution in MeOH/H2O) A->B C Chromatographic Separation (PFP Column, Gradient Elution) B->C D Mass Spectrometry (ESI+, MRM Mode: m/z 203.0) C->D E Data Processing (Quantification & SST Verification) D->E

Caption: LC-MS/MS analytical workflow for reference standard qualification and impurity profiling.

Protocol 2: Forced Degradation (Stability-Indicating) Study

To prove that the LC method is stability-indicating (i.e., it can separate the active compound from its degradation products), a forced degradation study is required under ICH Q2(R2)[4].

Rationale & Causality: The benzyl alcohol group is highly susceptible to oxidation. By forcing this degradation, we generate the benzaldehyde and benzoic acid derivatives. The analytical method must demonstrate baseline resolution ( Rs​≥2.0 ) between the parent compound and these degradants.

Step-by-Step Methodology:

  • Oxidative Stress: Transfer 5.0 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask. Add 1.0 mL of 3% H2​O2​ .

  • Incubation: Heat the solution at 60°C for 2 hours in a water bath.

  • Quenching: Cool to room temperature and quench the residual peroxide with 1.0 mL of 10% Sodium Thiosulfate to halt the reaction and prevent degradation inside the HPLC autosampler.

  • Analysis: Dilute to volume with mobile phase and inject.

  • Validation Criteria: Mass balance should be between 95% and 105% (Sum of parent peak area + degradant peak areas original parent peak area).

Degradation A Parent Compound (Benzyl Alcohol) B Oxidative Stress (H2O2, 60°C, 2h) A->B C Degradant 1 (Benzaldehyde Derivative) B->C Primary Oxidation D Degradant 2 (Benzoic Acid Derivative) C->D Secondary Oxidation

Caption: Primary oxidative degradation pathway of the benzyl alcohol moiety under forced conditions.

Conclusion

The successful use of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol as a reference standard requires a deep understanding of its electronic and structural properties. By selecting the appropriate grade of standard, utilizing fluorophilic stationary phases (like PFP), and rigorously validating the method through forced degradation and strict SST criteria, researchers can ensure robust, regulatory-compliant analytical control of their synthetic processes.

References

  • NextSDS. "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, November 2023. Available at:[Link]

Sources

Comparative

Cross-validation of analytical methods for "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol"

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol A Senior Application Scientist's Perspective on Ensuring Data Comparability Across a Product's Life...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

A Senior Application Scientist's Perspective on Ensuring Data Comparability Across a Product's Lifecycle

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. The journey of a pharmaceutical compound from early-phase development to routine quality control often involves the use of different analytical methods across various laboratories. This guide provides an in-depth, objective comparison and a practical framework for the cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of a novel intermediate, "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol."

The necessity of cross-validation is not merely a procedural formality; it is a critical scientific exercise mandated by global regulatory bodies to ensure that data generated throughout a drug's lifecycle is reliable and comparable, regardless of the method or laboratory of origin.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing self-validating protocols grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

The Analytical Imperative: Why Cross-Validate?

Cross-validation is the systematic process of comparing two distinct analytical methods to demonstrate that they provide equivalent, or acceptably comparable, results for a given analyte.[2] This becomes essential in scenarios such as:

  • Method Bridging: Transitioning from a complex, information-rich development method (e.g., GC-MS for impurity identification) to a rapid, high-throughput QC method (e.g., HPLC-UV for batch release).

  • Inter-laboratory Comparison: Ensuring consistency when a single study's samples are analyzed at multiple sites.[2]

  • Lifecycle Management: Comparing historical data from an older method with data from a newly developed or optimized one.

The ICH M10 guideline on bioanalytical method validation has shifted the paradigm from a rigid "pass/fail" checklist to a more scientific, statistical approach to confirm data comparability.[2] Our goal is to establish this comparability for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, a compound whose structure—featuring a UV-active aromatic ring, a polar alcohol group, and a thermally stable trifluoromethyl moiety—makes it amenable to both HPLC and GC analysis.

Overall Cross-Validation Workflow

The entire process, from method selection to final data comparison, follows a structured, logical path. This workflow ensures that each method is independently robust before a comparative assessment is performed.

cluster_0 Phase 1: Independent Method Validation (ICH Q2) cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Assessment HPLC_Val Full Validation of HPLC-UV Method Sample_Prep Prepare Sample Sets (Spiked QCs & Incurred Samples) GCMS_Val Full Validation of GC-MS Method Analyze_HPLC Analyze Samples with HPLC-UV Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Samples with GC-MS Sample_Prep->Analyze_GCMS Compare Statistically Compare Datasets (% Difference, Bias) Analyze_HPLC->Compare Analyze_GCMS->Compare Report Generate Comparability Report (Fitness for Purpose) Compare->Report

Caption: High-level workflow for analytical method cross-validation.

Part 1: Detailed Experimental Protocols

Before any cross-validation can occur, both the HPLC-UV and GC-MS methods must be fully validated to meet the standards outlined in ICH Q2(R2).[3][4] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. The following protocols assume this prerequisite has been met.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for robust, routine quantification, typical of a quality control environment. The reversed-phase approach separates compounds based on polarity.

A. Instrumentation & Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

  • Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

  • Standard: Purified 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol reference standard.

B. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

C. Step-by-Step Procedure

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution of 1.0 mg/mL. Prepare working standards at concentrations spanning the expected range of the samples by diluting the stock.

  • Sample Preparation: Dissolve the test sample (e.g., from a reaction mixture or formulation) in the mobile phase to a target concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

  • Analysis: Inject the prepared samples and standards.

  • Quantification: Calculate the concentration of the analyte in the samples by comparing its peak area to the calibration curve generated from the standards.

Protocol 2: GC-MS Method for High-Specificity Analysis

This method provides superior specificity and is ideal for identifying and quantifying the analyte, especially in complex matrices or when searching for trace-level volatile impurities.

A. Instrumentation & Reagents

  • GC-MS System: Agilent 7890B GC coupled with a 5977B Mass Selective Detector (MSD) or equivalent.

  • Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7][8]

  • Reagents: Dichloromethane (GC grade), Methanol (GC grade).

  • Standard: Purified 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol reference standard.

B. Chromatographic & MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[8]

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z of the molecular ion and key fragments) and Scan mode (e.g., 40-450 amu) for identification. Based on similar trifluoromethyl benzyl alcohols, key fragments would be expected from the loss of H₂O, CF₃, and benzyl cleavage.[9][10]

C. Step-by-Step Procedure

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Create working standards by diluting the stock with dichloromethane.

  • Sample Preparation: Dissolve or dilute the test sample in dichloromethane to a target concentration of approximately 0.1 mg/mL.

  • Analysis: Inject 1 µL of the prepared samples and standards into the GC-MS system.

  • Quantification: Generate a calibration curve from the peak areas of the primary quantifier ion from the standard injections. Calculate the analyte concentration in the samples using this curve. The presence of qualifier ions in the correct ratios confirms identity.

Part 2: Data Presentation and Cross-Validation Assessment

To perform the cross-validation, a minimum of six samples (e.g., three QC samples at different levels and three incurred samples) should be analyzed in triplicate by each method.

Quantitative Data Summary

The results from both methods are compiled and the percentage difference is calculated for each sample using the primary method (e.g., HPLC-UV) as the reference.

% Difference = [(Method 2 Result - Method 1 Result) / Method 1 Result] * 100

Sample IDAnalyte Concentration by HPLC-UV (µg/mL)Analyte Concentration by GC-MS (µg/mL)% Difference
QC-Low10.110.5+3.96%
QC-Mid50.549.8-1.39%
QC-High99.8101.2+1.40%
Incurred 175.276.9+2.26%
Incurred 223.622.9-2.97%
Incurred 388.990.1+1.35%
Interpretation and Acceptance Criteria

According to modern guidelines, there isn't a universal "pass/fail" criterion (e.g., ±15%).[2] Instead, the assessment is based on whether the observed differences are scientifically acceptable for the intended purpose of the data.

  • Bias Assessment: The data should be examined for systematic bias (e.g., GC-MS results are consistently higher than HPLC-UV).

  • Fitness for Purpose: For routine QC, a difference of <5% might be desired. For exploratory studies, a difference of <15% could be perfectly acceptable. The key is to pre-define the acceptance criteria based on the context of the analysis.

  • Troubleshooting Discrepancies: If results show poor correlation, a systematic investigation is required.

Start Poor Correlation Observed Check_Stability Is analyte unstable under GC inlet temperature? Start->Check_Stability Check_Extraction Is sample extraction efficiency equivalent for both methods? Check_Stability->Check_Extraction No Fix_GC Optimize GC inlet temp or use derivatization Check_Stability->Fix_GC Yes Check_Matrix Are there co-eluting matrix interferences in HPLC-UV? Check_Extraction->Check_Matrix Yes Fix_Extraction Modify sample prep to be universal or method-specific Check_Extraction->Fix_Extraction No Check_Volatility Is the analyte fully volatilized in the GC method? Check_Matrix->Check_Volatility No Fix_HPLC Adjust HPLC mobile phase or use MS detection Check_Matrix->Fix_HPLC Yes Fix_Volatility Increase injector temp or change solvent Check_Volatility->Fix_Volatility No End Re-analyze and assess correlation Check_Volatility->End Yes Fix_GC->End Fix_Extraction->End Fix_HPLC->End Fix_Volatility->End

Caption: Troubleshooting workflow for method correlation discrepancies.

Comparative Guide: HPLC-UV vs. GC-MS

The choice between these methods is not about which is "better," but which is more suitable for a specific task.

ParameterHPLC-UVGC-MSCausality & Rationale
Principle Separation by polaritySeparation by volatility/polarityThe molecule's functional groups (polar alcohol, non-polar aromatic ring) allow interaction with both reversed-phase columns and GC stationary phases.
Specificity Moderate to GoodExcellentGC-MS provides mass-based identification, which is far more specific than UV absorbance, eliminating issues with co-eluting impurities that have similar UV spectra.[11]
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL)Mass spectrometers are inherently more sensitive detectors than UV detectors, making GC-MS ideal for trace analysis.
Sample Throughput HighModerateHPLC methods often have shorter run times and require less system maintenance between sequences, lending themselves to high-throughput QC environments.
Impurity ID LimitedExcellentMS provides structural information through fragmentation patterns, allowing for the tentative identification of unknown impurities.[8]
Robustness HighModerateHPLC systems are generally considered more robust for routine use in a manufacturing setting. GC systems can be more sensitive to matrix contamination.
Cost & Complexity LowerHigherGC-MS instruments are more expensive to purchase and maintain, and typically require a higher level of operator expertise.

Conclusion

The cross-validation of analytical methods for a compound like 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a scientifically rigorous process that underpins data integrity in drug development. By comparing a robust HPLC-UV method, ideal for quality control, with a highly specific GC-MS method, suitable for research and in-depth investigation, we can build a comprehensive analytical profile of the molecule. This guide demonstrates that through careful planning, execution of validated protocols, and a scientifically sound approach to data interpretation, researchers can ensure seamless comparability of data across different analytical platforms, ultimately guaranteeing the quality and consistency of the final pharmaceutical product.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025). Vertex AI Search. [Link]

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information . Chemical Abstracts Service (CAS). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2025). Lab Manager. [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions . (2011). Der Pharmacia Lettre. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . (2024). Bioanalysis. [Link]

  • Capillary Gas Chromatographic Method for the Determination of Benzyl Alcohol in Injectable Formulations . (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol . (2016). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 4-(Trifluoromethyl)benzyl alcohol . NIST WebBook. [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative . (1995). Journal of Analytical Toxicology. [Link]

  • Cross and Partial Validation . (2017). European Bioanalysis Forum. [Link]

  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry . Varian, Inc. [Link]

  • FDA Releases Guidance on Analytical Procedures . (2024). BioPharm International. [Link]

  • HPLC Methods for analysis of Benzyl alcohol . HELIX Chromatography. [Link]

  • 3,5-Bis(trifluoromethyl)benzyl alcohol . PubChem. [Link]

  • 4-(Trifluoromethyl)benzyl alcohol . NIST WebBook. [Link]

  • 4-(Trifluoromethyl)benzyl alcohol . NIST WebBook. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines . (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . (2020). LCGC International. [Link]

  • Benzenemethanol, 4-methoxy-: Human health tier II assessment . (2016). Australian Department of Health. [Link]

  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species . (2024). Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]

  • Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information . Royal Society of Chemistry. [Link]

  • Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions . (2025). ACS Omega. [Link]

  • Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption . (2019). MAK Collection for Occupational Health and Safety. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent . (2008). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Benzyl alcohol – Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption . (2018). ResearchGate. [Link]

Sources

Validation

Preclinical Candidate Evaluation Guide: Efficacy of "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" Derivatives in Allosteric SHP2 Inhibition

Executive Summary & Structural Rationale In modern targeted oncology, the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) has emerged as a critical node in RTK/RAS/MAPK signaling and PD-1 immune checkp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern targeted oncology, the non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) has emerged as a critical node in RTK/RAS/MAPK signaling and PD-1 immune checkpoint regulation. The discovery of the allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains has catalyzed the development of small-molecule allosteric inhibitors.

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6), hereafter referred to as the MMTB-OH building block, is a highly specialized fluorinated pharmacophore. When conjugated to a heterocyclic core (such as a pyrazine or pyrimidine), the MMTB moiety acts as the lipophilic tail that anchors the inhibitor deep within the SHP2 allosteric pocket.

The specific substitution pattern of the MMTB group is not arbitrary; it is driven by causality in structure-activity relationships (SAR):

  • 5-Trifluoromethyl ( CF3​ ): Enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring. Furthermore, the strong C–F bond polarity significantly improves the Lipophilic Efficiency (LLE) of the molecule compared to standard alkyl groups 1.

  • 4-Methoxy ( −OCH3​ ): Restricts the rotational degrees of freedom of the adjacent meta-substituents, pre-organizing the benzyl group into a bioactive conformation that minimizes the entropic penalty upon binding.

  • 3-Methyl ( −CH3​ ): Fills a small, distinct hydrophobic sub-pocket within the allosteric cleft, maximizing van der Waals contacts.

This guide objectively compares the biochemical, cellular, and pharmacokinetic efficacy of three distinct MMTB derivatives, varying strictly by the heteroatom linkage connecting the benzylic carbon to a conserved pyrazine core: Ether (-O-) , Amine (-NH-) , and Thioether (-S-) .

Mechanistic Pathway

To understand the efficacy differences among the derivatives, one must first map the self-validating logic of SHP2 allosteric inhibition. The MMTB derivatives do not bind the active catalytic site; rather, they act as molecular "glue," stabilizing the auto-inhibited, closed conformation of the enzyme.

G RTK RTK Activation Peptide pTyr Peptides RTK->Peptide Generates SHP2_Inact SHP2 (Auto-inhibited) Peptide->SHP2_Inact Binds N-SH2 SHP2_Act SHP2 (Active PTP) SHP2_Inact->SHP2_Act Conformational Release MAPK MAPK / ERK Signaling SHP2_Act->MAPK Dephosphorylates Substrates MMTB MMTB Derivatives (Allosteric Binder) MMTB->SHP2_Inact Stabilizes Closed State MMTB->SHP2_Act Blocks Activation

Caption: Mechanism of SHP2 allosteric inhibition by MMTB derivatives.

Comparative Efficacy & Data Presentation

The linkage chemistry fundamentally alters the dihedral angle between the pyrazine core and the MMTB tail, dictating how deeply the trifluoromethyl group penetrates the hydrophobic pocket. Furthermore, the heteroatom influences the desolvation penalty incurred upon transitioning from an aqueous environment to the lipophilic tunnel.

Quantitative Performance Summary
DerivativeLinkage TypeBiochemical IC 50​ (Full-Length)Biochemical IC 50​ (PTP Domain Only)Cellular p-ERK IC 50​ (KYSE-520)Lipophilic Efficiency (LLE)MLM Intrinsic Clearance ( μ L/min/mg)
Compound A Ether (-O-) 12 nM>100,000 nM45 nM6.818.5
Compound B Amine (-NH-) 85 nM>100,000 nM310 nM5.242.1
Compound C Thioether (-S-) 28 nM>100,000 nM115 nM6.188.4
Causality of Experimental Choices
  • Compound A (Ether Linkage) exhibits superior potency and LLE. The oxygen atom acts as a pure hydrogen bond acceptor. Unlike the amine (Compound B), it lacks a hydrogen bond donor, which significantly reduces the energetic desolvation penalty required to enter the highly hydrophobic SHP2 allosteric tunnel. High LLE is a critical metric for predicting downstream in vivo safety and minimizing off-target toxicity 2.

  • Compound B (Amine Linkage) suffers a drop in cellular efficacy. The secondary amine introduces an uncompensated hydrogen bond donor. While it maintains allosteric selectivity, the energetic cost of burying this polar NH group in a lipophilic pocket drastically reduces its binding affinity.

  • Compound C (Thioether Linkage) shows metabolic vulnerability. While the larger atomic radius of sulfur allows for a favorable dihedral angle (approaching the potency of Compound A), the thioether is highly susceptible to S-oxidation by hepatic flavin-containing monooxygenases (FMOs) and CYPs, resulting in rapid clearance in Mouse Liver Microsomes (MLM).

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the evaluation of these derivatives relies on a self-validating screening cascade. A critical failure point in phosphatase drug discovery is the accidental identification of active-site (PTP domain) inhibitors, which are notoriously non-selective and poorly cell-permeable.

Screening Cascade Logic

W Synth Synthesize MMTB Derivatives (A, B, C) Assay1 Full-Length SHP2 DiFMUP Assay Synth->Assay1 Assay2 PTP Domain Only (Counter-screen) Assay1->Assay2 Hits (IC50 < 1 µM) Decision Allosteric? (Active in FL, Inactive in PTP) Assay2->Decision Decision->Synth No (Active Site Hit) CellAssay Cellular p-ERK AlphaLISA Decision->CellAssay Yes ADME Microsomal Stability (MLM/HLM) CellAssay->ADME Cellular IC50 < 500 nM

Caption: Self-validating screening cascade for SHP2 allosteric modulators.

Protocol 1: DiFMUP Biochemical Assay (Allosteric Validation)

This dual-assay system utilizes the fluorogenic surrogate substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to monitor catalytic activity 3.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

  • Enzyme Activation (Full-Length): In a 384-well black polystyrene plate, incubate 0.5 nM full-length wild-type SHP2 (residues 1–593) with 0.5 μ M of the activating bis-tyrosyl-phosphorylated peptide (2P-IRS-1) for 15 minutes at room temperature to relieve auto-inhibition.

  • Counter-Screen Preparation (PTP Only): In parallel wells, prepare 0.5 nM of the truncated SHP2 construct (residues 237–529, PTP domain only). Do not add activating peptide, as this construct is constitutively active.

  • Compound Addition: Dispense MMTB derivatives (Compounds A, B, C) using acoustic dispensing (Echo 550) in a 10-point dose-response curve (top concentration 10 μ M, 1:3 serial dilutions). Include SHP099 as a positive control and DMSO as a vehicle control. Incubate for 30 minutes.

  • Reaction Initiation: Add DiFMUP substrate to a final concentration of 10 μ M in all wells.

  • Readout: Immediately monitor the prompt fluorescence (Excitation: 358 nm, Emission: 455 nm) kinetically for 20 minutes using a microplate reader.

  • Data Validation: A valid allosteric inhibitor must show an IC 50​ < 100 nM in the Full-Length assay and an IC 50​ > 100 μ M in the PTP-only assay.

Protocol 2: Cellular p-ERK AlphaLISA Assay

To verify that the biochemical potency translates into the complex intracellular environment, downstream MAPK signaling inhibition is measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed KYSE-520 human esophageal squamous cell carcinoma cells (which are highly dependent on wild-type SHP2 signaling) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Aspirate media and replace with serum-free media containing serial dilutions of the MMTB derivatives. Incubate for 2 hours.

  • EGF Stimulation: Stimulate cells with 10 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to trigger a transient spike in ERK phosphorylation.

  • Lysis & Detection: Lyse the cells using AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a 384-well OptiPlate.

  • AlphaLISA Reaction: Add Acceptor beads conjugated to an anti-total-ERK antibody and Donor beads conjugated to an anti-phospho-ERK (Thr202/Tyr204) antibody. Incubate in the dark for 2 hours.

  • Readout: Read the plate on an EnVision multilabel reader (Excitation: 680 nm, Emission: 615 nm). Calculate IC 50​ values using a 4-parameter logistic fit.

Conclusion

The "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" (MMTB) motif is a premier building block for designing allosteric modulators. However, its efficacy is highly dependent on the linker chemistry. As demonstrated, the Ether-linked derivative (Compound A) provides the optimal balance of dihedral flexibility, low desolvation penalty, and metabolic stability, resulting in superior Lipophilic Efficiency (LLE) and cellular target engagement.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC).[Link]

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Impact of Lipophilic Efficiency on Compound Quality. Journal of Medicinal Chemistry (ACS Publications).[Link]

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Comparative

A Comparative Analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol and its Non-fluorinated Analogue

A Senior Application Scientist's Guide to Understanding the Impact of Trifluoromethylation on a Key Benzyl Alcohol Scaffold For researchers, scientists, and professionals in drug development, the strategic modification o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding the Impact of Trifluoromethylation on a Key Benzyl Alcohol Scaffold

For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing drug candidates. The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth comparison of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol and its non-fluorinated counterpart, 4-Methoxy-3-methylbenzyl alcohol , offering insights into the profound effects of this single chemical modification.

Introduction: The Rationale for Fluorination in Drug Design

The substitution of a methyl group with a trifluoromethyl group can dramatically alter a molecule's physicochemical properties. This is due to the high electronegativity of fluorine atoms, which imparts unique electronic and steric characteristics to the CF₃ group.[1] These changes can influence a compound's lipophilicity, metabolic stability, and acidity (pKa), all of which are critical parameters in drug development.[1][2] By comparing 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol with its non-fluorinated analogue, we can elucidate the specific contributions of the trifluoromethyl group to this particular chemical scaffold.

Physicochemical Properties: A Head-to-Head Comparison

Property4-Methoxy-3-methylbenzyl alcohol (Non-fluorinated)4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (Fluorinated)Rationale for Predicted Difference
Molecular Weight 152.19 g/mol 220.17 g/mol Addition of a CF₃ group in place of a hydrogen atom.
LogP (Lipophilicity) ~1.10 (experimental for 4-methoxybenzyl alcohol)[3]Predicted: > 2.0 The trifluoromethyl group is significantly more lipophilic than a methyl group, which generally increases the octanol-water partition coefficient (LogP).[1]
pKa (Acidity of -OH) ~15-16 (typical for benzyl alcohols)[4]Predicted: < 14 The strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the benzylic alcohol proton.
Metabolic Stability Susceptible to oxidation of the methyl group and the aromatic ring.Predicted: Higher The C-F bond is much stronger than a C-H bond, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential site of metabolism.[5][6]

Synthesis and Reactivity Considerations

The synthetic routes to these two compounds differ primarily in the introduction of the trifluoromethyl group.

Synthesis of 4-Methoxy-3-methylbenzyl alcohol: This compound can be synthesized through various standard organic chemistry methods, often starting from 4-methoxy-3-methylbenzaldehyde via reduction.[7]

Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol: The synthesis of this fluorinated analogue is more complex and typically involves the introduction of the trifluoromethyl group at an earlier stage of the synthesis, for example, through trifluoromethylation of a suitable aromatic precursor. The reduction of a corresponding benzoic acid or aldehyde would then yield the final product.[8]

The reactivity of the hydroxyl group is also influenced by the trifluoromethyl substituent. The increased acidity of the alcohol in the fluorinated compound can affect its reactivity in subsequent chemical transformations, such as ether or ester formation.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences between these two compounds, a series of standardized experiments can be performed.

Determination of Lipophilicity (LogP) by RP-HPLC

Objective: To quantify and compare the lipophilicity of the two benzyl alcohol analogues.

Methodology: A common and efficient method for LogP determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Protocol:

  • Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare solutions of 4-Methoxy-3-methylbenzyl alcohol and 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength where both compounds have significant absorbance.

  • Data Analysis:

    • Inject the standards and the test compounds.

    • Determine the retention time (t_R) for each compound.

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time.

    • A calibration curve is generated by plotting the log(k') of the standards against their known LogP values.

    • The LogP of the test compounds is then determined from their log(k') values using the calibration curve.

G cluster_workflow LogP Determination Workflow prep_standards Prepare LogP Standards hplc RP-HPLC Analysis (C18 Column) prep_standards->hplc prep_samples Prepare Test Compound Solutions prep_samples->hplc data_analysis Data Analysis: - Determine Retention Times - Calculate log(k') hplc->data_analysis calibration Generate Calibration Curve (log(k') vs. LogP) data_analysis->calibration logp_determination Determine LogP of Test Compounds calibration->logp_determination

Caption: Workflow for LogP determination using RP-HPLC.

In Vitro Metabolic Stability Assay

Objective: To assess and compare the susceptibility of the two compounds to metabolism by liver enzymes.

Methodology: The in vitro metabolic stability is commonly evaluated using liver microsomes, which contain a high concentration of cytochrome P450 enzymes.[11][12]

Protocol:

  • Reagents:

    • Pooled human liver microsomes.

    • NADPH regenerating system (Cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Test compounds (1 mM stock solutions in DMSO).

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation:

    • Pre-warm a solution of liver microsomes and buffer to 37°C.

    • Add the test compound to the microsomal solution (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) is calculated as 0.693/k.

    • The intrinsic clearance (CL_int) can then be calculated.

G cluster_workflow Metabolic Stability Assay Workflow incubation Incubate Compound with Liver Microsomes & NADPH at 37°C sampling Sample at Multiple Time Points incubation->sampling quenching Quench Reaction with Cold Acetonitrile (+IS) sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis data Quantify Parent Compound Remaining analysis->data calculation Calculate t½ and CLint data->calculation

Caption: Workflow for in vitro metabolic stability assay.

Structure-Activity Relationship Insights

The structural differences between the two molecules and their resulting physicochemical properties have significant implications for their potential biological activity.

Caption: Impact of trifluoromethylation on molecular properties.

The increased lipophilicity of the fluorinated analogue may lead to enhanced cell membrane permeability and potentially improved oral bioavailability.[1] Furthermore, the increased metabolic stability is a highly desirable trait in drug candidates, as it can lead to a longer duration of action and a reduced dosing frequency.[5] The change in acidity could also influence how the molecule interacts with its biological target, potentially altering its binding affinity and selectivity.

Conclusion

The strategic incorporation of a trifluoromethyl group, as illustrated by the comparison between 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol and its non-fluorinated analogue, provides a clear example of how a subtle chemical modification can lead to profound changes in a molecule's properties. For drug development professionals, understanding these structure-property relationships is paramount for the rational design of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols outlined in this guide provide a framework for the empirical validation of these principles, enabling data-driven decisions in the optimization of lead compounds.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website.[11]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from Organic Chemistry Tutor website.[4]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from Charnwood Discovery website.[12]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).[13]

  • Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap. (n.d.).[14]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14).[15]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).[16]

  • PubChem. (n.d.). 4-Methoxybenzyl alcohol. Retrieved from PubChem.[3]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzyl-substituted derivative 34 using primary....[7]

  • Merck Millipore. (n.d.). Metabolic Stability Assays.[17]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.).[18]

  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzyl alcohol (FDB012554).[19]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay.[20]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents. (n.d.).[9]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics.[10]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10).[21]

  • EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - European Patent Office. (2017, July 28).[8]

  • Quantum Chemical Analysis of the pKa's of Alcohols and a Cellular Automata Model for the Distribution of Gases in the Earth - CORE Scholar. (2011, March 31).[22]

  • Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters | The Journal of Organic Chemistry - ACS Publications. (n.d.).[23]

  • Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy - ResearchGate. (2026, February 6).[24]

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  • Method for measuring the logarithm of the octanol-water partition coefficient by using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns | Request PDF - ResearchGate. (n.d.).[25]

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  • assessment of reverse - phase - ECETOC. (n.d.).[26]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (n.d.).[27]

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  • 4-Hydroxy-3-methoxy-a-methylbenzyl alcohol 97 2480-86-6 - Sigma-Aldrich. (n.d.).

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information. (n.d.).[29]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).[2]

  • 4-Hydroxy-3-methoxybenzyl alcohol - the NIST WebBook. (n.d.).[30]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).[6]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).[31]

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  • The new compound GET73, N-[(4-trifluoromethyl)benzyl]4-methoxybutyramide, Regulates hippocampal Aminoacidergic transmission possibly via an allosteric modulation of mGlu5 receptor. Behavioural evidence of its "anti-alcohol" and anxiolytic properties - PubMed. (n.d.).[37]

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  • 4-Hydroxy-3-methoxybenzyl alcohol 98 498-00-0 - Sigma-Aldrich. (n.d.).[40]

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Validation

Benchmarking "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" synthesis efficiency

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)[1] Executive Summary & Strategic Context The com...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)[1]

Executive Summary & Strategic Context

The compound 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is a highly specialized, sterically hindered fluorinated building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group, combined with the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, creates a unique electronic topology that enhances metabolic stability and lipophilicity in drug candidates.

However, the synthesis of this heavily substituted benzyl alcohol presents significant chemoselectivity and scalability challenges. As a Senior Application Scientist, I have benchmarked three distinct synthetic methodologies to evaluate their efficiency, safety, and scalability. This guide objectively compares classical batch reduction, late-stage transition-metal-catalyzed trifluoromethylation, and modern continuous-flow catalytic hydrogenation.

Mechanistic Pathways & Causality

To optimize the synthesis of this target, one must understand the causality behind the reagent selection and the inherent mechanistic limitations of each route.

Route A: Classical Hydride Reduction (Batch)

Mechanism: The reduction of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid using Borane-Tetrahydrofuran (BH₃·THF) proceeds via the initial coordination of the electron-deficient boron atom to the carbonyl oxygen. This is followed by an intramolecular hydride transfer to form an intermediate triacyloxyborane species, which upon aqueous hydrolysis yields the primary alcohol [2]. Causality for choice: BH₃·THF is selected over LiAlH₄ because it exhibits superior chemoselectivity for carboxylic acids in the presence of other functional groups and avoids the indiscriminate reactivity of aluminum hydrides. However, at scale, the formation of the acyloxyborane intermediate is known to cause a dangerous delayed exotherm, requiring strict calorimetric controls [2].

Route B: Late-Stage Cu-Catalyzed Trifluoromethylation (Batch)

Mechanism: This route utilizes 5-bromo-4-methoxy-3-methylbenzyl alcohol and introduces the -CF₃ group late in the synthesis using the Ruppert-Prakash reagent (TMSCF₃). The reaction relies on the in-situ generation of a reactive "[CuCF₃]" species from CuI, TMSCF₃, and a fluoride source (e.g., CsF). The copper species undergoes oxidative addition with the aryl bromide, followed by reductive elimination to form the C(sp²)-CF₃ bond [3]. Causality for choice: Late-stage functionalization is ideal for medicinal chemistry library synthesis, allowing divergent analog generation. However, the high cost of TMSCF₃ and the generation of stoichiometric copper waste make it economically unviable for multi-kilogram process chemistry.

Route C: Continuous Flow Ru-MACHO Ester Hydrogenation (Advanced)

Mechanism: The reduction of methyl 4-methoxy-3-methyl-5-(trifluoromethyl)benzoate is achieved using H₂ gas and a homogeneous Ru-MACHO (PNP-pincer ruthenium) catalyst [4]. The mechanism operates via metal-ligand bifunctional cooperation. The catalyst heterolytically cleaves H₂, transferring a hydride from the ruthenium center and a proton from the amine ligand to the ester carbonyl, forming a hemiacetal intermediate that collapses into an aldehyde, which is subsequently reduced to the target alcohol [4]. Causality for choice: By transitioning this reaction to a continuous flow reactor, we maximize gas-liquid mass transfer (H₂ dissolution), drastically reduce residence times, and eliminate the stoichiometric inorganic waste associated with Route A.

RouteComparison SM1 Benzoic Acid Derivative Target 4-Methoxy-3-methyl- 5-(trifluoromethyl) benzyl alcohol SM1->Target Route A: BH3·THF Reduction SM2 Aryl Bromide Derivative SM2->Target Route B: Cu-TMSCF3 SM3 Methyl Ester Derivative SM3->Target Route C: Ru-MACHO + H2

Fig 1: Synthetic strategies converging on 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of the three routes based on a standardized 1.0 mol scale synthesis.

MetricRoute A (BH₃·THF)Route B (Cu-TMSCF₃)Route C (Ru-MACHO Flow)
Isolated Yield 88%64%95%
Atom Economy ~45%~30%~92%
E-Factor (kg waste/kg prod) 18.532.43.2
Reaction Time / Residence Time 4.0 hours16.0 hours15 minutes (Flow)
Primary Impurity Profile Boron salts, over-reductionProtodehalogenation (Ar-H)Trace unreacted ester
Estimated Cost per kg ModerateHighLow (at scale)
Safety Profile High Risk (Delayed Exotherm)Moderate Risk (Heavy Metals)High Safety (Low inventory)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating mandatory In-Process Controls (IPCs).

Protocol A: Classical BH₃·THF Reduction
  • Preparation: Purge a 2 L jacketed reactor with N₂. Charge 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (234.2 g, 1.0 mol) and anhydrous THF (800 mL). Cool the internal temperature to 0 °C.

  • Reagent Addition: Dropwise add BH₃·THF (1.0 M in THF, 1.5 L, 1.5 mol) over 2 hours. Crucial Causality: The slow addition is mandatory to manage the delayed exotherm caused by the accumulation of the triacyloxyborane intermediate [2].

  • Reaction: Allow the mixture to warm to 20 °C and stir for 2 hours.

  • IPC Check: Sample 0.5 mL, quench with MeOH, and analyze via HPLC (UV 254 nm). Validation Gate: Proceed only if starting acid is < 1.0% area.

  • Quench & Workup: Cool to 0 °C. Cautiously quench with MeOH (100 mL) until gas evolution (H₂) ceases. Add 1M NaOH (500 mL). Extract with EtOAc (3 x 500 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from heptane/ethyl acetate to afford the product as a white solid.

Protocol B: Cu-Catalyzed Trifluoromethylation
  • Preparation: In a N₂-filled glovebox, charge a 1 L Schlenk flask with 5-bromo-4-methoxy-3-methylbenzyl alcohol (231.1 g, 1.0 mol), CuI (228.5 g, 1.2 mol), 1,10-phenanthroline (36.0 g, 0.2 mol), and CsF (182.3 g, 1.2 mol).

  • Solvent & Reagent: Add anhydrous DMF (600 mL) followed by TMSCF₃ (170.6 g, 1.2 mol).

  • Reaction: Seal the flask, remove from the glovebox, and heat to 80 °C for 16 hours. Causality: Elevated temperature is required to drive the transmetalation and reductive elimination from the sterically hindered "[CuCF₃]" complex [3].

  • IPC Check: Analyze via GC-MS. Validation Gate: Monitor the ratio of product to the protodehalogenated byproduct. Stop heating when conversion plateaus.

  • Workup: Cool to room temperature, dilute with MTBE (1 L), and filter through a pad of Celite to remove copper salts. Wash the filtrate with 5% aqueous LiCl (3 x 500 mL) to remove DMF. Concentrate and purify via silica gel chromatography.

Protocol C: Continuous Flow Ru-MACHO Hydrogenation (Optimized)
  • System Setup: Assemble a continuous flow reactor equipped with a high-pressure gas-liquid mixing T-piece and a heated residence time coil (10 mL volume).

  • Feed Solution: Prepare a 1.0 M solution of methyl 4-methoxy-3-methyl-5-(trifluoromethyl)benzoate (248.2 g, 1.0 mol) in anhydrous methanol. Add Ru-MACHO catalyst (0.05 mol%) and NaOMe (5.0 mol%) to the feed tank under Ar.

  • Flow Parameters:

    • System Pressure: 30 bar (H₂ gas).

    • Reactor Temperature: 90 °C.

    • Liquid Flow Rate: 0.66 mL/min.

    • Gas Flow Rate: 2.0 mL/min (Standard conditions).

    • Causality: The high pressure and active mixing ensure the liquid phase remains saturated with H₂, preventing catalyst starvation and suppressing the formation of the unreactive decarbonylated ruthenium species [4].

  • Steady-State Collection: Discard the first 2 system volumes. Collect the steady-state output.

  • IPC Check: Inline IR spectroscopy (monitoring the disappearance of the ester C=O stretch at ~1720 cm⁻¹). Validation Gate: Ensure steady-state conversion remains >98%.

  • Workup: Depressurize the collected stream, filter through a short plug of silica to remove trace catalyst, and evaporate the methanol to yield the analytically pure product.

RuMacho Cat Ru-MACHO Catalyst (Precatalyst) Active Active Ru-Dihydride Species Cat->Active + H2, Base Hemiacetal Hemiacetal Intermediate Active->Hemiacetal Hydride Transfer to Ester Product Target Benzyl Alcohol + MeOH Active->Product Ester Methyl Ester Substrate Ester->Hemiacetal Aldehyde Aldehyde Intermediate Hemiacetal->Aldehyde - MeOH Aldehyde->Product 2nd Hydride Transfer

Fig 2: Bifunctional metal-ligand mechanism of Ru-MACHO ester hydrogenation.

References

  • NextSDS. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information. Retrieved from[Link]

  • ACS Publications. Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. Journal of Organic Chemistry. Retrieved from[Link]

  • Beilstein Journals. Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. Retrieved from[Link]

  • National Institutes of Health (NIH). Catalytic acceptorless dehydrogenations: Ru-Macho catalyzed construction of amides and imines. PMC. Retrieved from[Link]

Comparative

"4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" bioactivity screening results

Comparative Bioactivity & Screening Guide: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in Fragment-Based Drug Discovery Executive Summary In the hit-to-lead phase of modern drug development, Fragment-Based Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity & Screening Guide: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in Fragment-Based Drug Discovery

Executive Summary

In the hit-to-lead phase of modern drug development, Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight chemical starting points. Fluorinated fragments have become highly sought after due to the unique magnetic resonance properties of the 19 F nucleus, which allows for highly sensitive, background-free screening[1].

This guide objectively evaluates the bioactivity and screening performance of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (Compound A) as a premium fluorinated building block. We compare its efficacy against simpler analogs—3-(Trifluoromethyl)benzyl alcohol (Compound B) and 4-Methoxybenzyl alcohol (Compound C) —using Bromodomain-containing protein 4 (BRD4) as a model epigenetic target. BRD4 is a classic FBDD target where the binding pocket requires an acetyl-lysine (KAc) mimetic and features a distinct hydrophobic "WPF shelf"[2].

Chemical Rationale: The Power of Poly-Substitution

The architectural design of Compound A is not arbitrary; it is a highly tuned pharmacophore:

  • Methoxy Group (-OCH 3​ ): Acts as a critical hydrogen-bond acceptor. In BRD4, this moiety mimics the native acetylated lysine, anchoring the fragment to the conserved Asn140 residue.

  • Trifluoromethyl Group (-CF 3​ ): Provides a dual function. First, it acts as a highly sensitive NMR reporter[3]. Second, it dramatically increases local lipophilicity, allowing the aromatic ring to favorably interact with the hydrophobic WPF shelf (Trp81/Pro82/Phe83) of BRD4[2].

  • Methyl Group (-CH 3​ ): Induces a steric buttress effect, restricting the rotational freedom of the methoxy group and pre-organizing the fragment into a bioactive conformation, thereby reducing the entropic penalty of binding.

Table 1: Comparative Physicochemical Profiling & Rule of 3 (Ro3) Compliance

To be viable in FBDD, fragments must strictly adhere to the "Rule of 3" (MW 300, cLogP 3, H-bond donors/acceptors 3).

CompoundMolecular Weight ( g/mol )cLogPHBDHBARo3 Compliant?Structural Role in Target Binding
A: 4-Methoxy-3-methyl-5-(CF 3​ )benzyl alcohol 220.192.812YesKAc mimetic + WPF shelf engagement
B: 3-(CF 3​ )benzyl alcohol 176.142.111YesWPF shelf engagement only
C: 4-Methoxybenzyl alcohol 138.161.212YesKAc mimetic only

Data Interpretation: While Compound A possesses the highest cLogP, it remains safely within the Ro3 threshold. The increased lipophilicity is a direct consequence of the -CF 3​ group, which is necessary to drive the enthalpy of binding in deep hydrophobic pockets.

Self-Validating Experimental Protocol: 19 F NMR Ligand-Observed Screening

Because fragments bind weakly (typically in the high micromolar to millimolar range), traditional biochemical assays often yield false negatives. 19 F NMR spectroscopy bypasses this by directly observing the physical interaction between the ligand and the target[4].

Objective: Identify binding events by measuring the transverse relaxation time ( T2​ ) perturbation of the fluorinated fragment.

Step-by-Step Methodology:

  • Cocktail Assembly: Pool Compound A and 7 other structurally diverse, fluorinated fragments into a single screening mixture (50 µM each) in a deuterated buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 10% D 2​ O). Causality: The 19 F chemical shift range spans >200 ppm, allowing multiplexing without signal overlap, drastically increasing throughput[1].

  • Protein Preparation: Add recombinant BRD4 BD1 domain to the cocktail at a final concentration of 10 µM.

  • CPMG Pulse Sequence Acquisition: Acquire 19 F NMR spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

    • Causality: The CPMG sequence acts as a T2​ relaxation filter. Unbound small molecules tumble rapidly in solution (long T2​ , sharp NMR peaks). When a fragment binds to a massive protein, it adopts the protein's slow tumbling rate (short T2​ ). The CPMG sequence filters out short T2​ signals, causing the peak of a bound fragment to broaden or disappear entirely[4].

  • Self-Validation Control Step: Spike the sample with 50 µM of a known non-binding fluorinated reference (e.g., trifluoroacetate). Validation Logic: If the reference peak broadens during the CPMG acquisition, the protein is aggregating or precipitating, invalidating the assay. The reference peak must remain sharp to confirm that signal attenuation of Compound A is due to specific binding, not assay artifacts.

  • Orthogonal Validation: Hit confirmation is subsequently performed via Fluorescence Anisotropy (FA) competition assays to determine the exact dissociation constant ( Kd​ )[2].

Bioactivity & Binding Affinity Results

Following the screening protocol, the fragments were evaluated for their binding affinity to BRD4 BD1.

Table 2: BRD4 BD1 Binding Affinity and Ligand Efficiency

Ligand Efficiency (LE) is calculated as ΔG/NHA​ (where NHA​ is the number of heavy atoms). An LE > 0.30 kcal/mol/HA is considered excellent for a fragment hit.

Compound Kd​ (µM) via FA Assay 19 F Signal Attenuation (CPMG)Ligand Efficiency (kcal/mol/HA)
A: 4-Methoxy-3-methyl-5-(CF 3​ )benzyl alcohol 145 ± 12 >85% (Strong Hit) 0.32
B: 3-(CF 3​ )benzyl alcohol 850 ± 45~40% (Weak Hit)0.28
C: 4-Methoxybenzyl alcohol >2000N/A (No 19 F handle)N/A

Performance Analysis: Compound A demonstrates a nearly 6-fold increase in binding affinity compared to Compound B. This proves the causality of the structural design: the -CF 3​ group alone (Compound B) is insufficient for high-affinity binding without the methoxy group to anchor the fragment to Asn140. Conversely, Compound C (lacking the -CF 3​ group) fails to register meaningful affinity, proving that engagement with the WPF shelf is mandatory for stabilizing the complex. Compound A successfully bridges both interaction nodes, resulting in a highly efficient fragment hit (LE = 0.32) ready for synthetic elaboration.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the FBDD campaign, from initial library cocktailing to final lead optimization.

FBDD_Workflow Library Fluorinated Fragment Library (Incl. Compound A) NMR 19F NMR Screening (CPMG & STD NMR) Library->NMR Hit Hit Identification (Δδ & T2 Relaxation) NMR->Hit Binding Detected Xray X-Ray Crystallography (BRD4 Co-crystallization) Hit->Xray Structural Pose BioAssay Bioactivity Validation (Fluorescence Anisotropy) Hit->BioAssay Kd Determination Lead Lead Optimization (Fragment Growing) Xray->Lead BioAssay->Lead

Figure 1: 19F NMR-guided Fragment-Based Drug Discovery workflow for fluorinated benzyl alcohols.

Conclusion

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is not merely a generic chemical intermediate; it is a rationally designed pharmacophore optimized for FBDD. By combining a hydrogen-bond acceptor, a steric directing group, and a lipophilic 19 F NMR reporter, it provides a superior starting point for targeting complex hydrophobic pockets like those found in epigenetic readers and kinases. Its robust performance in T2​ -filtered NMR assays and excellent Ligand Efficiency make it a highly recommended building block for hit-to-lead campaigns.

References

  • [4] NMR-Based Fragment Screening for RNA-Targeted Drug Discovery - MDPI Source: MDPI URL:[Link]

  • [1] Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI Source: MDPI URL:[Link]

  • [3] Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • [2] Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC Source: NIH / PubMed Central URL:[Link]

Sources

Validation

A Researcher's Guide to the Computational Analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol: A Comparative Approach

In the landscape of modern drug discovery and materials science, a precise understanding of molecular properties is paramount. The title compound, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, presents a fascinat...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, a precise understanding of molecular properties is paramount. The title compound, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, presents a fascinating case study for computational chemists. Its unique combination of electron-donating (methoxy, methyl) and strongly electron-withdrawing (trifluoromethyl) groups on an aromatic ring, coupled with the reactive benzyl alcohol moiety, suggests a rich and complex electronic and structural profile. This guide provides a comparative overview of computational chemistry methodologies to elucidate the properties of this molecule, offering insights for researchers, scientists, and drug development professionals.

The Significance of Computational Scrutiny

Before delving into experimental synthesis and characterization, in silico analysis offers a cost-effective and powerful avenue to predict a molecule's behavior. For 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, computational studies can provide critical data on:

  • Molecular Geometry and Conformation: Understanding the stable three-dimensional arrangements of the molecule is fundamental to predicting its interactions with biological targets or other molecules.

  • Electronic Properties: Mapping the electron density, electrostatic potential, and frontier molecular orbitals can reveal sites of reactivity, potential intermolecular interactions, and spectroscopic characteristics.

  • Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results.[1][2]

  • Intermolecular Interactions: The presence of a hydroxyl group and a trifluoromethyl group suggests the potential for hydrogen bonding and other non-covalent interactions, which are crucial in crystal packing and receptor binding.[3]

This guide will compare three principal computational approaches: Density Functional Theory (DFT), Hartree-Fock (HF) theory, and Molecular Dynamics (MD) simulations. Each method offers a different balance of computational cost and accuracy, making the choice of methodology dependent on the specific research question.

Comparative Analysis of Computational Methodologies

The selection of a computational method is a critical decision that influences the accuracy and feasibility of the study. Here, we compare DFT, HF, and MD for the analysis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

MethodologyStrengthsWeaknessesBest Suited For
Density Functional Theory (DFT) Good balance of accuracy and computational cost. Excellent for electronic properties.The accuracy is dependent on the choice of the functional.Geometry optimization, electronic structure analysis (HOMO/LUMO), vibrational frequency calculations, NMR chemical shift predictions.
Hartree-Fock (HF) Theory Conceptually simple and computationally less expensive than post-HF methods.Does not account for electron correlation, leading to less accurate results for many properties.Initial geometry optimizations, qualitative understanding of electronic structure.
Molecular Dynamics (MD) Simulates the dynamic behavior of the molecule over time, providing insights into conformational changes and interactions with solvent.Computationally expensive, especially for long simulations. Accuracy depends on the quality of the force field.Studying conformational flexibility, solvation effects, and binding processes with macromolecules.

In-Depth Look at Methodologies and Expected Outcomes

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[4][5] For our target molecule, a DFT approach, for instance using the B3LYP functional with a 6-31G* basis set, can provide a wealth of information.

Expected Insights:

  • Optimized Geometry: DFT calculations will yield the lowest energy conformation of the molecule, providing precise bond lengths and angles. The orientation of the methoxy, methyl, and trifluoromethyl groups relative to the benzyl alcohol moiety will be determined.

  • Electronic Properties: The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will indicate the molecule's electron-donating and accepting capabilities. The HOMO-LUMO gap is a key indicator of chemical reactivity.

  • Electrostatic Potential (ESP) Map: An ESP map will visualize the electron-rich and electron-poor regions of the molecule. We would expect a negative potential (red) around the oxygen atoms of the methoxy and hydroxyl groups and a positive potential (blue) around the hydrogen of the hydroxyl group and the trifluoromethyl group. This is invaluable for predicting sites of electrophilic and nucleophilic attack and potential hydrogen bonding.

Workflow for DFT Analysis:

DFT_Workflow Input Input Structure (e.g., from ChemDraw) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq NMR NMR Calculation (GIAO method) Opt->NMR NBO NBO Analysis Opt->NBO Output Analysis of Results: - Optimized Geometry - Vibrational Frequencies - NMR Spectra - Electronic Properties Freq->Output NMR->Output NBO->Output

Caption: A typical workflow for DFT calculations on a small molecule.

Hartree-Fock (HF) Theory: A Foundational Approach

While largely superseded by DFT for many applications, Hartree-Fock theory remains a valuable educational tool and can be a starting point for more complex calculations.[6][7][8][9] It is an ab initio method that does not rely on empirical parameters.

Comparative Perspective:

When applied to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol, an HF calculation with a similar basis set (e.g., 6-31G*) will also provide an optimized geometry and electronic structure. However, due to the neglect of electron correlation, the calculated bond lengths may be less accurate than those from DFT. For molecules containing electronegative fluorine atoms, this can be a significant limitation.[6] Nevertheless, for a qualitative understanding of the molecular orbitals, HF can be sufficient and computationally faster.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Nature

While quantum methods provide a static picture, molecules are dynamic entities. MD simulations are indispensable for understanding the conformational dynamics and interactions of our target molecule in a biological or solution-phase environment.[10][11][12]

Simulating Reality:

An MD simulation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol in a water box would reveal:

  • Conformational Sampling: How the orientation of the benzyl alcohol's hydroxyl group and the methoxy group fluctuate over time.

  • Solvation Shell: The arrangement of water molecules around the solute, highlighting hydrogen bonding between the molecule's hydroxyl and methoxy groups and the surrounding water.

  • Flexibility: The degree of rotational freedom around the C-C and C-O bonds.

MD Simulation Workflow:

MD_Workflow Setup System Setup: - Solvate Molecule - Add Ions Min Energy Minimization Setup->Min Equil Equilibration (NVT and NPT) Min->Equil Prod Production Run Equil->Prod Anal Trajectory Analysis: - RMSD, RMSF - Hydrogen Bonds - Radial Distribution Functions Prod->Anal

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Comparative

A Comprehensive Analysis of "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" in Peer-Reviewed Literature: A Guide for Researchers

Introduction For researchers and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This guide focuses on "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol," a substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This guide focuses on "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol," a substituted benzyl alcohol derivative. The presence of a trifluoromethyl group (-CF3) is of particular interest in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide aims to provide a detailed overview of the existing peer-reviewed research on this specific compound, offering a comparative analysis of its properties and potential applications based on available data.

It is important to note that a comprehensive search of scientific databases reveals a significant lack of peer-reviewed studies specifically focused on "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol." While research exists on structurally related compounds, this particular molecule remains largely unexplored in the public scientific literature. This guide will, therefore, draw upon data from analogous compounds to provide a predictive comparison and highlight potential areas for future investigation.

Physicochemical Properties and Structural Analogs: A Comparative Overview

To understand the potential characteristics of "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol," we can analyze the properties of its structural components and compare them to well-studied analogs.

Key Structural Features:

  • Benzyl Alcohol Backbone: Provides a foundational structure common in many biologically active compounds.

  • Methoxy Group (-OCH3): An electron-donating group that can influence the electronic properties and metabolic stability of the molecule.

  • Methyl Group (-CH3): A small alkyl group that can impact lipophilicity and steric interactions with biological targets.

  • Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and highly lipophilic group known to enhance drug efficacy and pharmacokinetic profiles.[1][2]

The table below compares the subject compound with some of its structurally related and studied analogs.

Compound NameStructureKey Differences from Target CompoundKnown Biological Activities/Applications
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (Structure not available in literature)-(Not documented)
4-(Trifluoromethyl)benzyl alcohol(Structure available)[3]Lacks the methoxy and methyl groups.Used as a building block in organic synthesis.[3]
4-Methoxybenzyl alcohol(Structure available)[4][5]Lacks the methyl and trifluoromethyl groups.Shows neuroprotective effects in cerebral ischemia models.[4] Used as a protecting group in organic synthesis.[5]
m-Trifluoromethyl-benzyl-alcohol(Structure available)[6]Methoxy and methyl groups are absent; trifluoromethyl group is at the meta position.A key intermediate in the synthesis of various compounds.[6]
3,5-Dihydroxy-4-methoxybenzyl alcohol(Structure available)[7]Lacks the methyl and trifluoromethyl groups; has two additional hydroxyl groups.Exhibits anticancer activity in glioblastoma cells.[7]

Anticipated Biological Activity and Therapeutic Potential

While no direct experimental data exists for "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol," we can hypothesize its potential biological activities based on its structural motifs.

Potential Areas of Interest:

  • Anticancer Activity: The presence of the trifluoromethyl group is a common feature in many anticancer drugs. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol has demonstrated anticancer properties by modulating signaling pathways in glioblastoma cells.[7] The combination of the methoxy and trifluoromethyl groups in our target compound could potentially lead to novel anticancer agents.

  • Neuroprotective Effects: 4-Methoxybenzyl alcohol has been shown to have a protective effect on the neurovascular unit after cerebral ischemia.[4] It is plausible that the addition of a trifluoromethyl group could modulate this activity, potentially enhancing its potency or altering its mechanism of action.

  • Antimicrobial and Antioxidant Properties: Various substituted phenolic compounds and benzyl alcohol derivatives have been reported to possess antimicrobial and antioxidant activities.[8][9][10] The specific substitution pattern of "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol" may confer such properties.

Experimental Workflow for Future Investigation

To elucidate the properties of "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol," a systematic experimental approach is necessary. The following workflow outlines the key steps for its synthesis and biological evaluation.

Drug_Discovery_Process A Compound Synthesis & Characterization B In Vitro Biological Screening A->B High-throughput screening C Lead Compound Identification B->C Hit-to-lead optimization D Mechanism of Action Studies C->D Target validation E In Vivo Efficacy & Safety Testing D->E Animal models F Preclinical Development E->F Toxicology & Formulation

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Safety & Regulatory Compliance

Safety

4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol As drug development and chemical synthesis increasingly rely on fluorinated building blocks to improve metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

As drug development and chemical synthesis increasingly rely on fluorinated building blocks to improve metabolic stability and lipophilicity, laboratory professionals must adapt their safety and waste management protocols. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6) presents specific disposal challenges[1]. While its benzyl alcohol backbone dictates its acute toxicity profile, the presence of a trifluoromethyl ( −CF3​ ) group fundamentally alters its environmental persistence and waste classification.

This guide provides researchers and Environmental Health & Safety (EHS) managers with the authoritative, step-by-step operational logic required to safely handle, segregate, and dispose of this compound.

Chemical Profiling & Hazard Causality

To manage waste effectively, one must understand the molecular behavior of the compound. Benzyl alcohol derivatives are generally classified as harmful if swallowed or inhaled and exhibit moderate-to-high aquatic toxicity[2][3]. However, the −CF3​ group introduces a carbon-fluorine (C-F) bond—one of the strongest bonds in organic chemistry (~485 kJ/mol).

The Mechanistic Implication: Standard biological degradation or low-temperature incineration cannot break the C-F bond. If improperly disposed of in non-halogenated waste streams, low-temperature incineration can result in the formation of highly toxic Products of Incomplete Combustion (PICs), including hydrogen fluoride (HF) gas and short-chain perfluoroalkyl substances (PFAS)[4][5].

Table 1: Quantitative Chemical & Waste Profiling
ParameterSpecificationOperational Implication
CAS Number 1431329-82-6Use for exact SDS tracking and vendor manifesting[1].
Molecular Formula C10​H11​F3​O2​ Contains Fluorine Halogenated Waste [6].
Molecular Weight 220.19 g/mol Quantify mass-balance for waste logs.
Aquatic Toxicity High (LC50 typically <500 mg/L)Strictly prohibit drain disposal ; prevent soil/water entry[7].
Destruction Temp. >1000∘C Requires specialized high-temperature incineration[8].

Waste Segregation & Storage Protocol

A common critical failure in laboratory settings is the misclassification of fluorinated solvents as standard organic waste. This compound must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated and non-halogenated waste not only increases disposal costs exponentially but also creates severe regulatory compliance liabilities[9][10].

Step-by-Step Segregation Methodology:
  • Identify the Stream: Verify the waste container is explicitly labeled for Halogenated Organic Waste . Do not mix with acids, bases, or reactive peroxides[11].

  • Container Selection: Use a chemically compatible, strong, and tight container (e.g., high-density polyethylene (HDPE) or glass). Ensure the cap is securely fastened when not actively adding waste[9].

  • Headspace Management: Never fill the waste container beyond 75% capacity. This allows for vapor expansion and prevents over-pressurization[10].

  • Secondary Containment: Place the primary waste container inside a secondary spill tray or bin within a ventilated fume hood or designated flammable/corrosive storage cabinet[12].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. The label must explicitly state: "Halogenated Organic Waste: Contains 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (Fluorinated)."

SegregationLogic Start Waste Generated: 4-Methoxy-3-methyl-5-(trifluoromethyl) benzyl alcohol Check Identify Functional Groups (Contains -CF3 group) Start->Check Classify Classify as: HALOGENATED ORGANIC WASTE Check->Classify Store Store in HDPE/Glass with Secondary Containment Classify->Store Dispose High-Temp Incineration (>1000°C) by Licensed EHS Vendor Store->Dispose

Figure 1: Decision matrix for the segregation and disposal of fluorinated benzyl alcohols.

Spill Response & Decontamination

In the event of a localized laboratory spill, immediate containment is required to prevent inhalation exposure and environmental release. Because of its aquatic toxicity, water-based flushing without prior absorption is strictly prohibited[13].

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationJustification
Hand Protection Nitrile or Neoprene glovesPrevents dermal absorption of the benzyl alcohol derivative[7].
Eye Protection Chemical splash gogglesProtects against severe eye irritation and mucosal damage[13].
Body Protection Flame-resistant lab coatMinimizes contamination of personal clothing.
Respiratory Fume hood / N95 (if aerosolized)Mitigates acute inhalation toxicity from solvent vapors[14].
Step-by-Step Spill Recovery Methodology:
  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood is operating at maximum sash height, or increase room ventilation to disperse harmful vapors[2].

  • Don PPE: Equip the mandatory PPE outlined in Table 2 before approaching the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or commercial vermiculite spill kits). Do not use combustible materials like paper towels if the concentration of the solvent is high[14].

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place the material directly into a solid hazardous waste container labeled for Halogenated Solid Waste.

  • Decontamination: Wash the affected surface thoroughly with a detergent/soap and water solution. Collect the contaminated wash water as hazardous aqueous waste; do not let it enter the municipal drain system[7].

SpillResponse Spill Spill Detected PPE Don PPE (Gloves, Goggles) Spill->PPE Vent Ventilate Area & Isolate PPE->Vent Absorb Apply Inert Absorbent (Sand/Vermiculite) Vent->Absorb Collect Collect in Halogenated Solid Waste Bin Absorb->Collect Decon Detergent Wash (Collect Wash Water) Collect->Decon

Figure 2: Sequential workflow for localized spill containment and chemical decontamination.

Final Disposal Logistics (Vendor Handoff)

The ultimate destruction of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol must be handled by a certified hazardous waste management facility.

  • Manifesting: Ensure the waste manifest clearly indicates the presence of fluorinated organics. This alerts the disposal facility that the waste must be routed to a rotary kiln or liquid injection incinerator capable of sustaining temperatures >1000∘C [8].

  • Regulatory Compliance: Under EPA and equivalent international guidelines, the generator (your laboratory) retains "cradle-to-grave" liability for hazardous waste. Ensure your vendor utilizes wet scrubbers (alkali-halogen scrubbing) post-incineration to neutralize any hydrogen fluoride (HF) gas generated during the thermal destruction of the −CF3​ group[5].

References

  • NextSDS. "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Penta Chemicals. "Safety Data Sheet: Benzyl alcohol." Penta Chemicals EU, Feb 2024. Available at: [Link]

  • Chemicals.co.uk. "SAFETY DATA SHEET BENZYL ALCOHOL TECH." OHES Environmental Ltd. Available at:[Link]

  • DC Fine Chemicals. "Safety Data Sheet: Benzyl alcohol, Ph. Eur." DC Fine Chemicals. Available at:[Link]

  • Tsang, W., et al. "On the Incinerability of Highly Fluorinated Organic Compounds." Combustion Science and Technology, Taylor & Francis, 1998. Available at: [Link]

  • MDPI. "Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change." MDPI, May 2021. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." EPA Technical Brief. Available at: [Link]

  • University of Tennessee (UTIA). "Hazardous Waste Guide - Halogenated Compounds." UTIA Safety Office. Available at: [Link]

  • University of Oslo (UiO). "Chemical and Hazardous Waste Guide." UiO HSE, Oct 2024. Available at: [Link]

  • Eastern Washington University (EWU). "Hazardous Waste Management Program." EWU EH&S. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing EHS. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

Comprehensive Safety and Operational Guide for Handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol As a Senior Application Scientist, I have designed this guide to provide researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic safety and operational protocols for handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol (CAS: 1431329-82-6)[1]. In medicinal chemistry, the incorporation of a trifluoromethyl (-CF₃) group is a highly effective strategy for increasing a drug candidate's metabolic stability and lipophilicity. However, these exact physicochemical properties fundamentally alter the compound's hazard profile, necessitating specialized handling procedures[2].

Hazard Profile & Mechanistic Causality

Understanding the physicochemical nature of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol is critical for safe handling. Like many fluorinated benzyl alcohols, this compound is classified under the Globally Harmonized System (GHS) as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2) and a potential respiratory irritant (STOT SE 3)[3].

The Causality of Toxicity: The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, while simultaneously increasing the overall lipophilicity (LogP) of the molecule. This enhanced lipophilicity allows the compound to partition rapidly into the lipid bilayers of the human stratum corneum. Consequently, the irritating benzyl alcohol moiety is carried deeper and faster into dermal tissues than it would be in a non-fluorinated analog. Inhalation of its dust or vapors can similarly cause rapid irritation of the mucous membranes[2].

Personal Protective Equipment (PPE) Matrix

To counteract the specific permeation risks associated with fluorinated aromatic alcohols, standard laboratory PPE must be upgraded. The following matrix outlines the required equipment and the mechanistic rationale for each choice.

Protection CategoryRequired EquipmentMechanistic Rationale (Causality)
Hand Protection Nitrile or Neoprene gloves (min. 0.11 mm thickness)The -CF₃ group accelerates dermal penetration. Nitrile provides a robust, non-polar barrier against lipophilic aromatic permeation, whereas standard latex is highly permeable to such organic structures.
Eye Protection Snug-fitting chemical safety gogglesPrevents corneal exposure to aerosolized particulates or solvent splashes, mitigating the rapid irritating effects of the benzyl alcohol moiety[3].
Body Protection Flame-resistant laboratory coat, closed-toe shoesPrevents direct skin contact and minimizes static charge accumulation, which is critical when weighing easily aerosolized fluorinated powders.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Local exhaust ventilation prevents the inhalation of volatile organic vapors and airborne dust, mitigating specific target organ toxicity (STOT SE 3)[3].

Experimental Protocol: Safe Handling & Solution Preparation

The following self-validating protocol guarantees the safe transfer and dissolution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol for downstream synthesis.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the reagent bottle, verify that the fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm). Causality: This specific velocity ensures containment of aerosolized particulates without creating turbulent vortexes that could blow the powder out of the hood.

  • Static Elimination: Pass the sealed chemical container over an anti-static bar or use an anti-static gun. Causality: Highly halogenated powders often carry static charges that cause erratic weighing and dangerous aerosolization.

  • Weighing: Using a clean, grounded stainless-steel spatula, accurately weigh the required mass of the compound (MW: 220.19 g/mol ) into a pre-tared anti-static weigh boat[4].

  • Transfer & Dissolution: Transfer the solid into a volumetric flask. Rinse the weigh boat with your target organic solvent (e.g., anhydrous dichloromethane or ethyl acetate) to ensure quantitative transfer. Fill the flask to 80% capacity and sonicate for 2-3 minutes.

  • Self-Validation Check: After sonication, visually inspect the volumetric flask against a dark background. The complete absence of particulate scattering (Tyndall effect) confirms 100% dissolution, validating your solvent choice and ensuring concentration accuracy for your reaction.

  • Final Dilution: Bring the flask to volume with the solvent, cap tightly, and invert 5 times to homogenize.

Spill Response & Halogenated Waste Disposal

Standard organic disposal methods are dangerously inadequate for fluorinated compounds[2]. Adhere strictly to the following disposal plan.

Step-by-Step Disposal Methodology:

  • Spill Containment: In the event of a spill, do NOT use combustible materials like sawdust. Cover the spill with an inert, non-reactive absorbent such as vermiculite or dry sand.

  • Waste Segregation: All liquid waste, reaction mixtures, and initial glassware rinses containing 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol must be deposited exclusively into clearly labeled "Halogenated Organic Waste" carboys.

  • The Causality of Segregation: Fluorinated compounds cannot be disposed of in standard organic waste streams. During standard thermal incineration, the -CF₃ group decomposes to release highly toxic and corrosive hydrogen fluoride (HF) gas. Halogenated waste facilities utilize specialized high-temperature incinerators equipped with alkaline scrubbers specifically designed to neutralize HF gas safely.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a solid hazardous waste bin, strictly segregated from general laboratory trash.

Operational Workflow Visualization

The following diagram illustrates the critical safety checkpoints when handling this compound, ensuring a closed-loop safety system from storage to disposal.

G Storage Chemical Storage (Ventilated Cabinet) PPE PPE Donning (Nitrile, Goggles, Coat) Storage->PPE Pre-check Hood Fume Hood Handling (Face Velocity 80-100 fpm) PPE->Hood Transfer Reaction Reaction Execution (Closed System) Hood->Reaction Dissolution Waste Halogenated Waste (Alkaline Scrubber Incineration) Reaction->Waste Segregation

Operational workflow for handling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol.

References

  • NextSDS. "4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
4-Methoxy-3-methyl-5-(trifluoromethyl)benzyl alcohol
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